Amikacin Sulfate
Description
Propriétés
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O13.2H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;2*1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);2*(H2,1,2,3,4)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKSEJFHKVNEFI-GCZBSULCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47N5O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045247 | |
| Record name | Amikacin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
781.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39831-55-5 | |
| Record name | Amikacin sulfate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039831555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amikacin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amikacin bis(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMIKACIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6M33094FD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of Amikacin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amikacin (B45834) Sulfate, a semi-synthetic aminoglycoside antibiotic, has been a cornerstone in the treatment of severe, multidrug-resistant Gram-negative bacterial infections for decades. Derived from kanamycin (B1662678) A, its unique chemical structure confers resistance to many aminoglycoside-modifying enzymes. This guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and clinical application of Amikacin Sulfate. It includes detailed experimental protocols, quantitative data on its efficacy and pharmacokinetics, and a discussion of resistance mechanisms, offering valuable insights for researchers and drug development professionals.
Discovery and History
Amikacin was first synthesized in 1972 by researchers at the Japanese company Sankyo.[1] It was developed as a more potent and less toxic alternative to existing aminoglycosides like gentamicin (B1671437) and kanamycin.[1] The key innovation was the acylation of the C-1 amino group of the deoxystreptamine moiety of kanamycin A with an L-(-)-γ-amino-α-hydroxybutyryl side chain.[2] This structural modification sterically hinders the binding of many aminoglycoside-modifying enzymes, which are a primary cause of bacterial resistance to this class of antibiotics.[3]
Amikacin was patented in 1971 and entered commercial use in 1976.[4] It was approved for medical use in the United States by the Food and Drug Administration (FDA) in 1984 for treating serious infections caused by Gram-negative bacteria resistant to other antibiotics.[1][5]
Synthesis
The synthesis of Amikacin involves a multi-step process starting from Kanamycin A. The core principle is the selective acylation of the 1-amino group of the 2-deoxystreptamine (B1221613) ring.
Experimental Protocol: Synthesis of Amikacin from Kanamycin A
This protocol is a generalized representation based on common synthesis routes described in the literature and patents.[6][7][8]
Materials:
-
Kanamycin A
-
Protecting group reagents (e.g., benzyloxycarbonyl chloride)
-
L-(-)-4-amino-2-hydroxybutyric acid (L-HABA) with a protected amino group (e.g., N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide)
-
Solvents (e.g., water, methylene (B1212753) chloride, methanol)
-
Acids and bases for pH adjustment (e.g., acetic acid, ammonia)
-
Catalyst for deprotection (e.g., Palladium on carbon - Pd/C)
-
Formic acid
-
Ion-exchange resin
-
Sulfuric acid
Procedure:
-
Protection of Kanamycin A: The amino groups at the 3 and 6' positions of Kanamycin A are selectively protected. This is often achieved using a reagent like benzyloxycarbonyl chloride to form a diprotected derivative.[6]
-
Acylation: The diprotected Kanamycin A is then acylated with a reactive derivative of L-(-)-4-amino-2-hydroxybutyric acid, such as N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide. The reaction is typically carried out in a biphasic solvent system (e.g., water and methylene chloride) with controlled pH (between 4.5 and 6.5) and temperature (between 0° and 60° C).[6]
-
Deprotection: The protecting groups are removed. For benzyloxycarbonyl groups, this is commonly achieved by catalytic hydrogenation using Pd/C in the presence of formic acid.[1]
-
Purification: The crude product is purified using chromatographic techniques. This often involves passing the solution through an ion-exchange resin column. The column is eluted with a gradient of ammonia (B1221849) solution to separate Amikacin from unreacted Kanamycin A and other byproducts.[7][8]
-
Salt Formation and Precipitation: The fractions containing pure Amikacin are collected and concentrated. The pH is adjusted with sulfuric acid to form this compound. The final product is then precipitated using a solvent like methanol, filtered, and dried.[6][7]
Caption: Workflow for the synthesis of this compound from Kanamycin A.
Mechanism of Action
Amikacin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[9]
-
Binding to the 30S Ribosomal Subunit: Amikacin binds irreversibly to the 16S rRNA and the S12 protein of the bacterial 30S ribosomal subunit.[3]
-
Interference with Protein Synthesis: This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA codons. This leads to the incorporation of incorrect amino acids and the production of nonfunctional or truncated proteins.[3][10]
-
Cell Death: The disruption of protein synthesis compromises the integrity of the bacterial cell membrane, ultimately leading to cell death.[3]
Caption: Signaling pathway of Amikacin's mechanism of action.
In Vitro Spectrum of Activity
Amikacin demonstrates a broad spectrum of activity against many Gram-negative bacteria, including strains resistant to other aminoglycosides. It also has activity against some Gram-positive organisms and mycobacteria.[3][10]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the in vitro activity of Amikacin against various bacterial isolates.
Table 1: Amikacin Activity against Gram-Negative Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 2 | >256 |
| Klebsiella pneumoniae | 2 | >256 |
| Pseudomonas aeruginosa | 8 | >256 |
| Acinetobacter baumannii | 32 | >256 |
Data sourced from a study on isolates from Chinese hospitals.[11]
Table 2: Amikacin Activity against Mycobacterium tuberculosis
| Strain Type | Median MIC (mg/liter) |
| Clinical Isolates | 2 |
Data from a study on clinical M. tuberculosis strains.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12][13][14]
Materials:
-
Amikacin standard powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Amikacin Dilutions: Prepare serial twofold dilutions of Amikacin in CAMHB in the microtiter plate to achieve the desired final concentration range.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Amikacin that completely inhibits visible growth of the organism as detected by the unaided eye.
Pharmacokinetics
Table 3: Key Pharmacokinetic Parameters of Amikacin
| Parameter | Value |
| Bioavailability (IM) | >90% |
| Protein Binding | 0-11% |
| Elimination Half-life (normal renal function) | 2-3 hours |
| Volume of Distribution | 18.0 L |
| Clearance (normal renal function) | 2.25 L/h |
| Excretion | Primarily renal (unchanged) |
Data compiled from multiple pharmacokinetic studies.[15][16][17]
Clinical Efficacy
A large-scale review of clinical trials conducted in the 1970s demonstrated the efficacy of Amikacin in treating a variety of serious infections.[9]
Table 4: Clinical Efficacy of Amikacin in Early Clinical Trials
| Infection Type | Number of Patients | Cure Rate (%) |
| Genitourinary | 322 | 90 |
| Septicemia | 97 | 85 |
| Gentamicin-resistant infections | 85 | 88 |
| Skin, Soft Tissue, Bone | 73 | 70 |
| Lower Respiratory Tract | 68 | 69 |
| Overall | 697 | 81 |
Data from a 1976 review of worldwide clinical trials.[9]
Mechanisms of Resistance
The primary mechanisms of bacterial resistance to Amikacin are enzymatic modification, target site alteration, and efflux pumps.[4]
Experimental Protocol: PCR Detection of the aac(6')-Ib Resistance Gene
This protocol provides a method for detecting a common Amikacin resistance gene.[4]
Materials:
-
Bacterial genomic DNA extract
-
Primers specific for the aac(6')-Ib gene
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a standard method.
-
PCR Amplification:
-
Set up a PCR reaction with the extracted DNA, specific primers for aac(6')-Ib, and PCR master mix.
-
Perform thermocycling with an initial denaturation step, followed by 30-35 cycles of denaturation (e.g., 94°C for 45s), annealing (e.g., 55°C for 45s), and extension (e.g., 72°C for 45s), and a final extension step.
-
-
Gel Electrophoresis: Analyze the PCR product on an agarose gel. The presence of a band of the expected size indicates the presence of the aac(6')-Ib gene.
Caption: Logical relationships of Amikacin resistance mechanisms.
Adverse Effects
Like other aminoglycosides, Amikacin is associated with potential nephrotoxicity and ototoxicity.[18][19][20]
Table 5: Incidence of Key Adverse Effects
| Adverse Effect | Reported Incidence |
| Nephrotoxicity (Increased BUN/Cr) | 5% to 25% |
| Ototoxicity (vestibular and auditory) | 4% to 6% |
Data compiled from drug information resources.[10]
Conclusion
This compound remains a critical antibiotic for treating severe bacterial infections, particularly those caused by multidrug-resistant Gram-negative pathogens. Its development was a landmark in overcoming early mechanisms of aminoglycoside resistance. Understanding its synthesis, mechanism of action, and the molecular basis of resistance is crucial for its continued effective use and for the development of future antimicrobial agents. This guide provides a foundational technical overview to support ongoing research and development in this vital area of medicine.
References
- 1. US4902790A - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]
- 2. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5763587A - Process for the synthesis of amikacin - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP0218292A1 - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]
- 9. A review of results of clinical trials with amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 13. chainnetwork.org [chainnetwork.org]
- 14. goums.ac.ir [goums.ac.ir]
- 15. Population Pharmacokinetics Analysis of Amikacin Initial Dosing Regimen in Elderly Patients [mdpi.com]
- 16. Population Pharmacokinetic Study of Amikacin Administered Once or Twice Daily to Febrile, Severely Neutropenic Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Amikin (Amikacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 19. drugs.com [drugs.com]
- 20. Amikacin (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
Amikacin Sulfate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amikacin (B45834) Sulfate is a semi-synthetic aminoglycoside antibiotic renowned for its broad-spectrum activity against a wide range of bacterial pathogens. Derived from kanamycin (B1662678) A, its unique structural modification provides resistance to many aminoglycoside-modifying enzymes, making it a critical therapeutic agent for treating severe infections, particularly those caused by multidrug-resistant Gram-negative bacteria.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of Amikacin Sulfate, supplemented with detailed experimental protocols and visual diagrams to support research and development activities.
Chemical Structure and Identification
Amikacin is a kanamycin A derivative, distinguished by the acylation of the N-1 amino group of the 2-deoxystreptamine (B1221613) (2-DOS) ring with a (S)-4-amino-2-hydroxy-1-oxobutyl group. This modification sterically hinders enzymatic inactivation, a common resistance mechanism against other aminoglycosides.[1]
-
IUPAC Name: (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid[2]
-
CAS Number: 39831-55-5[2]
-
Molecular Formula: C₂₂H₄₇N₅O₂₁S₂[2]
-
Molecular Weight: 781.76 g/mol [3]
Caption: Chemical structure overview of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented below.
| Property | Value |
| Appearance | White to yellowish-white crystalline powder[1] |
| Melting Point | 201-204°C[4] |
| Solubility | Freely soluble in water; practically insoluble in acetone (B3395972) and ethanol.[4][5] |
| pKa Values | N-6': 8.90-8.96, N-1: 8.15, N-3'': 7.65, N-2': 7.36, N-3: 6.78[6] |
| Specific Optical Rotation | +76° to +84°[4] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process involves a series of steps that ultimately lead to cell death.
The primary target of amikacin is the 30S ribosomal subunit.[1][7] It specifically binds to the A-site on the 16S ribosomal RNA (rRNA), a highly conserved region critical for decoding messenger RNA (mRNA).[1] This binding is stabilized by the L-amino-α-hydroxybutyryl (L-HABA) side chain, which forms additional hydrogen bonds with nucleotides of the A-site.[1] The interaction of amikacin with the A-site induces a conformational change that mimics the binding of a cognate tRNA, leading to two main consequences:
-
Inhibition of Translocation: The binding of amikacin interferes with the movement of the ribosome along the mRNA, a crucial step in protein elongation.
-
mRNA Mistranslation: The conformational change in the A-site leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of nonfunctional or toxic proteins.[8]
The accumulation of these aberrant proteins and the disruption of normal protein synthesis ultimately lead to bacterial cell death.
Caption: Signaling pathway of this compound's mechanism of action.
Experimental Protocols
Determination of Melting Point (Capillary Method)
This protocol is a general procedure based on pharmacopeial methods for determining the melting range of a crystalline substance.
-
Apparatus: Melting point apparatus with a capillary tube holder, a thermometer, and a heating block.
-
Procedure:
-
Finely powder a small amount of this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10°C per minute until the temperature is approximately 30°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted (the disappearance of the last solid particle). The range between these two temperatures is the melting range.
-
Determination of Aqueous Solubility
This protocol outlines a standard method for determining the solubility of a substance in water.
-
Materials: this compound, distilled water, analytical balance, volumetric flasks, magnetic stirrer, and a method for quantifying the dissolved solute (e.g., UV-Vis spectrophotometer after derivatization, HPLC).
-
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of distilled water in several flasks.
-
Stir the solutions at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method.
-
The average concentration from the replicate flasks represents the aqueous solubility at that temperature.
-
Determination of Individual pKa Values by Multinuclear NMR Spectroscopy
This protocol is based on the methodology described by Blagbrough and co-workers for the precise determination of individual pKa values of aminoglycosides.[6]
-
Instrumentation: High-resolution NMR spectrometer.
-
Reagents: this compound, D₂O, DCl, NaOD.
-
Procedure:
-
Dissolve a known concentration of this compound in D₂O.
-
Adjust the pD of the solution to a starting value (e.g., pD 1) by adding DCl.
-
Acquire ¹H and ¹⁵N-¹H HMBC NMR spectra.
-
Incrementally increase the pD by adding small aliquots of NaOD, recording the pD and acquiring NMR spectra at each step until a high pD (e.g., pD 12) is reached.
-
Plot the chemical shifts of the protons and nitrogens adjacent to the amino groups as a function of pD.
-
The inflection point of each titration curve corresponds to the pKa value of that specific amino group. The data is fitted to a theoretical model to calculate the precise pKa values.[9]
-
Quantification by High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
Due to the lack of a significant chromophore, this compound requires derivatization for UV-Vis detection in HPLC. The Hantzsch reaction is a common derivatization method.
-
Instrumentation: HPLC system with a UV-Vis detector, analytical column (e.g., C18).
-
Reagents: this compound standard and sample, Hantzsch reagent (acetylacetone, formaldehyde, and an acetate (B1210297) buffer).
-
Procedure:
-
Derivatization: Mix a known volume of the this compound solution (standard or sample) with the Hantzsch reagent. Heat the mixture to facilitate the reaction, which forms a UV-active derivative.
-
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of a buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance of the derivatized product.
-
-
Analysis: Inject the derivatized standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration. Determine the concentration of the sample from its peak area using the calibration curve.
-
Caption: Experimental workflow for HPLC quantification.
Conclusion
This compound remains a cornerstone in the treatment of serious bacterial infections due to its potent bactericidal activity and resistance to many inactivating enzymes. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is paramount for its effective use in clinical settings and for the development of new and improved aminoglycoside antibiotics. The experimental protocols provided in this guide offer a foundation for researchers to accurately characterize and quantify this important therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. digicollections.net [digicollections.net]
- 6. benchchem.com [benchchem.com]
- 7. Crystal structure of the bacterial ribosomal decoding site complexed with amikacin containing the gamma-amino-alpha-hydroxybutyryl (haba) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uspbpep.com [uspbpep.com]
- 9. Molecular basis of the pleiotropic effects by the antibiotic amikacin on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of the Antibacterial Spectrum of Amikacin Sulfate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Amikacin (B45834) sulfate (B86663), a semi-synthetic aminoglycoside antibiotic, remains a critical component in the armamentarium against severe bacterial infections, particularly those caused by multidrug-resistant Gram-negative pathogens. This guide provides a comprehensive overview of the antibacterial spectrum of amikacin, presenting quantitative susceptibility data, detailed experimental protocols for its determination, and insights into its mechanism of action. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.
Introduction to Amikacin Sulfate
Amikacin is a derivative of kanamycin (B1662678) A and functions by inhibiting bacterial protein synthesis.[1] Its broad spectrum of activity, especially against resistant Gram-negative bacilli, makes it an important therapeutic option.[2][3] Amikacin is frequently employed in the treatment of serious infections, including septicemia, respiratory tract infections, and complicated urinary tract infections.[4]
Mechanism of Action
Amikacin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[1][2] This binding interferes with the initiation complex, causes misreading of mRNA, and ultimately leads to the inhibition of protein synthesis.[2] This action is concentration-dependent.[2]
Caption: Mechanism of action of Amikacin.
Antibacterial Spectrum of this compound
Amikacin demonstrates excellent activity against a wide range of Gram-negative bacteria and has some utility against specific Gram-positive organisms.[3]
Gram-Negative Bacteria
Amikacin is highly effective against many aerobic Gram-negative bacilli, including:
-
Enterobacteriaceae: Escherichia coli, Klebsiella spp., Enterobacter spp., Proteus spp., and Serratia spp.[3]
-
Non-fermenters: Pseudomonas aeruginosa and Acinetobacter spp.[2][3]
It is particularly valuable for treating infections caused by multidrug-resistant strains, such as those producing extended-spectrum β-lactamases (ESBLs) and carbapenem-resistant Enterobacteriaceae (CRE).[3]
Table 1: In Vitro Activity of Amikacin Against Key Gram-Negative Isolates
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Pseudomonas aeruginosa | 33 | 0.25 - 48 | 3 | 8 | [5][6] |
| Klebsiella pneumoniae | - | - | 6 | - | [5] |
| Escherichia coli | 82 | - | - | >128 | [7] |
| Enterobacteriaceae (various) | 48 | - | - | - | [8] |
Note: MIC values can vary based on geographic location and testing methodology.
Gram-Positive Bacteria
Amikacin's activity against Gram-positive bacteria is more limited.[3] It shows activity against Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Staphylococcus epidermidis.[1][9] However, it is generally not the first-line treatment for these infections.[9] Combination therapy with a β-lactam or glycopeptide can result in synergistic activity against some Gram-positive organisms.[2][10]
Table 2: In Vitro Activity of Amikacin Against Key Gram-Positive Isolates
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | 2 | 0.25 - 0.5 | - | - | [5] |
| Staphylococcus epidermidis | 3 | 0.5 - 1 | - | - | [5] |
Experimental Protocols for Determining Antibacterial Spectrum
Standardized methods are crucial for accurately determining the in vitro susceptibility of bacteria to amikacin. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines.[11][12]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique to determine the MIC, which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[13]
Protocol:
-
Preparation of Amikacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a known concentration.
-
Preparation of Microtiter Plates: Dispense cation-adjusted Mueller-Hinton broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform serial twofold dilutions of the amikacin stock solution in the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of amikacin that shows no visible bacterial growth.
Caption: Workflow for MIC determination.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative test that categorizes bacteria as susceptible, intermediate, or resistant to an antibiotic.
Protocol:
-
Plate Preparation: Use Mueller-Hinton agar (B569324) plates.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Swab the entire surface of the agar plate with the bacterial suspension to create a uniform lawn of growth.
-
Disk Application: Aseptically apply a paper disk containing a standardized amount of amikacin (e.g., 30 µg) to the surface of the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk. Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST.[14][15]
Quality Control
For both methods, it is essential to perform quality control using reference strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, to ensure the accuracy and reproducibility of the results.[11]
Caption: Amikacin's antibacterial spectrum.
Conclusion
This compound continues to be a vital antibiotic for treating severe infections caused by susceptible bacteria, particularly multidrug-resistant Gram-negative organisms. A thorough understanding of its antibacterial spectrum, coupled with the use of standardized susceptibility testing methods, is essential for its appropriate and effective clinical use. This guide provides a foundational overview to aid researchers and clinicians in their work with this important antimicrobial agent.
References
- 1. Amikacin - Wikipedia [en.wikipedia.org]
- 2. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of Amikacin Pharmacokinetics and Pharmacodynamics for Optimal Initial Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amikacin pharmacokinetic/pharmacodynamic in intensive care unit: a prospective database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Early synergistic interactions between amikacin and six beta-lactam antibiotics against multiply resistant members of the family Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-staphylococcal activity resulting from epithelial lining fluid (ELF) concentrations of amikacin inhale administered via the pulmonary drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. idexx.com [idexx.com]
- 14. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 15. clsi.org [clsi.org]
The In Vitro Post-Antibiotic Effect of Amikacin Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro post-antibiotic effect (PAE) of amikacin (B45834) sulfate (B86663), a critical pharmacodynamic parameter in antimicrobial drug development and dosage regimen design. The PAE refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, even when the drug concentration has fallen below the minimum inhibitory concentration (MIC). For concentration-dependent antibiotics like amikacin, a prolonged PAE is a key feature of their antibacterial efficacy.
Quantitative Data on Amikacin Sulfate's Post-Antibiotic Effect
The duration of the PAE of amikacin is influenced by several factors, including the bacterial species and strain, the concentration of amikacin, and the duration of exposure. The following tables summarize quantitative data from various in vitro studies.
Table 1: Post-Antibiotic Effect of this compound against Pseudomonas aeruginosa
| Strain | Amikacin Concentration (mg/L) | Exposure Time (h) | PAE Duration (h) | Reference |
| ATCC 27853 & Clinical Isolates | Concentration-dependent | 2 | Concentration-dependent PAE observed | --INVALID-LINK----INVALID-LINK-- |
| Two strains | Concentration-dependent | 1 | Approx. 4-6 | --INVALID-LINK--1 |
| Two strains | 0.5 - 64 | 1 (amikacin alone or after piperacillin) | Longer PAE in combination with piperacillin | --INVALID-LINK--1 |
| Two strains | 0.5 - 64 | 1 (amikacin alone or after ceftazidime/ceftriaxone) | Synergistic PAE with beta-lactams | --INVALID-LINK--2 |
Table 2: Post-Antibiotic Effect of this compound against Staphylococcus aureus
| Strain | Amikacin Concentration (µg/mL) | Exposure Time (h) | PAE Duration (h) | Reference |
| Equine MRSA isolates (MICs 32-500 µg/mL) | 31.25 - 1000 | Not specified | Mean 3.43 (range 0.10-9.57) | --INVALID-LINK--3,--INVALID-LINK--4 |
| Equine MRSA isolates | 1000 | Not specified | Mean 6.18 (range 3.30-9.57) | --INVALID-LINK--3,--INVALID-LINK--4 |
Table 3: Post-Antibiotic Effect of this compound against Other Gram-Negative Bacteria
| Species | Strain(s) | Amikacin Concentration (mg/L) | Exposure Time (h) | PAE Duration (h) | Reference |
| Escherichia coli | Two strains | Concentration-dependent | 1 | Approx. 4-6 | --INVALID-LINK--1 |
| Serratia marcescens | Two strains | Concentration-dependent | 1 | Approx. 4-6 | --INVALID-LINK--1 |
| Serratia marcescens | Two strains | 0.5 - 64 | 1 (amikacin alone or after ceftazidime/ceftriaxone/piperacillin) | Synergistic PAE with beta-lactams | --INVALID-LINK--2 |
Table 4: Post-Antibiotic Effect of this compound against Mycobacteria
| Species | Strain(s) | Amikacin Concentration | Exposure Time (h) | PAE Duration (h) | Reference |
| Mycobacterium fortuitum | Clinical isolates | Not specified | Not specified | 13.5 - 27.6 | --INVALID-LINK--5 |
| Mycobacterium avium | Not specified | MIC, 4x MIC, 8x MIC | 2 | 10.3 ± 1.7, 14.7 ± 1.9, 17.7 ± 4.1 (Dose-dependent) | --INVALID-LINK--6 |
Experimental Protocols for In Vitro PAE Determination
The two most common methods for determining the in vitro PAE are the viable count method and the bioluminescence assay.
Viable Count Method
This traditional method involves quantifying the number of colony-forming units (CFUs) over time.
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with the test organism.
-
Incubate at 35-37°C until the culture reaches the logarithmic phase of growth (typically an optical density at 600 nm of 0.3-0.5).
-
Dilute the culture to a standardized inoculum size (e.g., 1 x 10⁶ CFU/mL).
-
-
Antibiotic Exposure:
-
Divide the bacterial suspension into two sets of tubes: "Test" and "Control".
-
Add this compound to the "Test" tubes at the desired concentration (e.g., 1x, 4x, or 8x the MIC).
-
The "Control" tubes receive no antibiotic.
-
Incubate all tubes for a defined period (e.g., 1 or 2 hours) at 35-37°C with shaking.
-
-
Antibiotic Removal:
-
To remove the amikacin, either:
-
Dilution: Dilute the "Test" culture 1:1000 in pre-warmed, antibiotic-free broth. This reduces the amikacin concentration to a sub-inhibitory level.
-
Centrifugation and Washing: Centrifuge the "Test" culture, discard the supernatant, and resuspend the bacterial pellet in fresh, pre-warmed, antibiotic-free broth. Repeat this washing step two more times.
-
-
The "Control" culture should be treated in the same manner to account for any effects of the removal process.
-
-
Monitoring Bacterial Regrowth:
-
Incubate both the "Test" and "Control" cultures at 35-37°C.
-
At regular intervals (e.g., every hour for 8-24 hours), take aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the appropriate dilutions onto agar (B569324) plates (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Calculation of PAE:
-
Plot the log₁₀ CFU/mL versus time for both the "Test" and "Control" cultures.
-
The PAE is calculated using the formula: PAE = T - C
-
T: The time required for the viable count in the "Test" culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal.
-
C: The time required for the viable count in the "Control" culture to increase by 1 log₁₀ CFU/mL above the initial count after the removal procedure.
-
-
Bioluminescence Assay
This method offers a more rapid and less laborious alternative to the viable count method by measuring bacterial ATP levels as an indicator of viability.
Protocol:
-
Bacterial Culture Preparation and Antibiotic Exposure:
-
Follow steps 1 and 2 as described in the Viable Count Method.
-
-
Antibiotic Removal:
-
The dilution method (1:1000) is typically used for antibiotic removal in this assay.
-
-
Monitoring Bacterial Regrowth:
-
At regular intervals, transfer a small volume of the "Test" and "Control" cultures to an opaque microplate.
-
Add a commercial ATP-releasing and luciferin-luciferase reagent to each well.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration and, therefore, the number of viable bacteria.
-
-
Calculation of PAE:
-
Plot the relative light units (RLU) versus time for both the "Test" and "Control" cultures.
-
The PAE is determined as the time it takes for the ATP level in the "Test" culture to recover to a certain percentage (e.g., 50%) of the "Control" culture's ATP level, minus the corresponding time for the control.
-
Molecular Mechanism and Signaling Pathways
Amikacin, like other aminoglycosides, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The post-antibiotic effect is a downstream consequence of this initial interaction.
Primary Mechanism of Action: Inhibition of Protein Synthesis
Amikacin binds to the 30S ribosomal subunit, specifically to the A-site of the 16S rRNA. This binding has several key consequences:
-
Codon Misreading: Amikacin binding distorts the A-site, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.
-
Inhibition of Translocation: The binding of amikacin can also interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation. This effectively halts protein synthesis.
-
Disruption of Ribosomal Recycling: Amikacin can also inhibit the disassembly of the ribosome after a round of protein synthesis is complete, preventing the ribosomal subunits from being reused.
The following diagram illustrates the primary mechanism of action of amikacin on the bacterial ribosome.
Caption: Amikacin's primary mechanism of action on the bacterial ribosome.
Signaling Pathways of the Post-Antibiotic Effect
The persistence of amikacin's antibacterial effect after its removal is not fully elucidated but is thought to involve a combination of factors:
-
Residual Ribosomal Binding: Some amikacin molecules may remain bound to the ribosomes even after the external concentration is reduced, continuing to disrupt protein synthesis.
-
Aberrant Protein Accumulation: The non-functional or toxic proteins produced during the initial exposure may accumulate within the cell and interfere with normal cellular processes, delaying the resumption of growth.
-
Delayed Resumption of Normal Gene Expression: The cell may require time to clear the aberrant proteins and synthesize new, functional ribosomes and other essential proteins before growth can resume. Transcriptomic and proteomic studies of bacteria recovering from aminoglycoside exposure are ongoing to further understand the specific signaling pathways involved in this recovery process.
The following diagram illustrates the proposed logical relationship leading to the post-antibiotic effect.
Caption: Logical relationship of events leading to the post-antibiotic effect.
Experimental Workflow Visualization
The following diagram provides a visual representation of the general workflow for determining the in vitro post-antibiotic effect of this compound.
Caption: General experimental workflow for in vitro PAE determination.
Factors Influencing the In Vitro Post-Antibiotic Effect of Amikacin
Several factors can influence the duration and magnitude of the in vitro PAE of amikacin:
-
Bacterial Species and Strain: Different bacteria exhibit varying sensitivities to amikacin and may have different mechanisms for recovery, leading to variations in PAE.
-
Amikacin Concentration: The PAE of amikacin is generally concentration-dependent; higher concentrations typically result in a longer PAE.
-
Duration of Exposure: A longer exposure to amikacin can lead to a more prolonged PAE.
-
Inoculum Size: A higher initial bacterial inoculum may lead to a shorter PAE.
-
Bacterial Growth Phase: Bacteria in the logarithmic phase of growth are generally more susceptible to amikacin and may exhibit a more pronounced PAE compared to stationary phase bacteria.
-
Culture Medium Composition: The pH and cation concentration of the culture medium can affect the activity of amikacin and, consequently, the PAE. For example, an acidic pH can reduce the activity of aminoglycosides.
-
Presence of Other Antibiotics: The PAE of amikacin can be enhanced when used in combination with other antibiotics, particularly beta-lactams, which can increase the uptake of amikacin into the bacterial cell.[1][2]
Conclusion
The in vitro post-antibiotic effect of this compound is a crucial pharmacodynamic parameter that reflects its sustained antibacterial activity. Understanding the methodologies for its determination, the underlying molecular mechanisms, and the factors that influence it is essential for researchers, scientists, and drug development professionals. The data and protocols presented in this guide provide a foundation for further investigation and for the optimization of amikacin therapy to combat bacterial infections effectively.
References
- 1. The effect of inoculum size on selection of in vitro resistance to vancomycin, daptomycin, and linezolid in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Influence of inoculum size of Staphylococcus aureus and Pseudomonas aeruginosa on in vitro activities and in vivo efficacy of fluoroquinolones and carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of pH and cationic supplementation on in vitro postantibiotic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Impact of pH on activity of trimethoprim, fosfomycin, amikacin, colistin and ertapenem in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Molecular Maze: An In-depth Technical Guide to Amikacin Sulfate Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Amikacin (B45834) sulfate (B86663), a potent semisynthetic aminoglycoside antibiotic, has long been a critical weapon in the arsenal (B13267) against severe Gram-negative bacterial infections. However, its efficacy is increasingly challenged by the rise of resistant strains. A profound understanding of the molecular underpinnings of this resistance is paramount for the development of novel therapeutic strategies and the preservation of this vital antibiotic. This guide provides a comprehensive overview of the core mechanisms of amikacin resistance, detailed experimental protocols for their investigation, and quantitative data to inform research and development efforts.
Core Mechanisms of Amikacin Resistance
Bacteria have evolved three primary strategies to counteract the antimicrobial action of amikacin: enzymatic modification of the drug, alteration of the ribosomal target site, and active efflux of the antibiotic from the cell.[1]
Enzymatic Modification: The Primary Line of Defense
The most prevalent mechanism of amikacin resistance is the enzymatic inactivation of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[1][2][3][4] These enzymes catalyze the covalent transfer of chemical groups to the amikacin molecule, sterically hindering its binding to the 30S ribosomal subunit, its site of action.[2][3][4] AMEs are broadly classified into three main groups:
-
Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the amikacin molecule. The most clinically significant enzyme in this class for amikacin resistance is Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) .[1][2][3][4] The gene encoding this enzyme, aac(6')-Ib, is often located on mobile genetic elements like plasmids, transposons, and integrons, which facilitates its rapid spread among pathogenic bacteria.[1][2][3][4][5]
-
Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the ATP-dependent phosphorylation of hydroxyl groups on the amikacin molecule. While amikacin is designed to be refractory to many APHs, certain enzymes, such as APH(3')-II , can confer resistance, particularly when overexpressed.[6][7][8]
-
Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenylyl group from ATP to a hydroxyl group on the amikacin molecule.[2][3][4] While less common for amikacin, some ANT enzymes can contribute to resistance.[9]
Target Site Alteration: Modifying the Battlefield
Amikacin exerts its bactericidal effect by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit, leading to mistranslation of mRNA and inhibition of protein synthesis.[10][11] Resistance can arise from modifications to this target site that reduce the binding affinity of amikacin. The primary mechanism of target site alteration is:
-
16S rRNA Methylation: The acquisition of genes encoding 16S rRNA methyltransferases (e.g., armA, rmtB, rmtC) leads to the methylation of specific nucleotides in the A-site of the 16S rRNA.[1][12] This modification prevents amikacin from binding effectively to the ribosome, resulting in high-level resistance to all clinically relevant aminoglycosides.
-
Mutations in the 16S rRNA Gene (rrs): Point mutations in the rrs gene, which encodes the 16S rRNA, can also confer amikacin resistance. The A1408G mutation is a well-documented example that leads to high-level resistance in various bacteria, including Mycobacterium abscessus and Nocardia farcinica.[13][14][15][16]
Efflux Pumps: Actively Expelling the Threat
Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[17][18] Overexpression of these pumps can reduce the intracellular concentration of amikacin to sub-therapeutic levels, contributing to resistance. Several efflux pump systems have been implicated in amikacin resistance in various Gram-negative bacteria:
-
Resistance-Nodulation-Division (RND) Family: This is a major family of efflux pumps in Gram-negative bacteria. The MexXY-OprM system in Pseudomonas aeruginosa and the AdeABC system in Acinetobacter baumannii are well-characterized RND pumps that can extrude amikacin.[17][19][20]
-
ATP-Binding Cassette (ABC) Transporters: These pumps utilize the energy from ATP hydrolysis to transport substrates across the cell membrane. Some ABC transporters have been shown to contribute to amikacin resistance.[21]
Quantitative Data on Amikacin Resistance
The prevalence and impact of different resistance mechanisms can vary depending on the bacterial species and geographical location. The following tables summarize key quantitative data from various studies.
Table 1: Prevalence of Amikacin Resistance Mechanisms in Selected Gram-Negative Bacteria
| Bacterial Species | Resistance Mechanism | Gene(s) | Prevalence | Geographic Region |
| Klebsiella pneumoniae | Aminoglycoside-modifying enzymes | aac(6')-Ib, aph(3')-Ia, aac(3)-II | 61.54% - 84.6% of heteroresistant isolates[22][23] | Not specified |
| Klebsiella pneumoniae | 16S rRNA methylases & AMEs | armA, rmtB, rmtC, rmtD, npmA & AME genes | 84.5% of resistant isolates carried resistance genes (AMEs or both AMEs and methylases)[12] | Guangzhou, China |
| Acinetobacter baumannii | Efflux Pumps | adeA, adeB, adeC, abeM, adeS | High prevalence of genes (95-100%) in MDR isolates; efflux activity demonstrated in 61% of resistant isolates[20] | Isfahan, Iran |
| Pseudomonas aeruginosa | Efflux Pump Overexpression | mexY | 13 of 15 amikacin-resistant clinical isolates showed 3.4 to 727-fold increased mexY mRNA production[19] | Not specified |
| Mycobacterium tuberculosis | 16S rRNA gene mutations | rrs (A1401G) | 82% of amikacin-resistant isolates[24] | Southern China |
Table 2: Impact of Resistance Mechanisms on Amikacin Minimum Inhibitory Concentration (MIC)
| Bacterial Species | Resistance Mechanism/Gene | Fold Increase in MIC |
| Escherichia coli | Increased APH(3')-II activity and impaired uptake | 64- to 128-fold[6] |
| Acinetobacter spp. | Efflux pump activity (CCCP-inhibitable) | 2- to 524,288-fold reduction in MIC in the presence of an inhibitor[17] |
| Klebsiella pneumoniae | Heteroresistance | Subpopulations grew at 4-32 times the MIC of the parent isolate[22][23] |
| Nocardia farcinica | Homozygous A1408G mutation in three 16S rRNA genes | >1,024 µg/ml (from <1 µg/ml)[14] |
| Mycobacterium abscessus | A1408G mutation in 16S rRNA gene | >1024 µg/mL[15] |
Experimental Protocols
Investigating the mechanisms of amikacin resistance requires a combination of phenotypic and genotypic methods. The following are detailed protocols for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative approach.[1][25]
Protocol: Broth Microdilution
-
Preparation of Amikacin Stock Solution: Prepare a concentrated stock solution of amikacin sulfate in a suitable sterile solvent (e.g., water).
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial isolate on an appropriate agar (B569324) medium overnight.
-
Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to a final inoculum density of approximately 5 x 10⁵ CFU/mL.[1]
-
-
Serial Dilution in Microtiter Plate:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the amikacin stock solution in CAMHB to obtain a range of concentrations.[1]
-
Include a growth control well (inoculum without amikacin) and a sterility control well (broth only).
-
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.[1]
-
Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.[1]
-
Reading Results: The MIC is the lowest concentration of amikacin that completely inhibits visible bacterial growth.[1]
PCR Detection of Resistance Genes
Polymerase Chain Reaction (PCR) is a rapid and sensitive method to detect the presence of specific resistance genes.[1]
Protocol: Detection of the aac(6')-Ib Gene
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard boiling lysis method.[1]
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the aac(6')-Ib gene.
-
Add the extracted DNA to the master mix.
-
Perform PCR amplification using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
-
Agarose (B213101) Gel Electrophoresis:
-
Run the PCR products on an agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Visualize the DNA fragments under UV light. The presence of a band of the expected size indicates the presence of the aac(6')-Ib gene.
-
Assessment of Efflux Pump Activity
The ethidium bromide (EtBr)-agar cartwheel method is a simple and effective way to screen for efflux pump activity.
Protocol: Ethidium Bromide-Agar Cartwheel Method
-
Preparation of EtBr-Agar Plates: Prepare a series of agar plates (e.g., Tryptic Soy Agar) containing varying concentrations of EtBr (e.g., 0.0 to 2.5 mg/L).[1]
-
Bacterial Inoculation: From an overnight culture, streak the bacterial isolates to be tested, along with positive and negative controls (with known high and low efflux activity, respectively), onto the EtBr-agar plates in a "cartwheel" pattern.[1]
-
Incubation: Incubate the plates at 37°C overnight.[1]
-
Visualization: Examine the plates under UV light. Bacteria with active efflux pumps will extrude the EtBr and show less fluorescence compared to strains with inhibited or low-level efflux.[1]
-
Confirmation with an Efflux Pump Inhibitor (EPI): To confirm that the observed phenotype is due to efflux, repeat the assay on plates also containing an EPI, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP). A significant increase in fluorescence in the presence of the EPI suggests that efflux is a key mechanism of resistance.[1][17]
Visualizing Amikacin Resistance Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows discussed in this guide.
Caption: Core molecular mechanisms of amikacin resistance.
Caption: Experimental workflow for identifying amikacin resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. High-level amikacin resistance in Escherichia coli due to phosphorylation and impaired aminoglycoside uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amikacin resistance associated with a plasmid-borne aminoglycoside phosphotransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-level amikacin resistance in Escherichia coli due to phosphorylation and impaired aminoglycoside uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoglycoside Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. microbiologyjournal.org [microbiologyjournal.org]
- 13. Association between 16S rRNA gene mutations and susceptibility to amikacin in Mycobacterium avium Complex and Mycobacterium abscessus clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. A single 16S ribosomal RNA substitution is responsible for resistance to amikacin and other 2-deoxystreptamine aminoglycosides in Mycobacterium abscessus and Mycobacterium chelonae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro activity of amikacin against isolates of Mycobacterium avium complex with proposed MIC breakpoints and finding of a 16S rRNA gene mutation in treated isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- 18. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expression of the MexXY efflux pump in amikacin-resistant isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jmb.tums.ac.ir [jmb.tums.ac.ir]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Heteroresistance to Amikacin in Carbapenem-Resistant Klebsiella pneumoniae Strains [frontiersin.org]
- 23. Heteroresistance to Amikacin in Carbapenem-Resistant Klebsiella pneumoniae Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Prevalence and molecular characterization of amikacin resistance among Mycobacterium tuberculosis clinical isolates from southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Amikacin Susceptibility Testing | AffiBIOTICS [affibiotics.com]
An In-depth Technical Guide to the Core Mechanisms of Amikacin Sulfate Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amikacin (B45834), a potent aminoglycoside antibiotic, is a critical tool in combating severe Gram-negative bacterial infections. However, its clinical utility is significantly hampered by the risk of nephrotoxicity, a dose-dependent adverse effect characterized by damage to the renal proximal tubule cells. This technical guide provides a comprehensive overview of the core mechanisms underlying amikacin-induced nephrotoxicity, with a focus on the molecular signaling pathways, detailed experimental protocols for preclinical assessment, and a summary of key quantitative data. This document is intended to serve as a foundational resource for researchers and drug development professionals working to understand, mitigate, and prevent this significant clinical challenge.
Introduction
Aminoglycoside antibiotics, including amikacin, exert their bactericidal effects by inhibiting protein synthesis through binding to the 30S ribosomal subunit.[1] Despite their efficacy, their use is associated with a significant risk of kidney damage.[2][3] Amikacin-induced nephrotoxicity manifests as acute tubular necrosis (ATN), typically developing 5 to 7 days after the initiation of therapy.[4] The primary site of injury is the proximal convoluted tubule, where amikacin accumulates after glomerular filtration.[5][6] This accumulation triggers a cascade of cellular events, leading to cell death and a decline in renal function, clinically observed as a rise in serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).[5][6] Understanding the intricate molecular mechanisms of this toxicity is paramount for the development of safer therapeutic strategies.
Core Mechanisms of Amikacin Nephrotoxicity
The pathophysiology of amikacin-induced renal damage is multifactorial, involving a complex interplay of oxidative stress, inflammation, and apoptosis.[3][6][7]
Oxidative Stress
A central mechanism in amikacin nephrotoxicity is the generation of reactive oxygen species (ROS).[2][8] Amikacin is believed to form complexes with mitochondrial iron, catalyzing the formation of free radicals.[6] This leads to lipid peroxidation, protein and nucleic acid damage, and depletion of endogenous antioxidant defenses.[7]
Apoptosis
Amikacin induces programmed cell death, or apoptosis, in renal tubular cells.[6] This process is mediated by the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors. A key event is the increased expression of Bax, a pro-apoptotic protein, which promotes the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent DNA fragmentation.[6]
Inflammation
The initial cellular injury triggers an inflammatory response characterized by the infiltration of immune cells and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6] This inflammatory cascade is often orchestrated by the activation of transcription factors like Nuclear Factor kappa B (NF-κB), which further propagates renal tissue damage.[6]
Signaling Pathways in Amikacin Nephrotoxicity
The cellular events described above are governed by specific signaling pathways. Understanding these pathways provides potential targets for therapeutic intervention.
Figure 1. Key signaling pathways in amikacin-induced nephrotoxicity.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from various preclinical studies investigating amikacin nephrotoxicity. These data highlight the dose-dependent nature of the toxicity and the corresponding changes in biochemical and oxidative stress markers.
Table 1: Effects of Amikacin on Renal Function Markers in Rats
| Amikacin Dose | Duration | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Reference |
| 100 mg/kg/day (IM) | 7 days | Significant Increase | Significant Increase | [6] |
| 400 mg/kg/day (IM) | 7 days | Significant Increase | Significant Increase | [6] |
| 1.2 g/kg (IP, single dose) | - | No significant change | - | [2][9] |
| 300 mg/kg/day (IP) | 14 days | Significantly Elevated | Significantly Elevated | [10] |
| 100 mg/kg/day (SC) | up to 10 days | Doubling from baseline in 30% of rats | - | [11][12] |
| 500 mg/kg/day (SC) | up to 10 days | Doubling from baseline in 100% of rats | - | [11][12][13] |
Table 2: Effects of Amikacin on Oxidative Stress Markers in Rat Renal Tissue
| Amikacin Dose | Duration | Malondialdehyde (MDA) | Superoxide (B77818) Dismutase (SOD) | Catalase (CAT) | Glutathione (B108866) (GSH) | Reference |
| 400 mg/kg/day (IM) | 7 days | Significant Increase | Significant Reduction | Significant Reduction | Significant Reduction | [6] |
| 1.2 g/kg (IP, single dose) | - | Higher Production | - | - | - | [14][15] |
| 300 mg/kg/day (IP) | 14 days | Significantly Elevated | - | Significantly Decreased | Significantly Decreased | [10] |
| 1200 mg/kg (injection) | - | Statistically Higher | No significant difference | No significant difference | Statistically Low | [16] |
Table 3: Incidence and Onset of Nephrotoxicity in Rats
| Amikacin Dose (SC, daily) | Incidence of Nephrotoxicity | Median Time to Onset | Reference |
| 100 mg/kg | 30% | >10 days | [11][13] |
| 500 mg/kg | 100% | 4 days | [11][13] |
| Defined as a doubling of baseline serum creatinine. |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for studying amikacin nephrotoxicity. Below are detailed methodologies from cited studies.
Induction of Amikacin Nephrotoxicity in Rats
-
Model 1: Intramuscular Administration
-
Animals: Wistar rats.
-
Amikacin Administration: Amikacin sulfate (B86663) is administered intramuscularly (IM) at doses of 100 mg/kg or 400 mg/kg once daily for 7 consecutive days.[6]
-
Control Group: Receives an equivalent volume of normal saline.
-
Endpoint: 24 hours after the last dose, animals are sacrificed, and blood and kidney tissues are collected for analysis.
-
-
Model 2: Subcutaneous Administration
-
Amikacin Administration: Amikacin is given subcutaneously (SC) at doses of 100 mg/kg or 500 mg/kg once daily for up to 10 days.[11][12]
-
Monitoring: Blood samples are collected from the tail vein at baseline and daily before each dose to monitor serum creatinine.[11][12]
-
Definition of Nephrotoxicity: A doubling of the baseline serum creatinine level.[11][12][13]
Biochemical Analysis
-
Sample Collection: Blood is collected and centrifuged to obtain serum.
-
Parameters: Serum creatinine and Blood Urea Nitrogen (BUN) are measured using standard clinical chemistry analyzers.[6][11][12]
Oxidative Stress Marker Analysis
-
Tissue Preparation: Kidneys are harvested, weighed, and homogenized in a suitable buffer.[11]
-
Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are measured using methods such as the thiobarbituric acid reactive substances (TBARS) assay.[6][10]
-
Antioxidant Enzyme Assays: The activities of superoxide dismutase (SOD), catalase (CAT), and levels of reduced glutathione (GSH) are determined using commercially available kits or established spectrophotometric methods.[6][10]
Histopathological Examination
-
Tissue Processing: A portion of the kidney is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Staining: 5 µm sections are cut and stained with Hematoxylin and Eosin (H&E).
-
Evaluation: The slides are examined under a light microscope for evidence of tubular necrosis, karyolysis, loss of the basement membrane, and accumulation of necrotic material in the lumen.[6][16]
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for studying amikacin nephrotoxicity and the logical relationship between amikacin administration and the resulting pathological outcomes.
Figure 2. A typical experimental workflow for preclinical amikacin nephrotoxicity studies.
Figure 3. Logical flow from amikacin administration to renal dysfunction.
Conclusion
Amikacin sulfate nephrotoxicity is a significant clinical concern that arises from a complex interplay of molecular events, primarily centered around oxidative stress, apoptosis, and inflammation within the renal proximal tubules. The preclinical models and methodologies outlined in this guide provide a robust framework for investigating the mechanisms of this toxicity and for evaluating the efficacy of potential nephroprotective agents. A thorough understanding of the signaling pathways and the dose-dependent nature of amikacin-induced renal damage is crucial for the development of novel strategies to mitigate this adverse effect, thereby enhancing the safety and therapeutic window of this important antibiotic. Future research should continue to explore these pathways to identify novel therapeutic targets and biomarkers for the early detection of amikacin nephrotoxicity.
References
- 1. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ukessays.com [ukessays.com]
- 4. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ellagic acid and cilostazol ameliorate amikacin-induced nephrotoxicity in rats by downregulating oxidative stress, inflammation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Amikacin-induced nephropathy: is there any protective way? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Effects of pentoxifylline on amikacin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Amikacin induced renal damage and the role of the antioxidants on neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding of Amikacin Sulfate to the 30S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amikacin (B45834), a semi-synthetic aminoglycoside antibiotic, exerts its potent bactericidal activity by targeting the bacterial ribosome, a crucial component of protein synthesis. This technical guide provides a comprehensive analysis of the molecular interactions between amikacin sulfate (B86663) and the 30S ribosomal subunit. We delve into the quantitative binding data, detailed experimental protocols for key assays, and the downstream signaling pathways affected by this interaction. This document is intended to serve as a core resource for researchers in microbiology, structural biology, and drug development.
Core Mechanism of Action: High-Affin'ity Binding to the Ribosomal A-Site
Amikacin's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2][3] This is achieved through high-affinity binding to the 30S ribosomal subunit, a key component of the 70S ribosome.[4][5]
The Binding Pocket
The specific binding site for amikacin is the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA (rRNA), particularly within helix 44 (h44).[4][5] Structural studies have elucidated that amikacin settles into a pocket within this region.[5]
Molecular Interactions and Conformational Changes
The binding of amikacin to the A-site induces a significant conformational change in the ribosome.[3] Specifically, it forces two universally conserved adenine (B156593) residues, A1492 and A1493, to flip out from their stacked positions within the 16S rRNA.[3] This altered conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, effectively locking the A-site into an "on" state.[3]
The unique L-amino-α-hydroxybutyryl (L-HABA) side chain of amikacin, attached to the N1 position of the 2-deoxystreptamine (B1221613) ring, is crucial for its enhanced activity.[6] This side chain forms additional hydrogen bonds with nucleotides of the A-site, such as C1496 and G1497, contributing to a higher binding affinity compared to its parent compound, kanamycin.[6]
Downstream Consequences of Binding
The binding of amikacin and the subsequent conformational changes lead to two primary detrimental effects on protein synthesis:
-
Induction of mRNA Mistranslation: The locked "on" state of the A-site compromises the ribosome's proofreading ability.[2] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[2]
-
Inhibition of Translocation: Amikacin binding also physically hinders the movement of the ribosome along the mRNA transcript, a process known as translocation.[7]
Quantitative Binding Data
The affinity of amikacin for its ribosomal target has been quantified using various biophysical techniques. Isothermal titration calorimetry (ITC) has been employed to determine the equilibrium dissociation constant (Kd) for the binding of amikacin to a 27-mer RNA oligonucleotide that mimics the bacterial ribosomal A-site.
| Compound | Target | Technique | Kd (µM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Amikacin | 27-mer A-site RNA oligonucleotide | ITC | 1.3 ± 0.2 | 0.9 ± 0.1 | -8.7 ± 0.3 | 1.8 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of amikacin with the 30S ribosomal subunit.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with molecular interactions, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
Objective: To quantify the binding affinity of amikacin to a model of the ribosomal A-site.
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)
-
Amikacin sulfate
-
Synthetic 27-mer RNA oligonucleotide mimicking the bacterial ribosomal A-site
-
ITC buffer (e.g., 10 mM sodium cacodylate, 50 mM NaCl, 0.1 mM EDTA, pH 7.0)
Protocol:
-
Sample Preparation:
-
Dissolve this compound and the RNA oligonucleotide in the ITC buffer.
-
Thoroughly degas both solutions to prevent bubble formation.
-
Determine the precise concentrations of both solutions spectrophotometrically.
-
-
ITC Experiment Setup:
-
Load the RNA oligonucleotide solution (typically in the µM range) into the sample cell.
-
Load the amikacin solution (typically 10-20 fold higher concentration than the RNA) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the amikacin solution into the RNA solution.
-
Allow the system to reach equilibrium after each injection.
-
Record the heat change for each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks and subtract the heat of dilution (determined from a control titration of amikacin into buffer).
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
X-ray Crystallography
This technique provides high-resolution structural information of the amikacin-ribosome complex.
Objective: To determine the three-dimensional structure of amikacin bound to the 30S ribosomal subunit.
Protocol Overview:
-
Purification of 30S Ribosomal Subunits: Isolate 70S ribosomes from a bacterial source (e.g., Thermus thermophilus) and dissociate them into 30S and 50S subunits using sucrose (B13894) gradient centrifugation.[9] Affinity purification methods can also be employed for tagged subunits.[10]
-
Crystallization:
-
Co-crystallize the purified 30S subunits with this compound.
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and determine the electron density map.
-
Build a molecular model of the 30S subunit and amikacin into the electron density.
-
Refine the model to obtain a final, high-resolution structure. For an example of a solved structure, see PDB ID: 2J00.[11]
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the structural determination of large macromolecular complexes in a near-native state.
Objective: To visualize the structure of the 70S ribosome in complex with amikacin.
Protocol Overview:
-
Complex Formation: Incubate purified 70S ribosomes with amikacin, mRNA, and tRNAs to form a stable complex.[7]
-
Grid Preparation:
-
Apply a small volume of the complex solution to an EM grid.
-
Blot away excess liquid to create a thin film.
-
Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.[12]
-
-
Data Collection:
-
Image the vitrified sample in a transmission electron microscope (TEM) equipped with a direct electron detector.[2]
-
Collect a large dataset of particle images.
-
-
Image Processing and 3D Reconstruction:
-
Select and align the particle images.
-
Generate a 3D reconstruction of the ribosome-amikacin complex. For an example of a solved structure, see EMDB ID: EMD-40882.[4]
-
In Vitro Translation Inhibition Assay
This assay measures the direct inhibitory effect of amikacin on protein synthesis.
Objective: To determine the inhibitory concentration (IC50) of amikacin on protein synthesis.
Materials:
-
Cell-free E. coli S30 extract system for in vitro transcription and translation
-
Plasmid DNA encoding a reporter protein (e.g., GFP)
-
This compound
-
Fluorescence plate reader
Protocol:
-
Reaction Setup:
-
Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and energy source.
-
Add the reporter plasmid DNA to the master mix.
-
Prepare serial dilutions of amikacin.
-
-
Inhibition Assay:
-
Aliquot the master mix into a 96-well plate.
-
Add the different concentrations of amikacin to the wells.
-
Incubate the plate at 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence of the reporter protein at regular intervals.
-
-
Data Analysis:
-
Plot the fluorescence intensity over time to determine the rate of protein synthesis for each amikacin concentration.
-
Calculate the percent inhibition relative to a no-drug control.
-
Plot the percent inhibition against the amikacin concentration and fit the data to a dose-response curve to determine the IC50.[13]
-
Signaling Pathways and Cellular Responses
The binding of amikacin to the 30S ribosomal subunit and the subsequent production of mistranslated proteins trigger a cascade of cellular stress responses.
Envelope Stress Response
The accumulation of misfolded proteins in the bacterial cell envelope, particularly in the periplasm, activates two-component signal transduction systems.[1][14] The CpxA-CpxR system is a key player in this response.[15]
-
Sensing: The sensor kinase CpxA, located in the inner membrane, detects the presence of misfolded proteins.[16]
-
Signal Transduction: Upon sensing stress, CpxA autophosphorylates and then transfers the phosphate (B84403) group to the response regulator CpxR.[2]
-
Response: Phosphorylated CpxR acts as a transcriptional activator, upregulating the expression of genes encoding periplasmic proteases (e.g., DegP) and chaperones that help to degrade or refold the aberrant proteins.[2]
Oxidative Stress
Amikacin-induced mistranslation has been linked to the generation of reactive oxygen species (ROS), leading to oxidative stress.[14] The proposed mechanism involves:
-
Membrane Protein Mistranslation: The incorporation of mistranslated proteins into the cell membrane disrupts its integrity and function.[17]
-
Activation of Two-Component Systems: This membrane stress activates the CpxA-CpxR and Arc (anoxic redox control) two-component systems.[17]
-
Metabolic Perturbation: The activation of these systems alters cellular metabolism, including the tricarboxylic acid (TCA) cycle.[17]
-
Hydroxyl Radical Formation: These metabolic changes lead to the formation of superoxide, which can then be converted to hydrogen peroxide and subsequently to highly damaging hydroxyl radicals via the Fenton reaction.[14]
Conclusion
The binding of this compound to the 30S ribosomal subunit is a multifaceted process that leads to the disruption of protein synthesis and ultimately bacterial cell death. The high-affinity interaction, driven by specific molecular contacts within the ribosomal A-site, triggers a cascade of events including mRNA mistranslation and the induction of cellular stress responses. A thorough understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, is essential for the development of novel aminoglycoside derivatives and for combating the growing threat of antibiotic resistance. This guide provides a foundational resource for researchers dedicated to advancing our knowledge of this critical antibiotic's mode of action.
References
- 1. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular basis of the pleiotropic effects by the antibiotic amikacin on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of the bacterial ribosomal decoding site complexed with amikacin containing the gamma-amino-alpha-hydroxybutyryl (haba) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis of the pleiotropic effects by the antibiotic amikacin on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Purification of 30S ribosomal subunit by streptavidin affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. benchchem.com [benchchem.com]
- 14. The Antimicrobial Activity of Gramicidin A Is Associated with Hydroxyl Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The CpxA/CpxR Two-Component System Affects Biofilm Formation and Virulence in Actinobacillus pleuropneumoniae [frontiersin.org]
- 16. Signal Detection and Target Gene Induction by the CpxRA Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Exploratory Studies on Amikacin Sulfate for Multidrug-Resistant Tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug-resistant tuberculosis (MDR-TB), defined as tuberculosis resistant to at least isoniazid (B1672263) and rifampicin, poses a significant global health threat.[1] The treatment of MDR-TB is challenging, requiring long-term therapy with second-line drugs that are often more toxic and less effective than first-line agents.[2] Amikacin (B45834), an aminoglycoside antibiotic, has been a component of MDR-TB treatment regimens for over four decades.[3][4] It is administered parenterally, typically via intravenous or intramuscular injection.[5][6] This technical guide provides an in-depth overview of exploratory studies on amikacin sulfate, focusing on its mechanism of action, resistance pathways, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and clinical investigations aimed at optimizing its use for MDR-TB.
Mechanism of Action
Amikacin is a bactericidal antibiotic that inhibits protein synthesis in Mycobacterium tuberculosis.[7] The process begins with the binding of amikacin to the 30S ribosomal subunit of the bacteria.[6][7] This binding, specifically to the 16S rRNA and the S12 protein, interferes with the correct reading of the mRNA codons.[6][8] This disruption leads to the incorporation of incorrect amino acids and premature termination of protein synthesis, ultimately resulting in bacterial cell death.[7][8] Amikacin's bactericidal activity is concentration-dependent.[7]
Caption: Mechanism of action of Amikacin in Mycobacterium tuberculosis.
Mechanisms of Resistance
Resistance of Mycobacterium tuberculosis to amikacin can arise through several mechanisms, with target modification being the most predominant.
-
rrs Gene Mutations: The most common mechanism of high-level resistance to amikacin involves mutations in the rrs gene, which codes for the 16S rRNA.[6][9] A frequent mutation is the A1401G substitution (corresponding to A1400G in some numbering systems), which alters the drug's binding site on the ribosome, thereby reducing its efficacy.[9][10][11] Since M. tuberculosis has only a single copy of the rrs gene, a point mutation can lead to high-level resistance.[9][10]
-
eis Promoter Mutations: Low-level resistance to kanamycin (B1662678), which can show cross-resistance with amikacin, is associated with mutations in the promoter region of the eis gene (Rv2416c).[12][13] This gene encodes an aminoglycoside acetyltransferase that can inactivate the drug.[14]
-
Efflux Pumps: The increased expression of efflux pumps, such as the one encoded by the tap gene (Rv1258c), can contribute to low-level resistance by actively transporting the drug out of the bacterial cell.[12]
-
whiB7 Mutations: Mutations in the 5' untranslated region of the whiB7 gene can lead to increased expression of both eis and tap, conferring low-level cross-resistance to multiple aminoglycosides.[12]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Successful MDR-TB treatment regimens including Amikacin are associated with high rates of hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Amikacin Dosing for MDR Tuberculosis: A Systematic Review to Establish or Revise the Current Recommended Dose for Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amikacin - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
- 6. Amikacin - Wikipedia [en.wikipedia.org]
- 7. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Mechanism of Resistance to Amikacin and Kanamycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of resistance to amikacin and kanamycin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aminoglycoside Cross-Resistance in Mycobacterium tuberculosis Due to Mutations in the 5′ Untranslated Region of whiB7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Amikacin Sulfate in Neonatal Sepsis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on amikacin (B45834) sulfate (B86663) in the context of neonatal sepsis. The document synthesizes preclinical and in vitro model data, focusing on experimental protocols, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and the underlying pathophysiology of neonatal sepsis.
Introduction
Neonatal sepsis remains a significant cause of morbidity and mortality worldwide. Amikacin, a semi-synthetic aminoglycoside antibiotic, is a crucial component of the therapeutic arsenal (B13267) against serious Gram-negative infections. Its bactericidal activity, concentration-dependent killing, and stability against many aminoglycoside-modifying enzymes make it a valuable agent. This guide delves into the core preclinical and model-based research that forms the basis of its application in this vulnerable population.
Pathophysiology of Neonatal Sepsis and Amikacin's Mechanism of Action
Neonatal sepsis is characterized by a systemic inflammatory response to infection. The process is initiated when pathogen-associated molecular patterns (PAMPs) from invading microbes are recognized by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), on immune cells. This recognition triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory cytokines and chemokines. This inflammatory response, while intended to be protective, can become dysregulated in neonates, leading to widespread endothelial damage, coagulopathy, and multiple organ dysfunction.
Amikacin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. It irreversibly binds to the 30S ribosomal subunit, which interferes with the initiation complex, causes misreading of mRNA, and blocks the translocation of peptidyl-tRNA from the A-site to the P-site. This disruption of protein synthesis leads to the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death.
An In-depth Technical Guide to Amikacin Sulfate for the Treatment of Nocardia Species Infections
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nocardia species are aerobic, gram-positive, filamentous bacteria capable of causing localized or disseminated infections, collectively known as nocardiosis. Treatment can be challenging due to the organism's inherent resistance to many standard antibiotics and the often immunocompromised state of the host. Amikacin (B45834) sulfate (B86663), an aminoglycoside antibiotic, remains a critical component of combination therapy for severe nocardiosis, demonstrating potent in vitro activity against a majority of clinically relevant Nocardia species. This guide provides a comprehensive technical overview of amikacin's pharmacology, mechanism of action, in vitro susceptibility profiles, resistance mechanisms, and the experimental protocols essential for its evaluation.
Pharmacology and Mechanism of Action
Amikacin is a semi-synthetic aminoglycoside derived from kanamycin (B1662678) A. Its bactericidal activity stems from its ability to irreversibly bind to the 30S subunit of the bacterial ribosome.[1] This binding interferes with the initiation complex, blocks the translocation of peptidyl-tRNA, and causes misreading of the mRNA template, ultimately leading to the inhibition of protein synthesis and bacterial cell death.[1] The optimal antibacterial effect of amikacin is concentration-dependent, with a target peak serum concentration (Cmax) to minimum inhibitory concentration (MIC) ratio (Cmax/MIC) of ≥8 to ≥10 being a key pharmacodynamic predictor of therapeutic success.[2][3]
Visualizing the Mechanism of Action
The following diagram illustrates the process by which amikacin inhibits bacterial protein synthesis.
Caption: Mechanism of Amikacin action on the bacterial 30S ribosomal subunit.
In Vitro Susceptibility of Nocardia Species
Amikacin generally demonstrates excellent in vitro activity against a wide range of Nocardia species. However, susceptibility can vary by species, with some, like members of the N. transvalensis complex and N. amikacinitolerans, exhibiting higher rates of resistance.[1][4] Susceptibility testing is therefore recommended for all clinically significant isolates.[5]
Quantitative Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for amikacin against various Nocardia species, compiled from multiple studies. MIC values are presented in µg/mL.
Table 1: Amikacin MIC Values for Common Nocardia Species
| Nocardia Species/Complex | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
|---|---|---|---|---|
| N. cyriacigeorgica | 1 | 2 | ≤0.5 - 8 | [4] |
| N. farcinica | 1 | 4 | ≤0.5 - 16 | [4] |
| N. nova complex | ≤0.5 | 1 | ≤0.5 - 4 | [4][6] |
| N. brasiliensis | 2 | 4 | 0.125 - 4 | [4][7] |
| N. abscessus complex | 1 | 2 | ≤0.5 - 4 | [4] |
| N. otitidiscaviarum | 1 | 2 | ≤0.5 - 8 | [4] |
| N. transvalensis complex | 32 | >32 | ≤0.5 - >32 |[4] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Clinical Application and Pharmacokinetics
In clinical practice, amikacin is typically used as part of a multi-drug regimen for severe, disseminated, or central nervous system (CNS) nocardiosis, often in combination with agents like imipenem (B608078) or ceftriaxone.[4][8][9] The standard dosage for adults is 10-15 mg/kg/day, administered intravenously in divided doses, although higher doses of 20-30 mg/kg/day have been suggested for severe infections to achieve target Cmax levels.[4][10]
Pharmacokinetic and Pharmacodynamic Parameters
A summary of key PK/PD parameters for amikacin is provided below. These values are critical for optimizing dosing strategies to maximize efficacy while minimizing toxicity.
Table 2: Key Pharmacokinetic/Pharmacodynamic Parameters of Amikacin
| Parameter | Typical Value | Significance | Reference(s) |
|---|---|---|---|
| Pharmacokinetic | |||
| Half-life (t½) | ~2-3 hours (normal renal function) | Determines dosing interval. | [11] |
| Volume of Distribution (Vd) | ~0.47 L/kg | Influences the peak concentration achieved. | [12] |
| Clearance (CL) | Correlates with creatinine (B1669602) clearance | Primary route of elimination is renal; dose adjustment is critical in renal impairment. | [11] |
| CNS Penetration | ~10% | Limited penetration; higher systemic doses may be needed for CNS infections. | [10] |
| Pharmacodynamic | |||
| Efficacy Target | Cmax/MIC ≥ 8 | Key predictor of a favorable clinical response. | [3][13][14] |
| Toxicity Threshold (Trough) | < 4 µg/mL | Minimizing trough concentrations is associated with a lower risk of nephrotoxicity. |[3] |
Mechanisms of Resistance
Resistance to amikacin in Nocardia is not widespread but is a significant clinical concern when it occurs. The primary mechanisms include:
-
Enzymatic Modification: This is the most common mechanism of aminoglycoside resistance. Aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases, phosphotransferases, or nucleotidyltransferases, alter the drug's structure, preventing it from binding to the ribosome.[15]
-
Ribosomal Alteration: Methylation of the 16S rRNA at the amikacin binding site can confer high-level resistance by reducing drug affinity. A recently identified 16S ribosomal RNA methyltransferase, encoded by the warA gene in Nocardia wallacei, has been shown to confer broad-spectrum aminoglycoside resistance.[16]
Visualizing Amikacin Resistance
This diagram illustrates the enzymatic modification mechanism of amikacin resistance.
Caption: Enzymatic inactivation of Amikacin, a key resistance mechanism.
Experimental Protocols
Accurate antimicrobial susceptibility testing (AST) is fundamental for guiding therapy. The Clinical and Laboratory Standards Institute (CLSI) recommends broth microdilution as the standard method for testing Nocardia species, as outlined in document M24.[17][18][19]
Protocol: Broth Microdilution MIC Testing for Nocardia
This protocol provides a detailed methodology for determining the MIC of amikacin against Nocardia isolates.
Objective: To determine the minimum concentration of amikacin that inhibits the visible growth of a Nocardia isolate.
Materials:
-
Pure culture of Nocardia sp. (72-hour growth on blood agar)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile water or saline
-
Sterile glass beads (5-mm)
-
Vortex mixer
-
Spectrophotometer or nephelometer
-
0.5 McFarland turbidity standard
-
96-well microdilution panels containing serial dilutions of amikacin (e.g., 0.5 to 64 µg/mL)
-
Positive control wells (no antibiotic) and negative control wells (uninoculated)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: a. Using a sterile swab, harvest colonies from a 72-hour-old culture. b. Transfer the growth into a tube containing ~4.5 mL of sterile water and 5-7 sterile glass beads. c. Vortex vigorously for 15-20 seconds to break up bacterial clumps. d. Allow larger clumps to settle for 3-5 minutes. e. Transfer the supernatant to a new sterile tube. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a nephelometer. This corresponds to approximately 1 x 10⁸ CFU/mL. f. Prepare the final inoculum by diluting this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation of Microdilution Panel: a. Within 15 minutes of its preparation, inoculate each well of the microdilution panel (including the positive control well) with the final inoculum (typically 100 µL per well). The final concentration in each well should be approximately 5 x 10⁴ CFU/mL. b. The negative control well should remain uninoculated.
-
Incubation: a. Seal the plates to prevent evaporation. b. Incubate at 37°C in ambient air for 48 to 72 hours. Some slower-growing species may require up to 96 hours.[6] Incubation should proceed until sufficient growth is observed in the positive control well.
-
Reading and Interpretation: a. The MIC is read as the lowest concentration of amikacin that completely inhibits visible growth. A faint haze or a single small button at the bottom of the well should be disregarded. b. Interpretation of the MIC value (Susceptible, Intermediate, Resistant) should be based on current CLSI M24 breakpoints.
- Susceptible: ≤8 µg/mL
- Resistant: ≥16 µg/mL
Workflow for Nocardia Susceptibility Testing
Caption: Standard workflow for broth microdilution MIC testing of Nocardia.
Conclusion
Amikacin sulfate is an indispensable tool in the therapeutic armamentarium against severe Nocardia infections. Its potent, concentration-dependent bactericidal activity and favorable synergy with other antimicrobial agents underscore its clinical utility. However, the existence of species-specific susceptibility patterns and the potential for resistance necessitate rigorous in vitro testing to guide therapy. A thorough understanding of its pharmacokinetics and pharmacodynamics is crucial for designing dosing regimens that achieve therapeutic targets while minimizing the risk of toxicity. Continued surveillance of susceptibility patterns and further research into resistance mechanisms are essential for preserving the long-term efficacy of amikacin against this challenging pathogen.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Amikacin pharmacokinetic/pharmacodynamic in intensive care unit: a prospective database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Drug Monitoring-Based Population Pharmacokinetics of Amikacin in Patients at a Teaching Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility Profiles of Nocardia Isolates Based on Current Taxonomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of amikacin combinations for nocardiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility among Clinical Nocardia Species Identified by Multilocus Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activities of Antimicrobials against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nocardia - EMCrit Project [emcrit.org]
- 11. Amikacin once daily: a new dosing regimen based on drug pharmacokinetics. [epistemonikos.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Amikacin Pharmacokinetics and Pharmacodynamics for Optimal Initial Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WarA, a remote homolog of NpmA and KamB from Nocardia wallacei, confers broad spectrum aminoglycoside resistance in Nocardia and Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mycology – Susceptibility Testing of Nocardia and Aerobic Actinomycetes | Public Health Ontario [publichealthontario.ca]
- 18. webstore.ansi.org [webstore.ansi.org]
- 19. Population Pharmacokinetic Study of Amikacin Administered Once or Twice Daily to Febrile, Severely Neutropenic Adults - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Amikacin Sulfate against Acinetobacter baumannii: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research into the efficacy of Amikacin (B45834) Sulfate (B86663) against Acinetobacter baumannii. The document focuses on foundational in vitro susceptibility data, detailed experimental protocols from the era, and the core mechanisms of action and resistance. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals, offering insights into the initial assessments of this critical antibiotic against a formidable pathogen.
Introduction
Acinetobacter baumannii has emerged as a significant nosocomial pathogen, notorious for its intrinsic and acquired resistance to a wide array of antimicrobial agents. In the early era of its identification as a problematic pathogen, aminoglycosides, including amikacin, were pivotal in treatment strategies. Amikacin, a semi-synthetic aminoglycoside derived from kanamycin, was developed in the 1970s and demonstrated a broader spectrum of activity and increased resistance to aminoglycoside-modifying enzymes compared to its predecessors. This guide revisits the foundational research that established the in vitro activity of amikacin against Acinetobacter species, providing a historical context for its enduring, albeit challenged, role in modern therapeutics.
Quantitative In Vitro Susceptibility Data
Early investigations into the in vitro activity of amikacin against Acinetobacter species, often identified as Acinetobacter calcoaceticus or its variety anitratus in early literature, provided the foundational data for its clinical use. The following tables summarize key quantitative findings from this period.
Table 1: Amikacin Minimum Inhibitory Concentration (MIC) Distribution against Acinetobacter spp. (c. 1993)
| Statistic | MIC (µg/mL) |
| MIC50 | 2.0 |
| MIC90 | 8.0 |
| Range | 0.5 - 32.0 |
Data compiled from a study of 180 Acinetobacter strains, including 108 A. baumannii isolates, from blood cultures, central venous catheters, and cerebrospinal fluids[1][2].
Table 2: Early Clinical Isolate Susceptibility to Amikacin (c. 1976)
| Number of Isolates | Percentage of Isolates | MIC ≤ 8.0 µg/mL |
| 219 (various bacteria) | 86.3% | Yes |
Findings from an in vitro evaluation of amikacin against 219 clinical bacterial isolates[3].
Table 3: Geometric Mean MIC of Amikacin against Acinetobacter calcoaceticus (c. 1986)
| Number of Isolates | Geometric Mean MIC (mg/L) |
| 96 | 7.0 |
Results from a study evaluating the in vitro activity of several new microbial agents against 96 Acinetobacter calcoaceticus isolates[4].
Experimental Protocols
The following protocols are based on the standardized methods for antimicrobial susceptibility testing, such as those outlined by the National Committee for Clinical Laboratory Standards (NCCLS), which were widely adopted during the early research period.
Broth Microdilution Method for MIC Determination
This method was a cornerstone for determining the Minimum Inhibitory Concentration (MIC) of amikacin against Acinetobacter baumannii.
1. Preparation of Amikacin Stock Solution:
-
A stock solution of amikacin sulfate is prepared from a commercially available powder with a known potency.
-
The powder is dissolved in a suitable sterile solvent, typically distilled water, to a high concentration (e.g., 1000 µg/mL).
2. Preparation of Microtiter Plates:
-
Sterile 96-well microtiter plates are used.
-
A serial two-fold dilution of the amikacin stock solution is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). This results in a range of amikacin concentrations across the wells of the plate.
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
3. Inoculum Preparation:
-
Acinetobacter baumannii is grown on a non-selective agar (B569324) medium for 18-24 hours.
-
Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.
-
The standardized bacterial suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Within 15 minutes of standardization, the prepared inoculum is added to each well of the microtiter plate (except the sterility control).
-
The plates are incubated at 35°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of amikacin that completely inhibits visible growth.
Agar Dilution Method
The agar dilution method was another common technique for determining the MIC of amikacin.
1. Preparation of Agar Plates with Amikacin:
-
A series of Mueller-Hinton agar plates are prepared, each containing a different concentration of amikacin.
-
This is achieved by adding the appropriate volume of amikacin stock solution to the molten agar before it solidifies.
2. Inoculum Preparation:
-
The inoculum is prepared as described for the broth microdilution method (Section 3.1, step 3).
3. Inoculation:
-
The surface of each agar plate is spot-inoculated with the standardized bacterial suspension.
4. Incubation:
-
The inoculated plates are incubated at 35°C for 16-20 hours.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of amikacin that prevents the visible growth of the bacteria on the agar surface.
Visualized Mechanisms and Workflows
The following diagrams illustrate the key mechanisms and workflows relevant to the interaction of amikacin with Acinetobacter baumannii.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial susceptibility of Acinetobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity, synergism, and testing parameters of amikacin, with comparisons to other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of antimicrobial agents against Acinetobacter calcoaceticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Amikacin Sulfate's Efficacy Against Mycobacterium avium Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the activity of amikacin (B45834) sulfate (B86663) against Mycobacterium avium complex (MAC), a group of nontuberculous mycobacteria responsible for progressive pulmonary disease, particularly in immunocompromised individuals and those with underlying lung conditions. This document details the in vitro and in vivo activity of amikacin, its mechanism of action, resistance pathways, and its role in combination therapy. It is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of new therapeutic strategies for MAC infections.
In Vitro Activity of Amikacin Against MAC
Amikacin, an aminoglycoside antibiotic, demonstrates potent in vitro activity against a majority of clinical MAC isolates. The primary metric for assessing this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Amikacin MIC Distribution against Clinical MAC Isolates
A study of 462 consecutive clinical MAC isolates revealed that a significant percentage are susceptible to amikacin at achievable serum concentrations. The data from this study is summarized below.[1][2]
| MIC (µg/mL) | Percentage of Isolates (%) | Cumulative Percentage (%) |
| ≤1 | 0.9 | 0.9 |
| 2 | 4.1 | 5.0 |
| 4 | 15.4 | 20.4 |
| 8 | 28.6 | 49.0 |
| 16 | 36.6 | 85.6 |
| 32 | 10.6 | 96.2 |
| 64 | 1.7 | 97.9 |
| >64 | 2.1 | 100.0 |
Data from Brown-Elliott et al. (2013).[1]
The MIC50 and MIC90, the concentrations at which 50% and 90% of isolates are inhibited, were 8 µg/mL and 32 µg/mL, respectively.[1] Based on these findings and alignment with guidelines for Mycobacterium abscessus, proposed breakpoints for amikacin against MAC are: ≤16 µg/mL for susceptible, 32 µg/mL for intermediate, and ≥64 µg/mL for resistant.[1][3]
Mechanism of Action and Resistance
Amikacin exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.
Signaling Pathway of Amikacin Action
Caption: Amikacin's mechanism of action on the mycobacterial ribosome.
Mechanism of Amikacin Resistance
The primary mechanism of acquired high-level resistance to amikacin in MAC is a point mutation in the rrs gene, which encodes the 16S rRNA component of the 30S ribosomal subunit.
Caption: Steric hindrance of amikacin binding due to the A1408G mutation.
The most common mutation is an adenine (B156593) (A) to guanine (B1146940) (G) substitution at position 1408 (A1408G).[1][4] This alteration in the ribosomal A-site is thought to sterically hinder the binding of amikacin, thereby preventing its inhibitory action.[5][6] Other less common resistance mechanisms in mycobacteria may include the action of efflux pumps and aminoglycoside-modifying enzymes.[7][8]
In Vivo Efficacy of Amikacin
Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents against MAC. The beige mouse model is a well-established and widely used model for disseminated MAC infection.
Beige Mouse Model of Disseminated MAC Infection
Beige mice have a genetic defect that makes them more susceptible to mycobacterial infections, thus mimicking aspects of the immunocompromised state in humans. Studies using this model have demonstrated the in vivo activity of amikacin.
In one study, amikacin administered alone at a dose of 50 mg/kg showed remarkable activity in both early and established MAC infections in beige mice.[9][10] Another study found that amikacin treatment in beige mice infected with MAC resulted in a significant decrease in the bacterial load in the blood, liver, and spleen, with no mortality observed in the treated group.[11][12]
Combination Therapy
Due to the intrinsic resistance of MAC to many single antimicrobial agents, combination therapy is the standard of care. Amikacin is a key component of multidrug regimens, particularly for severe or macrolide-resistant MAC disease.
Synergistic Activity with Other Antimicrobials
In vitro studies have shown that amikacin can act synergistically with other drugs used to treat MAC infections, such as ethambutol (B1671381) and macrolides.[13] For instance, the addition of clofazimine (B1669197) to amikacin treatment significantly increased its activity in the beige mouse model.[9] However, antagonism has been observed in vitro between azithromycin (B1666446) and amikacin in a significant proportion of M. intracellulare isolates.[14]
Liposomal Amikacin for Inhalation (ALIS)
To overcome the systemic toxicity associated with parenteral amikacin, a liposomal formulation for inhalation (ALIS) has been developed. This formulation delivers high concentrations of amikacin directly to the lungs, the primary site of MAC infection, while minimizing systemic exposure.
Clinical Efficacy of ALIS
Clinical trials have demonstrated the efficacy of ALIS in patients with refractory MAC lung disease. In a phase 3 trial (CONVERT), the addition of ALIS to a guideline-based therapy resulted in a significantly higher rate of sputum culture conversion by month 6 compared to guideline-based therapy alone (29.0% vs. 8.9%).[15] An open-label extension of this study showed that culture conversion continued to occur with treatment beyond 6 months.[15][16] A more recent trial (ARISE) in treatment-naïve patients with non-cavitary MAC lung disease showed that adding ALIS to a macrolide-based regimen improved respiratory symptoms and led to numerically higher culture conversion rates.[17]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: Prepare a suspension of the MAC isolate in a suitable broth (e.g., Middlebrook 7H9) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 105 CFU/mL.
-
Drug Dilution: Prepare serial two-fold dilutions of amikacin sulfate in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the prepared MAC suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Seal the plate and incubate at 35-37°C in a humidified incubator for 7 to 14 days, or until sufficient growth is observed in the growth control well.
-
Reading Results: The MIC is determined as the lowest concentration of amikacin that completely inhibits visible growth of the MAC isolate.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents.
-
Plate Setup: In a 96-well plate, create a two-dimensional array of drug concentrations. Serially dilute amikacin horizontally across the plate and a second drug (e.g., clarithromycin (B1669154) or ethambutol) vertically down the plate.
-
Inoculation: Inoculate all wells with a standardized MAC suspension as described for MIC testing.
-
Incubation: Incubate the plate under the same conditions as for MIC testing.
-
Data Analysis: After incubation, determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
In Vivo Efficacy Testing in the Beige Mouse Model
-
Infection: C57BL/6J-Lystbg-J/J (beige) mice are infected intravenously with a standardized inoculum of a virulent MAC strain (e.g., 107 to 108 CFU).
-
Treatment: Begin treatment with this compound (e.g., 50 mg/kg/day, subcutaneously) and/or other antimicrobial agents at a specified time post-infection (e.g., 7 days). A control group receives a placebo (e.g., saline).
-
Outcome Measures: At various time points during and after treatment, cohorts of mice are euthanized. The bacterial load (CFU) in the spleen, liver, and lungs is determined by plating serial dilutions of tissue homogenates onto appropriate agar (B569324) (e.g., Middlebrook 7H11).
-
Data Analysis: The efficacy of the treatment is determined by comparing the mean log10 CFU in the organs of treated mice to that of the control group. A statistically significant reduction in CFU indicates in vivo activity.
Conclusion
This compound is a cornerstone in the treatment of Mycobacterium avium complex infections. Its potent in vitro activity, established in vivo efficacy, and successful application in combination therapies, including the innovative liposomal inhalation formulation, underscore its critical role. A thorough understanding of its mechanism of action and the molecular basis of resistance is paramount for optimizing its use and developing next-generation therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of effective treatment strategies against MAC.
References
- 1. In Vitro Activity of Amikacin against Isolates of Mycobacterium avium Complex with Proposed MIC Breakpoints and Finding of a 16S rRNA Gene Mutation in Treated Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of amikacin against isolates of Mycobacterium avium complex with proposed MIC breakpoints and finding of a 16S rRNA gene mutation in treated isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Association between 16S rRNA gene mutations and susceptibility to amikacin in Mycobacterium avium Complex and Mycobacterium abscessus clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo activity of amikacin alone or in combination with clofazimine or rifabutin or both against acute experimental Mycobacterium avium complex infections in beige mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo activity of amikacin alone or in combination with clofazimine or rifabutin or both against acute experimental Mycobacterium avium complex infections in beige mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amikacin, ciprofloxacin, and imipenem treatment for disseminated Mycobacterium avium complex infection of beige mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. atsjournals.org [atsjournals.org]
- 14. Amikacin Liposome Inhalation Suspension for Mycobacterium avium Complex Lung Disease: A 12-Month Open-Label Extension Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amikacin Liposome Inhalation Suspension for Mycobacterium avium Complex Lung Disease: A 12-Month Open-Label Extension Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medpagetoday.com [medpagetoday.com]
- 17. uttyler.edu [uttyler.edu]
Methodological & Application
Amikacin Sulfate In Vitro Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amikacin (B45834) is a semi-synthetic aminoglycoside antibiotic renowned for its broad-spectrum activity against a wide range of Gram-negative bacteria, including many multi-drug resistant strains. Accurate in vitro susceptibility testing is paramount for guiding appropriate clinical therapy, monitoring the emergence of resistance, and for the research and development of new antimicrobial agents.[1] This document provides detailed application notes and standardized protocols for the principal methods of amikacin in vitro susceptibility testing, including broth microdilution, Kirby-Bauer disk diffusion, and gradient diffusion (E-test), in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action and Resistance
Amikacin exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and leads to the production of mistranslated proteins.[2][3] This disruption of essential cellular processes ultimately results in cell death.
The primary mechanism of resistance to amikacin is enzymatic modification by aminoglycoside-modifying enzymes (AMEs).[3][4] The most clinically significant of these is the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], which acetylates the amikacin molecule, preventing it from binding to the ribosome.[4] Other resistance mechanisms include altered drug uptake and modifications to the ribosomal target site.[2][5]
Data Presentation
Table 1: Amikacin MIC Breakpoints (µg/mL) for Enterobacterales and Pseudomonas aeruginosa
| Organism | Guideline | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | CLSI | ≤ 16 | 32 | ≥ 64 |
| EUCAST | ≤ 8 | - | > 16 | |
| Pseudomonas aeruginosa | CLSI | ≤ 16 | 32 | ≥ 64 |
| EUCAST | ≤ 8 | - | > 16 |
Note: Breakpoints are subject to change. Users should always consult the latest CLSI M100 or EUCAST breakpoint tables for the most current information.
Table 2: Quality Control (QC) Ranges for Amikacin Susceptibility Testing
| Quality Control Strain | Testing Method | Acceptable MIC Range (µg/mL) | Acceptable Zone Diameter (mm) |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | 0.5 - 4 | N/A |
| Disk Diffusion (30 µg disk) | N/A | 19 - 26 | |
| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution | 1 - 4 | N/A |
| Disk Diffusion (30 µg disk) | N/A | 18 - 26 |
Note: QC ranges should be verified against the current CLSI or EUCAST guidelines.[6]
Experimental Workflows and Logical Relationships
Caption: General workflow for Amikacin in vitro susceptibility testing.
Experimental Protocols
Protocol 1: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6]
Materials:
-
96-well microtiter plates
-
Amikacin sulfate (B86663) powder, analytical grade
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Pure, 18-24 hour bacterial culture on a non-selective agar plate
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator (35°C ± 2°C)
-
Multipipettor
Procedure:
-
Prepare Amikacin Dilutions: a. Prepare a stock solution of amikacin. b. Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate. c. Add 100 µL of the amikacin stock solution to the first well of each row to be tested. d. Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard the final 100 µL from the tenth well.[7] e. The eleventh well will serve as a positive control (no antibiotic), and the twelfth well as a negative control (no bacteria).
-
Prepare Inoculum: a. From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:150 dilution followed by a 1:2 dilution upon inoculation.[8]
-
Inoculate the Plate: a. Within 15 minutes of standardization, add the diluted inoculum to each well (except the negative control well).[8]
-
Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of amikacin at which there is no visible growth of the organism, as determined by visual inspection.
Protocol 2: Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[1][9]
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Amikacin disks (30 µg)
-
Sterile cotton swabs
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Pure, 18-24 hour bacterial culture
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
-
Forceps
Procedure:
-
Prepare Inoculum: a. Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard as described in Protocol 1, Step 2.[10]
-
Inoculate Agar Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[11]
-
Apply Antibiotic Disks: a. Aseptically apply the 30 µg amikacin disk to the surface of the inoculated agar plate using sterile forceps. b. Ensure the disk is in firm contact with the agar by gently pressing down.[11] Disks should be placed at least 24 mm apart.[11]
-
Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours. For some organisms, incubation may be extended to 24 hours.
-
Reading the Results: a. Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm). b. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established breakpoints (see Table 1).
Protocol 3: E-test (Gradient Diffusion) Method
The E-test is a quantitative method that utilizes a plastic strip impregnated with a predefined gradient of antibiotic concentrations to determine the MIC.[1][12]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Amikacin E-test strips
-
Sterile cotton swabs
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Pure, 18-24 hour bacterial culture
-
Incubator (35°C ± 2°C)
-
Forceps
Procedure:
-
Prepare and Inoculate Plate: a. Prepare the inoculum and inoculate the MHA plate as described for the Kirby-Bauer method (Protocol 2, Steps 1 and 2).
-
Apply E-test Strip: a. Using sterile forceps, apply the amikacin E-test strip to the agar surface, ensuring the entire length of the strip is in contact with the agar.[13] Do not move the strip once it has been applied.[13]
-
Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[14]
-
Reading the MIC: a. After incubation, an elliptical zone of inhibition will be visible. b. Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the E-test strip.[13] If the intersection falls between two-fold dilutions, round up to the next highest value.[12][13]
Troubleshooting and Quality Control
Caption: Logical approach to troubleshooting out-of-range QC results.
Consistent and accurate results in susceptibility testing are maintained through rigorous quality control.
-
QC Strains: Standard QC strains, such as Escherichia coli ATCC® 25922™ and Pseudomonas aeruginosa ATCC® 27853™, must be tested concurrently with clinical isolates.[6]
-
Out-of-Range Results: If QC results fall outside the acceptable ranges (Table 2), patient results should not be reported. The entire testing procedure must be reviewed to identify and correct potential errors.[6]
-
Common Sources of Error:
-
Inoculum Density: An inoculum that is too heavy or too light can lead to erroneously smaller or larger zones of inhibition, respectively, or incorrect MICs.[6]
-
Media: The composition and pH of Mueller-Hinton agar can affect results. Ensure the correct medium is used and prepared according to specifications.[6]
-
Incubation Conditions: Incorrect temperature or duration of incubation can alter bacterial growth rates and affect the final result.[6]
-
Reagent/Disk Potency: Expired or improperly stored amikacin disks, strips, or solutions may have reduced potency.
-
Procedural Deviations: Failure to adhere strictly to the standardized protocol is a common source of variability.[6]
-
References
- 1. Amikacin Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Kirby-Bauer Disk Diffusion Susceptibility Test [asm.org]
- 10. chainnetwork.org [chainnetwork.org]
- 11. microbenotes.com [microbenotes.com]
- 12. health.maryland.gov [health.maryland.gov]
- 13. media.tghn.org [media.tghn.org]
- 14. biomerieux.com [biomerieux.com]
Determining Amikacins Potency: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Testing
FOR IMMEDIATE RELEASE
[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing, a precise and standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of Amikacin (B45834) Sulfate is paramount. This application note provides detailed methodologies for both broth microdilution and agar (B569324) dilution assays, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Amikacin, a potent semi-synthetic aminoglycoside antibiotic, is a critical tool in combating a wide spectrum of Gram-negative bacterial infections, including those caused by multidrug-resistant strains. The MIC, defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism in vitro, is a fundamental metric for assessing its efficacy.[1][2][3] Accurate MIC determination is crucial for clinical diagnostics, antimicrobial stewardship, and the development of novel therapeutic agents.
Core Principles of Amikacin MIC Determination
The determination of Amikacin's MIC relies on challenging a standardized bacterial inoculum with a range of antibiotic concentrations. The two primary methods employed are broth microdilution and agar dilution. The choice of method may depend on the specific needs of the laboratory and the organism being tested.[1] Both methods require meticulous preparation of materials and adherence to standardized procedures to ensure reproducibility and accuracy.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for performing Amikacin Sulfate MIC testing.
Table 1: this compound Stock Solution and Dilution Parameters
| Parameter | Value | Reference |
| Stock Solution Solvent | Sterile, cell-culture grade water or Phosphate-Buffered Saline (PBS) | [4] |
| Recommended Stock Concentration | 1000 µg/mL or higher (e.g., 10,000 mg/L) | [2][5] |
| Sterilization of Stock Solution | 0.22 µm syringe filtration | [2][4] |
| Storage of Stock Solution | -20°C or -80°C for long-term stability | [4] |
| Dilution Series | Twofold serial dilutions | [6] |
Table 2: Experimental Conditions for Broth Microdilution and Agar Dilution
| Parameter | Broth Microdilution | Agar Dilution | Reference |
| Growth Medium | Cation-adjusted Mueller-Hinton Broth (CAMHB) | Mueller-Hinton Agar (MHA) | |
| Bacterial Inoculum Preparation | Suspension equivalent to a 0.5 McFarland standard | Suspension equivalent to a 0.5 McFarland standard | [1] |
| Final Inoculum Concentration | Approximately 5 x 10⁵ CFU/mL in each well | Approximately 10⁴ CFU per spot | |
| Incubation Temperature | 35°C ± 2°C | 35°C ± 2°C | |
| Incubation Time | 16-20 hours | 16-20 hours |
Table 3: Quality Control (QC) Strains and Expected Amikacin MIC Ranges
| Quality Control Strain | Testing Method | Acceptable MIC Range (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | Broth Microdilution | 0.5 - 4 | |
| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | 1 - 4 | [1] |
Experimental Protocols
Protocol 1: Broth Microdilution Method
This method involves testing a microorganism's susceptibility in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
This compound powder
-
Sterile, cell-culture grade water or PBS
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial isolate and QC strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853)[1]
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Amikacin Stock Solution:
-
Preparation of Amikacin Dilutions in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the Amikacin stock solution to the first well of each row to be tested.
-
Perform twofold serial dilutions by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard the final 100 µL from the tenth well.[6]
-
The eleventh well will serve as a positive control (no antibiotic), and the twelfth well as a negative control (no bacteria).
-
-
Preparation of Inoculum:
-
From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation of the Plate:
-
Add the standardized inoculum to each well (except the negative control well).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of amikacin at which there is no visible growth (turbidity) of the organism.[1] This can be determined by visual inspection.
-
Protocol 2: Agar Dilution Method
This method is considered a gold standard and involves incorporating the antibiotic directly into the agar medium.
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test bacterial isolate and QC strains
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (optional)
Procedure:
-
Preparation of Amikacin-Containing Agar Plates:
-
Prepare a series of Amikacin stock solutions at 10 times the final desired concentrations.
-
Melt MHA and cool it to 45-50°C.
-
Add 1 part of each Amikacin stock solution to 9 parts of molten MHA to create a series of plates with twofold dilutions of Amikacin.
-
Pour the agar into sterile petri dishes and allow them to solidify. Also, prepare a growth control plate with no Amikacin.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation of Agar Plates:
-
Spot the prepared inoculum onto the surface of each Amikacin-containing plate and the growth control plate. An inoculum replicating device can be used for this purpose.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Amikacin that completely inhibits the visible growth of the organism.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the broth microdilution method.
Caption: Workflow for Amikacin MIC determination by broth microdilution.
Interpretation of Results
The determined MIC value is compared to clinical breakpoints established by regulatory bodies like CLSI and EUCAST to categorize the bacterial isolate as susceptible (S), intermediate (I), or resistant (R) to Amikacin.[1][3] These categorizations are vital for guiding appropriate therapeutic choices. It is important to note that breakpoints can vary depending on the bacterial species and the guidelines being followed.[1]
Conclusion
Standardized and accurately performed MIC testing is indispensable for the effective use of Amikacin in both clinical and research settings. The detailed protocols provided in this application note serve as a comprehensive guide for obtaining reliable and reproducible MIC data, ultimately contributing to better management of bacterial infections and the advancement of antimicrobial drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. idexx.com [idexx.com]
- 4. benchchem.com [benchchem.com]
- 5. Formulation and Evaluation of this compound Loaded Dextran Nanoparticles against Human Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Preparation of Amikacin Sulfate Stock Solution for Cell Culture: Application Notes and Protocols
Introduction
Amikacin (B45834) Sulfate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin (B1662678) A.[1] It is a potent inhibitor of bacterial protein synthesis and is widely utilized in cell culture applications to prevent or eliminate bacterial contamination.[1] Amikacin is particularly effective against a broad spectrum of gram-negative bacteria, including strains that are resistant to other aminoglycosides.[1] Its mechanism of action involves irreversible binding to the 30S ribosomal subunit of bacteria, which interferes with mRNA binding and leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of Amikacin Sulfate stock solutions in cell culture.
Data Presentation
For accurate and reproducible experimental outcomes, a thorough understanding of the physicochemical properties of this compound is essential. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₂H₄₃N₅O₁₃ · 2H₂SO₄ | [1] |
| Molecular Weight | 781.76 g/mol | [1] |
| Appearance | White to yellowish-white crystalline powder | [1][3] |
| Solubility in Water | Highly soluble (up to 100 mg/mL) | [1][4] |
| Solubility in DMSO | Insoluble or very slightly soluble | [1] |
| Solubility in Ethanol | Practically insoluble | [1][4] |
| pH (1% solution) | 2.0 - 4.0 | [3] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | References |
| Powder | -20°C | Up to 3 years | [1] |
| Stock Solution | -20°C or -80°C | Up to 1 year | [1] |
| Aqueous Solution (25°C) | Room Temperature | Up to 36 months with >90% potency | [5][6] |
Experimental Protocols
Strict aseptic technique is paramount when preparing any solution for cell culture to prevent microbial contamination.
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution that can be stored and subsequently diluted to a final working concentration as needed.
Materials:
-
This compound powder
-
Sterile, cell-culture grade water or Phosphate-Buffered Saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (10 mL or larger)
-
Sterile, nuclease-free microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculate Required Mass: To prepare 10 mL of a 50 mg/mL stock solution, weigh out 500 mg of this compound powder.[1]
-
Dissolution: Aseptically add the weighed this compound powder to a sterile 50 mL conical tube. Add 10 mL of sterile, cell-culture grade water or PBS.[1]
-
Mixing: Vortex the solution until the this compound is completely dissolved. The solution should be clear and colorless to a light straw color.[1] Gentle warming or sonication can be used to aid dissolution if necessary.[1] A color change to pale yellow or light straw is common and does not typically indicate a loss of potency.[5]
-
Sterilization: Draw the entire this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip of the syringe.[1]
-
Filtering: Dispense the solution through the filter into a new sterile conical tube. This step removes any potential bacterial contamination.[1]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This practice minimizes the risk of contamination from repeated freeze-thaw cycles.[1]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability.[1]
Protocol 2: Preparation of Working Solution and Cell Treatment
This protocol details the dilution of the stock solution to a final working concentration for treating cells in culture. The optimal working concentration can vary depending on the cell type and the specific experimental goals, but a common range is 10-100 µg/mL.[1]
Materials:
-
This compound stock solution (50 mg/mL from Protocol 1)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates, flasks, or dishes
-
Sterile micropipette and tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 50 mg/mL this compound stock solution at room temperature.[1]
-
Calculate Dilution: To prepare a working solution with a final concentration of 50 µg/mL in 10 mL of medium, for example, a 1:1000 dilution is required.
-
Prepare Working Solution: Aseptically add 10 µL of the 50 mg/mL this compound stock solution to 10 mL of pre-warmed complete cell culture medium. Mix gently by pipetting or inverting the tube.[1]
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the Amikacin-containing medium.[1]
-
Incubation: Return the cells to the incubator and continue the experiment as planned. Monitor the cells for any signs of cytotoxicity, although amikacin is generally well-tolerated by mammalian cells at typical antibacterial concentrations.[1]
Mandatory Visualizations
Mechanism of Action of this compound
Amikacin exerts its bactericidal effect by targeting the bacterial ribosome, a critical component of protein synthesis.
References
Application Notes and Protocols for the Preparation of Amikacin Sulfate Liposomal Formulations for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amikacin (B45834) sulfate (B86663) is a potent aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria. However, its use can be limited by systemic toxicity, particularly nephrotoxicity and ototoxicity. Encapsulating amikacin sulfate within liposomes offers a promising strategy to enhance its therapeutic index. Liposomal delivery can provide targeted drug delivery to infection sites, such as the lungs in respiratory infections, increase drug concentration at the site of action, and reduce systemic exposure and associated side effects.[1][2][3] This document provides detailed protocols for the preparation and characterization of this compound liposomal formulations, drawing from established methodologies in the field.
Materials and Reagents
| Material/Reagent | Supplier Example |
| This compound | Hospira, Inc. |
| Dipalmitoylphosphatidylcholine (DPPC) | NOF America, Avanti Polar Lipids |
| Cholesterol (CHOL) | Avanti Polar Lipids |
| Dicetyl Phosphate (B84403) (DCP) | (Charge Inducing Agent - Negative) |
| Stearylamine (SA) | (Charge Inducing Agent - Positive) |
| Chloroform (B151607) | Sigma-Aldrich |
| Methanol | Sigma-Aldrich |
| Ethanol (B145695) | Sigma-Aldrich |
| Sodium Chloride (NaCl) | Sigma-Aldrich |
| Sucrose | Sigma-Aldrich |
| Triton X-100 | Sigma-Aldrich |
| Phosphate Buffered Saline (PBS) | Gibco |
| Deionized Water | Millipore |
Experimental Protocols
Preparation of this compound Liposomes
Several methods can be employed for the preparation of this compound liposomes. The choice of method can influence the characteristics of the resulting liposomes, such as size, lamellarity, and encapsulation efficiency.
This method is a straightforward technique for producing multilamellar vesicles (MLVs).[4]
Protocol:
-
Dissolve dipalmitoylphosphatidylcholine (DPPC), cholesterol (CHOL), and a charge-inducing agent (e.g., dicetyl phosphate for negative charge or stearylamine for positive charge) in a suitable organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.[4]
-
Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Dry the lipid film further under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding an aqueous solution of this compound.
-
Vortex the flask for a sufficient period to disperse the lipid film, leading to the formation of multilamellar liposomes.[4]
This method is suitable for producing small unilamellar vesicles (SUVs).[5]
Protocol:
-
Prepare an aqueous phase containing this compound dissolved in a 0.9% w/v sodium chloride solution at 50°C.[5]
-
Prepare an ethanolic lipid solution by dissolving DPPC and cholesterol in 90% v/v ethanol at 50°C until a clear solution is obtained.[5]
-
Using a syringe pump, inject the ethanolic lipid solution into the aqueous phase at a controlled flow rate (e.g., 0.15 mL/min) while continuously stirring at a constant speed (e.g., 600 rpm).[5] The temperature of the aqueous phase should be maintained at 50°C.[5]
-
The spontaneous formation of liposomes occurs as the ethanol is diluted in the aqueous phase.
This method is utilized for producing liposomes with high drug loading, such as the formulation found in Amikacin Liposome (B1194612) Inhalation Suspension (ALIS).[1]
Protocol:
-
Dissolve DPPC and cholesterol (e.g., at a 2:1 weight ratio) in 100% ethanol to a specific concentration (e.g., 20 mg/mL).[1]
-
Dissolve this compound in sterile, deionized water (e.g., 80 mg/mL, with pH adjusted to 6.7).[1]
-
Utilize a microfluidic device where a stream of the lipid-in-ethanol solution is mixed with a stream of the aqueous this compound solution at a specific flow rate ratio.[1] This process leads to the formation of liposomes with a high drug-to-lipid ratio.[1][6]
Characterization of this compound Liposomes
Protocol:
-
Dilute the liposomal suspension with deionized water or a suitable buffer to an appropriate concentration for analysis.
-
Measure the particle size (Z-average diameter) and PDI using a dynamic light scattering (DLS) instrument.
-
Perform the measurement at a fixed angle (e.g., 90°) and a constant temperature (e.g., 25°C).
-
Ensure the PDI values are low (typically < 0.3) for a homogenous and monodisperse liposomal population.[4]
Protocol:
-
Separate the unencapsulated (free) amikacin from the liposomal formulation. This can be achieved by methods such as:
-
Centrifugation: Pellet the liposomes and measure the amikacin concentration in the supernatant.
-
Dialysis: Dialyze the liposomal suspension against a suitable buffer and measure the amikacin that diffuses out.
-
Size Exclusion Chromatography: Use a gel filtration column to separate the larger liposomes from the smaller, free drug molecules.
-
-
Lyse the liposomes to release the encapsulated amikacin. This can be done by adding a surfactant like Triton X-100 (e.g., 0.2% v/v).[7]
-
Quantify the amount of amikacin in the supernatant (free drug) and in the lysed liposomes (encapsulated drug) using a suitable analytical method, such as a validated HPLC method or an immunoassay (e.g., Enzyme Multiplied Immunoassay Technique - EMIT).[7]
-
Calculate the Encapsulation Efficiency using the following formula:
EE% = (Total Amikacin - Free Amikacin) / Total Amikacin * 100
In Vitro Drug Release Study
Protocol:
-
Place a known amount of the this compound liposomal formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of amikacin in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile. The release often shows a biphasic pattern.[4]
In Vitro Efficacy Assessment
Protocol:
-
Prepare serial dilutions of the liposomal amikacin formulation, free amikacin, and empty liposomes (as a control) in a suitable bacterial growth medium.
-
Inoculate each dilution with a standardized suspension of the target bacterium (e.g., Pseudomonas aeruginosa or Mycobacterium avium complex).[6][7]
-
Incubate the samples under appropriate conditions for bacterial growth.
-
The MIC is the lowest concentration of the formulation that completely inhibits visible bacterial growth.[7]
Protocol:
-
Culture a suitable macrophage cell line (e.g., human macrophages).
-
Infect the macrophages with the target intracellular bacteria (e.g., Mycobacterium avium).
-
Remove extracellular bacteria and treat the infected cells with the liposomal amikacin formulation, free amikacin, or empty liposomes.[3]
-
After a specific incubation period, lyse the macrophages to release the intracellular bacteria.
-
Plate the lysate on a suitable agar (B569324) medium and enumerate the colony-forming units (CFU) to determine the intracellular bacterial viability.[3] Studies have shown that amikacin liposome inhalation suspension can enhance amikacin uptake into macrophages compared to free amikacin.[1][6][8]
Data Presentation
Table 1: Formulation Composition of this compound Liposomes
| Formulation Code | Lipid Composition | Molar Ratio | Drug:Lipid Ratio (w/w) | Reference |
| ALIS | DPPC:Cholesterol | 2:1 (mole ratio) | 70 mg amikacin : 47 mg lipid | [1][3] |
| F1 | DPPC:Cholesterol:DCP | 7:2:1 | - | [4] |
| F2 | DPPC:Cholesterol:SA | 7:2:1 | - | [4] |
| Cationic Liposomes | - | - | - | [7] |
| Anionic Liposomes | - | - | - | [7] |
Table 2: Physicochemical Characteristics of this compound Liposomes
| Formulation | Method | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| Various Formulations | Vortex Dispersion | 54.3 ± 11 to 362.1 ± 56 | < 0.3 | 43.6 ± 1.81 to 62.5 ± 2.57 | [4] |
| ALIS | Microscale Flow Focusing | < 300 | - | > 98% (initial) | [1][9] |
| Cationic Liposomes | Sonication | - | - | 17.1 ± 1.55 | [7] |
| Anionic Liposomes | Sonication | - | - | 12.3 ± 0.95 | [7] |
| Nebulized ALIS | eFlow Nebulizer | 248 to 282 | - | 71 to 75 | [10] |
Visualizations
Caption: Experimental workflow for amikacin liposome formulation and evaluation.
Caption: Workflow for determining the encapsulation efficiency of amikacin.
Caption: Workflow for the in vitro drug release study using the dialysis method.
References
- 1. Amikacin Liposome Inhalation Suspension (ALIS) Penetrates Non-tuberculous Mycobacterial Biofilms and Enhances Amikacin Uptake Into Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early-Phase Adverse Effects and Management of Liposomal Amikacin Inhalation for Refractory Mycobacterium avium Complex Lung Disease in Real-World Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of Aerosolized Liposomal Amikacin as a Novel Approach for the Treatment of Nontuberculous Mycobacteria in an Experimental Model of Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. Amikacin Liposome Inhalation Suspension: A Review in Mycobacterium avium Complex Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation, release and in-vitro antibacterial activity of liposomal aminoglycosides against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action | ARIKAYCE® (amikacin liposome inhalation suspension) [arikaycehcp.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Characterization of nebulized liposomal amikacin (Arikace) as a function of droplet size - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Amikacin Sulfate in Biological Fluids by HPLC
Introduction
Amikacin (B45834) sulfate (B86663) is a semisynthetic aminoglycoside antibiotic effective against a wide range of Gram-negative bacteria. Due to its potential for nephrotoxicity and ototoxicity, therapeutic drug monitoring (TDM) in biological fluids is crucial to ensure efficacy while minimizing adverse effects.[1] Amikacin lacks a strong native chromophore, making its direct quantification by HPLC with UV-Vis detection challenging.[1][2][3] This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of amikacin sulfate in biological fluids, such as plasma, serum, and urine, following a pre-column derivatization procedure.
The therapeutic plasma concentration of amikacin is typically in the range of 8–16 µg/mL.[1] The method outlined below provides the necessary sensitivity and selectivity for accurate quantification within this therapeutic window.
Principle
This method utilizes a pre-column derivatization step to attach a chromophoric or fluorophoric tag to the amikacin molecule, enabling sensitive detection. Several derivatization reagents can be employed, including Hantzsch reagent, ninhydrin, and 9-fluorenylmethyl chloroformate (FMOC-Cl).[1][4][5] This protocol will focus on the use of the Hantzsch reagent, which reacts with the primary amino groups of amikacin to form a yellow-colored derivative that can be detected by a UV-Vis or Diode Array Detector (DAD).[1][2] The derivatized amikacin is then separated from other sample components on a reversed-phase C18 column and quantified.
Experimental Protocols
1. Materials and Reagents
-
This compound Reference Standard (e.g., European Pharmacopoeia Reference Standard)[5]
-
Hantzsch reagent (freshly prepared)[1]
-
Acetylacetone
-
Formaldehyde
-
Acetate (B1210297) buffer (0.1 M, pH 5.0)[1]
-
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Sodium acetate
-
Glacial acetic acid
-
Biological fluid (plasma, serum, or urine)
-
0.2 µm syringe filters
2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., Spherisorb C18 ODS2, 250 × 4.6 mm, 5 µm or Kromasil 100 C18, 150 mm x 4.6 mm, 5 µm).[1][2]
-
Water bath
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Analytical balance
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.1 M sodium acetate buffer (pH 5.0) in a ratio of 25:75 (v/v).[2] Degas the mobile phase by sonication before use.
-
Hantzsch Reagent: Freshly prepare the Hantzsch reagent by mixing 2.0 mL of acetylacetone, 1.0 mL of formaldehyde, and 1.0 mL of 0.1 M acetate buffer (pH 5.0) in a 10 mL volumetric flask and diluting to volume with Milli-Q water.[1]
-
Amikacin Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in Milli-Q water to obtain a concentration of 1000 µg/mL.[1] This solution should be stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Milli-Q water to achieve concentrations ranging from 1.0 to 100 µg/mL.[1]
4. Sample Preparation
For Plasma or Serum Samples:
-
Protein Precipitation: To 100 µL of plasma or serum in a microcentrifuge tube, add 200 µL of acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
For Urine Samples:
-
Centrifuge: Centrifuge the urine sample to remove any particulate matter.[1]
-
Dilution: Dilute the urine sample with Milli-Q water. A dilution factor of 1:10 is a common starting point, but this may need to be adjusted based on the expected amikacin concentration.[1]
-
Filter: Filter the diluted urine sample through a 0.2 µm syringe filter.[1]
5. Pre-column Derivatization Procedure
-
Mix: In a screw-capped test tube, mix 1.0 mL of the prepared sample (supernatant from plasma/serum or diluted urine) or working standard solution with 1.0 mL of freshly prepared Hantzsch reagent.[1]
-
Heat: Heat the mixture in a water bath at 60°C for 15 minutes.[1]
-
Cool: After heating, immediately cool the mixture in an ice bath to stop the reaction.[1]
-
Inject: The derivatized sample is now ready for injection into the HPLC system.
6. HPLC Conditions
-
Column: Spherisorb C18 ODS2 (250 × 4.6 mm, 5 µm)[2]
-
Mobile Phase: Acetonitrile: 0.1 M Sodium Acetate Buffer (pH 5.0) (25:75, v/v)[2]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
7. Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the derivatized amikacin against the corresponding concentration of the working standard solutions.
-
Quantification: Determine the concentration of amikacin in the biological samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for this compound quantification.
Table 1: Chromatographic and Derivatization Conditions
| Parameter | Method 1 (Hantzsch Derivatization) | Method 2 (Ninhydrin Derivatization) | Method 3 (FMOC-Cl Derivatization) |
| Derivatizing Reagent | Hantzsch Reagent[1] | Ninhydrin[4] | 9-fluorenylmethyl chloroformate (FMOC-Cl)[5] |
| Column | Kromasil 100 C18 (15 cm x 0.46 mm, 5 µm)[1] | Eclipse DB-C18 (150 mm x 4.6 mm, 5 µm)[4][7] | Not Specified |
| Mobile Phase | Acetonitrile: 0.01 M Acetate Buffer (pH 5) (70:30 v/v)[1] | Water: Acetonitrile (70:30, v/v)[4][7] | Acetonitrile: Water (Gradient) |
| Detection Wavelength | 340 nm[1] | 400 nm[4][7] | Excitation: 265 nm, Emission: 315 nm[5] |
| Retention Time | Not Specified | 1.70 min[4] | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 (Hantzsch Derivatization) | Method 2 (Ninhydrin Derivatization) | Method 3 (FMOC-Cl Derivatization) |
| Linearity Range | 1.0 - 100 mg/L[1] | Not Specified | 0.5 - 10 µg/mL (in serum)[5] |
| Correlation Coefficient (r²) | >0.99 | Not Specified | 1.00[5] |
| Limit of Detection (LOD) | Not Specified | Not Specified | 50 ng/mL[5] |
| Limit of Quantification (LOQ) | 1.0 µg/mL[1] | Not Specified | 350 ng/mL[5] |
| Recovery | Not Specified | 98.08 – 100.72%[4][7] | 88 - 103%[5] |
| Intra-day Precision (%RSD) | <5% | <5%[4][7] | <10%[5] |
| Inter-day Precision (%RSD) | <5% | <5%[4][7] | <10%[5] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Rationale for the this compound HPLC method.
References
- 1. A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pjps.pk [pjps.pk]
- 5. phmethods.net [phmethods.net]
- 6. Liquid chromatographic determination of amikacin sulphate after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Amikacin Sulfate Administration in Murine Lung Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Amikacin (B45834) Sulfate in various murine lung infection models. The protocols detailed below are essential for preclinical efficacy testing and pharmacokinetic/pharmacodynamic (PK/PD) studies of amikacin and its formulations.
Overview and Mechanism of Action
Amikacin is a semi-synthetic aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. Its bactericidal activity stems from its ability to bind to the 30S ribosomal subunit of bacteria, which interferes with the reading of the genetic code and ultimately inhibits protein synthesis.[1][2][3][4][5] This disruption of essential protein production leads to bacterial cell death. Amikacin exhibits concentration-dependent killing and possesses a post-antibiotic effect, meaning its antibacterial activity persists even after the drug concentration falls below the minimum inhibitory concentration (MIC).[5]
Quantitative Data Summary
The following tables summarize key quantitative data for Amikacin Sulfate in murine lung infection models.
Table 1: this compound Dosage Regimens in Murine Lung Infection Models
| Infection Model (Pathogen) | Mouse Strain | Administration Route | This compound Dose | Dosing Schedule | Reference(s) |
| Acinetobacter baumannii | Immunocompetent | Subcutaneous (SC) | 1.37, 13.7, and 137 mg/kg | Single dose | [6] |
| Klebsiella pneumoniae | BALB/c | Intratracheal (IT) | 100 mg/kg | Every 12 hours | |
| Pseudomonas aeruginosa | C57BL/6 | Intravenous (IV) | 15 mg/kg | Every 8 hours | |
| Mycobacterium abscessus | C3HeB/FeJ | - | Omadacycline + Amikacin + Imipenem | Daily for 4 weeks | [7] |
| General | Rat | Nebulization | 10 mg in 10 mL water | 15-30 min, every 6-12 hours | [8] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Amikacin Against Clinical Isolates
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) | Reference(s) |
| Pseudomonas aeruginosa | 8 | 256 | 91.1 | [9][10][11] |
| Klebsiella pneumoniae | 1 | 4 | 71.1 - 83.7 | [12][13][14][15] |
| Acinetobacter baumannii | >128 | >128 | 30 | [16][17] |
Table 3: Efficacy of this compound in Murine Lung Infection Models (Bacterial Load Reduction)
| Pathogen | Treatment Regimen | Time Point | Lung Bacterial Load Reduction (log10 CFU/g) | Reference(s) |
| Mycobacterium abscessus | Omadacycline + Amikacin + Imipenem | 4 weeks | ~2.5 | [7] |
| Mycobacterium abscessus | Amikacin Monotherapy | Day 3 | ~0.5 | [18] |
| P. aeruginosa | Amikacin + Meropenem | 7 days | Sustained killing | [19] |
Experimental Protocols
Murine Lung Infection Models
-
Bacterial Preparation:
-
Streak P. aeruginosa (e.g., PA14 strain) on a Luria-Bertani (LB) agar (B569324) plate and incubate overnight at 37°C.
-
Inoculate a single colony into LB broth and culture overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth and grow to an OD600 of 1.0.
-
Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10⁹ CFU/mL).
-
-
Intranasal Inoculation:
-
Anesthetize 6-week-old female BALB/c mice with an intraperitoneal injection of 7.5% chloral (B1216628) hydrate (B1144303) (100 µL per 20 g body weight).
-
Confirm anesthesia by lack of response to a toe pinch.
-
Hold the mouse in a supine position.
-
Carefully dispense the bacterial suspension (e.g., 20-50 µL) into the nostrils.
-
-
Bacterial Preparation:
-
Prepare the K. pneumoniae inoculum from an overnight culture grown in a suitable broth (e.g., Tryptic Soy Broth).
-
Wash and resuspend the bacteria in sterile saline or PBS to the desired concentration.
-
-
Intratracheal Instillation:
-
Anesthetize mice (e.g., BALB/c) with an appropriate anesthetic.
-
Surgically expose the trachea.
-
Using a fine-gauge needle and syringe, carefully inject a small volume (e.g., 20-50 µL) of the bacterial suspension directly into the trachea.
-
Suture the incision.
-
-
Bacterial Preparation:
-
Grow A. baumannii in a suitable broth to mid-log phase.
-
Wash and resuspend the bacteria in sterile saline to the desired concentration. To increase susceptibility, immunocompromised mouse models are often used.[20]
-
-
Oropharyngeal Aspiration:
-
Anesthetize mice.
-
Gently extend the mouse's tongue.
-
Pipette the bacterial inoculum (e.g., 30-50 µL) into the oropharynx. The mouse will aspirate the liquid into the lungs.
-
Preparation and Administration of this compound
-
This compound is typically supplied as a sterile solution for injection.
-
For murine studies, it may need to be diluted with a sterile vehicle such as 0.9% sodium chloride (saline) to achieve the desired concentration for the calculated dose volume.
-
Ensure all preparations are performed under aseptic conditions.
-
Subcutaneous (SC) Injection:
-
Pinch the loose skin over the back or flank of the mouse to form a tent.
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Inject the calculated volume of amikacin solution.
-
-
Intravenous (IV) Injection:
-
Place the mouse in a restraining device.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Using a 27-30 gauge needle, inject the amikacin solution slowly into a lateral tail vein.
-
-
Intratracheal (IT) Instillation:
-
This route can be used for direct lung delivery but is more invasive. The procedure is similar to that for inducing infection.
-
-
Nebulization/Inhalation: [8][21]
-
Prepare the amikacin solution immediately before use. A common starting point is 10 mg of amikacin in 10 mL of sterile water.[8]
-
Use a nebulizer system specifically designed for rodents.
-
Place the mouse in the inhalation chamber.
-
Administer the aerosolized amikacin for a defined period (e.g., 15-30 minutes).
-
Do not mix amikacin with other nebulized medications.[21]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics and humanized dosage regimens matching the peak, area, trough, and range of amikacin plasma concentrations in immune-competent murine bloodstream and lung infection models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound – Rat Guide [ratguide.com]
- 9. Susceptibility of current clinical isolates of Pseudomonas aeruginosa and enteric gram-negative bacilli to amikacin and other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Heteroresistance to Amikacin in Carbapenem-Resistant Klebsiella pneumoniae Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lume.ufrgs.br [lume.ufrgs.br]
- 14. Amikacin for the treatment of carbapenem-resistant Klebsiella pneumoniae infections: clinical efficacy and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Frontiers | Effects of amikacin, polymyxin-B, and sulbactam combination on the pharmacodynamic indices of mutant selection against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 17. Antimicrobial Susceptibilities of Clinical Acinetobacter baumannii Isolates With Different Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amikacin Pharmacokinetics/Pharmacodynamics in a Novel Hollow-Fiber Mycobacterium abscessus Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. childrens.health.qld.gov.au [childrens.health.qld.gov.au]
Assessing the Synergy of Amikacin Sulfate with Beta-Lactams: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating innovative therapeutic strategies. Combination therapy, leveraging the synergistic or additive effects of two or more antimicrobial agents, has emerged as a promising approach to enhance efficacy, combat resistance, and broaden the spectrum of activity. This document provides detailed application notes and protocols for assessing the synergy between amikacin (B45834) sulfate, a potent aminoglycoside antibiotic, and beta-lactam antibiotics, a widely used class of cell wall synthesis inhibitors.
Introduction to Synergy Testing
Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. In the context of amikacin and beta-lactams, the primary mechanism of synergy is understood to be the disruption of the bacterial cell wall by the beta-lactam, which in turn facilitates the intracellular uptake of amikacin, leading to enhanced inhibition of protein synthesis and ultimately, bacterial cell death.[1]
Quantifying this interaction is crucial for the rational design of combination therapies. The most common methods to assess antibiotic synergy in vitro include the checkerboard assay, the time-kill curve assay, and the E-test synergy method. The interpretation of these assays often relies on the calculation of the Fractional Inhibitory Concentration (FIC) index.
Data Presentation: Quantitative Synergy Assessment
The following table summarizes representative quantitative data from studies assessing the synergy of amikacin with various beta-lactams against common bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The Fractional Inhibitory Concentration Index (FICI) is a key parameter used to define the nature of the drug interaction.
| Bacterial Strain | Amikacin MIC (µg/mL) | Beta-Lactam | Beta-Lactam MIC (µg/mL) | Amikacin MIC in Combination (µg/mL) | Beta-Lactam MIC in Combination (µg/mL) | FICI | Interaction | Reference |
| Pseudomonas aeruginosa | 16 | Ceftazidime | 8 | 4 | 1 | 0.375 | Synergy | [2] |
| Pseudomonas aeruginosa | 256 | Imipenem | 256 | 64 | 32 | 0.375 | Synergy | [2] |
| Klebsiella pneumoniae | 32 | Meropenem | ≥8 | - | - | Synergy | Synergy | [3] |
| Klebsiella pneumoniae | 32 | Imipenem | ≥8 | - | - | Synergy | Synergy | [3] |
| Pseudomonas aeruginosa | - | Ceftazidime | - | - | - | ≤0.5 (for 79.4% of isolates) | Synergy | [4] |
Interpretation of FICI Values: [1][5]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Experimental Protocols
This section provides detailed methodologies for the three primary assays used to assess antibiotic synergy.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to determine the FIC index by testing a two-dimensional array of antibiotic concentrations.
Materials:
-
Amikacin Sulfate and beta-lactam antibiotic stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for spectrophotometric reading)
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of amikacin and the beta-lactam at a concentration at least 10 times the highest concentration to be tested. Perform serial two-fold dilutions of each antibiotic in CAMHB.
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the diluted amikacin solution to each well in a row, creating a concentration gradient across the columns.
-
Add 50 µL of the diluted beta-lactam solution to each well in a column, creating a concentration gradient down the rows. This creates a "checkerboard" of antibiotic combinations.
-
Include control wells: wells with each antibiotic alone, a growth control well (no antibiotic), and a sterility control well (no bacteria).
-
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to all wells except the sterility control. The final volume in each well will be 200 µL.[2]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-24 hours.[2]
-
Reading Results: Determine the MIC of each antibiotic alone and in combination by visually inspecting for turbidity or by using a plate reader. The MIC is the lowest concentration that inhibits visible growth.
-
FICI Calculation: The FIC index is calculated using the following formula: FICI = FIC of Amikacin + FIC of Beta-lactam Where:
-
FIC of Amikacin = (MIC of Amikacin in combination) / (MIC of Amikacin alone)
-
FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)[5]
-
Time-Kill Curve Assay
The time-kill curve assay assesses the bactericidal activity of antibiotics over time, providing a dynamic view of synergy.
Materials:
-
This compound and beta-lactam antibiotic solutions
-
CAMHB
-
Bacterial inoculum standardized to 0.5 McFarland
-
Shaking incubator (35°C)
-
Sterile tubes or flasks
-
Apparatus for colony counting (e.g., agar (B569324) plates, automated colony counter)
Protocol:
-
Preparation: Prepare tubes or flasks containing CAMHB with the desired concentrations of amikacin alone, the beta-lactam alone, and the combination of both. Also include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the tubes in a shaking incubator at 35°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent after a specified time (e.g., 24 hours).
E-test Synergy Method
The E-test (epsilometer test) is a gradient diffusion method that can be adapted to assess synergy.
Materials:
-
Amikacin and beta-lactam E-test strips
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile swabs
Protocol:
-
Inoculation: Prepare a bacterial lawn on an MHA plate by evenly streaking a standardized inoculum with a sterile swab.
-
Strip Application (Method 1: Strip Overlay):
-
Place the E-test strip of the first antibiotic (e.g., beta-lactam) on the agar surface and incubate for 1 hour to allow for diffusion.
-
Remove the first strip and place the E-test strip of the second antibiotic (e.g., amikacin) directly over the imprint of the first strip.
-
-
Strip Application (Method 2: Intersecting Strips):
-
Place the two E-test strips on the agar plate at a 90-degree angle to each other, with the intersection point at the respective MIC values of the individual drugs.
-
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Reading Results and FICI Calculation:
-
Read the MIC value where the ellipse of inhibition intersects the E-test strip for each antibiotic in the combination.
-
Calculate the FICI using the same formula as in the checkerboard assay. The MIC of each drug alone is determined from separate E-tests.
-
Visualizations
Experimental Workflow for Synergy Testing
Caption: General experimental workflow for assessing antibiotic synergy.
Mechanism of Amikacin and Beta-Lactam Synergy
Caption: Logical relationship of amikacin and beta-lactam synergy.
References
- 1. Early effects of beta-lactams on aminoglycoside uptake, bactericidal rates, and turbidimetrically measured growth inhibition in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergism at clinically attainable concentrations of aminoglycoside and beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early synergistic interactions between amikacin and six beta-lactam antibiotics against multiply resistant members of the family Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Amikacin Sulfate Disk Diffusion Assay: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to Amikacin Sulfate using the disk diffusion method, also known as the Kirby-Bauer test. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The disk diffusion assay is a widely used method for testing the susceptibility of bacteria to antibiotics.[1] It is a qualitative or semi-qualitative method that relies on the diffusion of an antimicrobial agent from an impregnated paper disk into an agar (B569324) medium inoculated with the bacterium of interest.[1] The resulting zone of growth inhibition around the disk is measured and correlated with the susceptibility of the organism to the antibiotic. This method is valued for its simplicity, cost-effectiveness, and accuracy when performed according to standardized protocols.[1] Amikacin is an aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria and some Gram-positive organisms.[2] Monitoring bacterial susceptibility to Amikacin is crucial for effective treatment and surveillance of resistance.
Experimental Protocol
This protocol is based on the standardized Kirby-Bauer method and adheres to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Media Preparation: Mueller-Hinton Agar (MHA)
Mueller-Hinton Agar is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and low concentration of inhibitors for certain antibiotics.[3][4][5]
-
Composition: MHA typically contains beef extract, acid hydrolysate of casein, starch, and agar.[5] The starch absorbs bacterial toxins that could interfere with the antibiotic's activity.[4][5]
-
Preparation:
-
Suspend 38g of MHA powder in 1 liter of deionized or distilled water.[4][5]
-
Heat with frequent agitation and boil for one minute to ensure complete dissolution.[4][5]
-
Allow the agar to cool to 45-50°C in a water bath.
-
Pour the molten agar into sterile, flat-bottomed Petri dishes on a level surface to a uniform depth of 4 mm.[6] This corresponds to approximately 25 mL for a 100 mm plate and 60 mL for a 150 mm plate.[6]
-
Allow the plates to solidify at room temperature.[6]
-
The final pH of the medium should be between 7.2 and 7.4 at room temperature.[3][6]
-
-
Storage: Store prepared plates at 2-8°C in a sealed container.[7] Plates should be brought to room temperature before use.[8]
Inoculum Preparation
-
Source: Select 3-5 well-isolated colonies of the same morphological type from a non-selective agar plate after 18-24 hours of incubation.[3]
-
Suspension: Transfer the selected colonies into a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth, or sterile saline.[3][6]
-
Standardization:
-
Vortex the suspension to create a uniform turbidity.[6]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[3][6] This can be done by adding more bacteria to increase turbidity or sterile broth/saline to decrease it.[6] A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.
-
The standardized inoculum should be used within 15 minutes of preparation.[6][8]
-
Inoculation of the Mueller-Hinton Agar Plate
-
Dip a sterile cotton swab into the adjusted inoculum suspension.[6]
-
Rotate the swab firmly against the inside wall of the tube above the fluid level to remove excess liquid.[6]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform distribution.[6]
-
Rim the edge of the agar with the swab to pick up any excess inoculum.[6]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[6]
Application of this compound Disks
-
Use commercially available Amikacin (AK) disks with a concentration of 30 µg.
-
Using sterile forceps or a disk dispenser, place the Amikacin disk onto the inoculated agar surface.
-
Gently press the disk down to ensure complete contact with the agar. Do not move the disk once it has been placed.
-
If multiple antibiotics are being tested on the same plate, ensure disks are spaced at least 24 mm apart from center to center.
Incubation
-
Invert the plates and place them in an incubator set at 35°C ± 2°C.[6]
-
Incubate for 16-20 hours.
-
Do not incubate in a CO2-enriched atmosphere, as this can alter the pH of the agar and affect the results.[6]
Measurement of the Zone of Inhibition
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter using a ruler or calipers.
-
Measurements should be taken from the underside of the plate.
Interpretation of Results
The interpretation of the zone of inhibition diameter is based on established breakpoints from regulatory bodies like CLSI and EUCAST. These breakpoints categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).
CLSI Interpretive Criteria for Amikacin (30 µg disk)
| Organism Group | Zone Diameter (mm) - Susceptible (S) | Zone Diameter (mm) - Intermediate (I) | Zone Diameter (mm) - Resistant (R) |
| Enterobacterales | ≥ 17 | 15 - 16 | ≤ 14 |
| Pseudomonas aeruginosa | ≥ 17 | 15 - 16 | ≤ 14 |
| Acinetobacter spp. | ≥ 17 | 15 - 16 | ≤ 14 |
| Staphylococcus spp. | ≥ 17 | 15 - 16 | ≤ 14 |
Note: These values are for illustrative purposes and should be verified against the most current CLSI M100 document.
EUCAST Interpretive Criteria for Amikacin (30 µg disk)
| Organism Group | Zone Diameter (mm) - Susceptible (S) | Zone Diameter (mm) - Resistant (R) |
| Enterobacterales | ≥ 17 | < 17 |
| Pseudomonas spp. | ≥ 17 | < 17 |
| Acinetobacter spp. | ≥ 17 | < 17 |
| Staphylococcus spp. | ≥ 18 | < 18 |
Note: EUCAST has largely moved to a two-category system (Susceptible/Resistant) for many antibiotic-organism combinations. Always refer to the latest EUCAST breakpoint tables for the most current information.
Quality Control
Regular quality control is essential to ensure the accuracy and reproducibility of the disk diffusion assay.
-
Reference Strains: Test standard ATCC (American Type Culture Collection) quality control strains with each new batch of media and disks, and on a routine basis.
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 25923
-
Pseudomonas aeruginosa ATCC 27853
-
-
Acceptable Zone Ranges: The zones of inhibition for the quality control strains must fall within the acceptable ranges specified by CLSI or EUCAST.
Quality Control Acceptance Ranges for Amikacin (30 µg disk)
| Quality Control Strain | Acceptable Zone Diameter Range (mm) |
| Escherichia coli ATCC 25922 | 19 - 26 |
| Staphylococcus aureus ATCC 25923 | 20 - 26 |
| Pseudomonas aeruginosa ATCC 27853 | 18 - 26 |
Note: These ranges are subject to change and should be confirmed with the current CLSI/EUCAST documentation.
Experimental Workflow Diagram
References
Application Notes and Protocols for Amikacin Sulfate Susceptibility Testing via Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Amikacin Sulfate using the broth microdilution method. This method is a cornerstone of antimicrobial susceptibility testing (AST), offering quantitative results that are essential for clinical diagnostics, antibiotic stewardship, and the development of new antimicrobial agents. The protocols outlined are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Introduction
Amikacin is a semi-synthetic aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria, including many multidrug-resistant strains. It functions by binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and ultimately leads to cell death.[1] Determining the MIC, the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, is critical for understanding the susceptibility of a bacterial isolate to Amikacin.[2] The broth microdilution method is a standardized and widely used technique for MIC determination.[3][4]
Data Presentation
This compound Physicochemical Properties
For accurate preparation of stock and working solutions, a clear understanding of this compound's properties is essential.
| Property | Value |
| Form | This compound |
| Molecular Formula | C₂₂H₄₃N₅O₁₃ · 2H₂SO₄ |
| Molecular Weight | 781.76 g/mol |
| Appearance | White to yellowish-white crystalline powder |
| Solubility in Water | Highly soluble (up to 100 mg/mL) |
| Storage (Powder) | -20°C |
Source:[1]
CLSI MIC Breakpoints for Amikacin
Clinical breakpoints are used to categorize an isolate as susceptible, intermediate, or resistant based on the MIC value. These breakpoints can differ based on the bacterial species.
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤16 µg/mL | 32 µg/mL | ≥64 µg/mL |
| Pseudomonas aeruginosa | ≤16 µg/mL | 32 µg/mL | ≥64 µg/mL |
Note: Breakpoints are subject to change. Users should consult the latest CLSI M100 document for the most current information.
Quality Control (QC) Ranges for Amikacin MIC Testing
Performing quality control is crucial for ensuring the accuracy and reproducibility of the testing method.[5]
| Quality Control Strain | Testing Method | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | 1 - 4 |
| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution | 1 - 8 |
Source:[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Strict aseptic technique is paramount to prevent microbial contamination.[1]
Materials:
-
This compound powder (potency-adjusted)[3]
-
Sterile, deionized or distilled water[1]
-
Sterile conical tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter[1]
Procedure:
-
Calculate Required Mass: To prepare a stock solution, use the following formula to account for the potency of the Amikacin powder: Weight (mg) = [Volume (mL) x Desired Concentration (µg/mL)] / Potency (µg/mg)
-
Dissolution: Aseptically weigh the calculated amount of this compound powder and add it to a sterile conical tube. Add the required volume of sterile water.
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear.[1]
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a new sterile tube. This step removes any potential bacterial contamination.[1]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize contamination from repeated freeze-thaw cycles. Label the aliquots with the compound name, concentration, and preparation date. Store at -20°C or colder.[1]
Protocol 2: Broth Microdilution Assay
This protocol is based on the CLSI M07 guidelines.[3][4]
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]
-
Sterile 96-well microtiter plates (U- or V-bottom)[3]
-
Test bacterial isolate and QC strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)[5]
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)[3]
-
Micropipettes and sterile tips
Procedure:
-
Prepare Amikacin Dilutions: a. Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.[3] b. Add 50 µL of the Amikacin stock solution to the first well of each row to be tested and mix.[3] c. Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down to the tenth well. Discard the final 50 µL from the tenth well. d. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).[3]
-
Prepare Inoculum: a. From a pure, 18-24 hour culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test organism.[3] b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
-
Inoculate the Plate: a. Within 15 minutes of standardization, add 50 µL of the standardized bacterial inoculum to each well (columns 1-11), bringing the final volume in each well to 100 µL.[3] Do not inoculate the sterility control well (column 12).
-
Incubation: a. Cover the microtiter plate. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
Reading and Interpreting the MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity or a pellet at the bottom of the well). A reading mirror can aid in visualization.[6] b. The sterility control well should show no growth. c. The growth control well should show distinct turbidity. d. The MIC is the lowest concentration of Amikacin at which there is no visible growth of the organism.[2][3] e. Compare the MIC value to the CLSI clinical breakpoints to determine if the isolate is susceptible, intermediate, or resistant. f. The MIC of the QC strain must fall within the acceptable QC range to validate the results.[6]
Visualizations
References
Amikacin Sulfate in Environmental Microbiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amikacin Sulfate in environmental microbiology studies. Amikacin, a semi-synthetic aminoglycoside antibiotic, is a crucial tool for investigating the prevalence of antibiotic resistance, its impact on microbial community dynamics, and the efficacy of environmental remediation strategies. Its primary application in this field is as a selective agent to isolate and quantify resistant bacteria and to study the underlying resistance mechanisms.
Core Applications in Environmental Microbiology
This compound is instrumental in several key research areas within environmental microbiology:
-
Monitoring Antibiotic Resistance: Amikacin is used to screen environmental samples, such as soil, water, and wastewater, for the presence of resistant microorganisms. This is critical for understanding the dissemination of antibiotic resistance in natural and engineered ecosystems.
-
Investigating Microbial Ecology: The introduction of Amikacin into environmental microcosms allows researchers to study the selective pressure exerted by antibiotics on microbial communities. This helps in understanding how antibiotic pollution can alter the structure and function of these communities.
-
Wastewater Treatment Efficiency: Amikacin is employed to assess the effectiveness of wastewater treatment plants in removing antibiotic-resistant bacteria and their genetic determinants.
-
Bioremediation Studies: Researchers use Amikacin to explore the potential of microbial communities to degrade this antibiotic, contributing to the development of bioremediation strategies for contaminated environments.
Mechanism of Action and Resistance
Amikacin exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and leads to cell death. The primary mechanism of resistance to Amikacin is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). The most significant of these is the aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), which is often encoded by genes found on mobile genetic elements, facilitating its spread among bacteria.
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in environmental microbiology studies.
Table 1: Recommended Concentrations for Susceptibility Testing and Selective Isolation
| Parameter | Concentration Range | Application | Reference(s) |
| Minimum Inhibitory Concentration (MIC) Breakpoint (Susceptible) | ≤ 16 µg/mL | Standardized susceptibility testing of many Gram-negative bacteria. | |
| Selective Agar (B569324) Concentration | 20 - 30 µg/mL | Isolation of Amikacin-resistant bacteria from environmental samples. | |
| Enrichment Broth Concentration | 10 - 20 µg/mL | Selective enrichment of Amikacin-resistant bacteria from environmental samples. | Adapted from |
| Peak Serum Concentration (Clinical) | 20 - 30 mg/L | Provides a reference for concentrations that exert strong selective pressure. | |
| Trough Serum Concentration (Clinical) | < 5 - 10 mg/L | Represents a lower selective pressure. |
Table 2: In Vitro Susceptibility of Various Bacterial Genera to Amikacin
| Bacterial Genus | Susceptibility to Amikacin | Key Considerations | Reference(s) |
| Pseudomonas aeruginosa | Generally susceptible, but resistance is common. | Important opportunistic pathogen in aquatic environments. | |
| Acinetobacter baumannii | Susceptibility is variable and resistance is a significant concern. | Often multi-drug resistant and found in soil and water. | |
| Enterobacteriaceae (e.g., E. coli, Klebsiella) | Generally susceptible, but resistant strains are prevalent. | Common inhabitants of the gut and are indicators of fecal contamination. | |
| Nocardia spp. | Generally susceptible. | Soil-dwelling bacteria. | |
| Mycobacterium spp. (non-tuberculous) | Susceptibility is variable and species-dependent. | Found in a wide range of environmental sources. |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in environmental microbiology.
Protocol 1: Isolation and Enumeration of Amikacin-Resistant Bacteria from Soil
Objective: To isolate and quantify Amikacin-resistant bacteria from a soil sample.
Materials:
-
Soil sample
-
Sterile phosphate-buffered saline (PBS)
-
This compound stock solution (10 mg/mL)
-
Nutrient Agar or Tryptic Soy Agar plates
-
Nutrient Agar or Tryptic Soy Agar plates containing Amikacin (final concentration of 20 µg/mL)
-
Sterile dilution tubes
-
Sterile spreaders
-
Incubator
Procedure:
-
Sample Preparation:
-
Weigh 10 g of soil into a sterile 250 mL flask.
-
Add 90 mL of sterile PBS to create a 1:10 dilution.
-
Shake the flask vigorously for 30 minutes on a rotary shaker to dislodge bacteria from soil particles.
-
-
Serial Dilution:
-
Allow the soil suspension to settle for a few minutes.
-
Perform a 10-fold serial dilution of the supernatant in sterile PBS (from 10⁻² to 10⁻⁶).
-
-
Plating:
-
Pipette 100 µL from each dilution onto both a plain Nutrient Agar plate (for total culturable bacteria) and a Nutrient Agar plate containing 20 µg/mL of Amikacin (for resistant bacteria).
-
Spread the inoculum evenly over the surface of the agar using a sterile spreader.
-
Prepare plates in triplicate for each dilution.
-
-
Incubation:
-
Incubate the plates at a temperature relevant to the soil environment (e.g., 25-30°C) for 48-72 hours, or until colonies are visible.
-
-
Enumeration and Calculation:
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the number of colony-forming units (CFU) per gram of soil for both total culturable bacteria and Amikacin-resistant bacteria.
-
The frequency of Amikacin-resistant bacteria is calculated as: (CFU/g on Amikacin plates) / (CFU/g on plain plates).
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the MIC of Amikacin for a bacterial isolate from an environmental sample.
Materials:
-
Pure bacterial culture
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into CAMHB and incubate until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Amikacin Dilution Series:
-
Prepare a two-fold serial dilution of this compound in CAMHB in the 96-well plate. The concentration range should typically span from 0.25 to 256 µg/mL.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the Amikacin dilutions.
-
Include a positive control well (inoculum without Amikacin) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 30-37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Amikacin that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 3: Quantification of Amikacin Resistance Gene (aac(6')-Ib) by qPCR
Objective: To quantify the abundance of the aac(6')-Ib gene in environmental DNA extracted from soil or water.
Materials:
-
Environmental DNA extract
-
Primers and probe specific for the aac(6')-Ib gene
-
qPCR master mix
-
qPCR instrument
-
Standard DNA (a plasmid containing the aac(6')-Ib gene of known concentration)
Procedure:
-
Standard Curve Preparation:
-
Prepare a 10-fold serial dilution of the standard DNA to create a standard curve for absolute quantification.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, probe, and template DNA (environmental DNA extract or standard).
-
Set up reactions in triplicate for each sample and standard.
-
-
qPCR Program:
-
Run the qPCR program with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) as recommended for the specific primers and master mix.
-
-
Data Analysis:
-
Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the standard DNA concentration.
-
Determine the concentration of the aac(6')-Ib gene in the environmental DNA samples by interpolating their Ct values from the standard curve.
-
The abundance of the resistance gene can be expressed as gene copies per gram of soil or per milliliter of water.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in environmental microbiology.
Figure 1: Mechanism of action of this compound.
Figure 2: Enzymatic inactivation of Amikacin by AAC(6')-Ib.
Figure 3: Experimental workflow for studying Amikacin resistance.
Application Notes and Protocols: Amikacin Sulfate-Loaded Nanoparticles for Targeted Antibacterial Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amikacin (B45834) sulfate (B86663) is a potent aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria.[1] Its clinical application is often hampered by dose-dependent nephrotoxicity and ototoxicity.[2] Encapsulating amikacin into nanoparticles offers a promising strategy to mitigate these side effects by enabling targeted drug delivery to infection sites, thereby increasing therapeutic efficacy and reducing systemic exposure.[3][4] This document provides detailed protocols for the formulation, characterization, and evaluation of amikacin sulfate-loaded nanoparticles for targeted antibacterial therapy.
I. Formulation of this compound-Loaded Nanoparticles
Several nanoparticle platforms can be utilized for the encapsulation of this compound. This section details the preparation of two common types: Dextran-based nanoparticles and Niosomes.
Protocol 1: Preparation of Amikacin-Loaded Dextran (B179266) Nanoparticles via Ionic Gelation
This method relies on the electrostatic interaction between a positively charged polymer (in this case, amikacin can contribute to the positive charge) and a negatively charged polymer (dextran sulfate), facilitated by a cross-linking agent.[2][5]
Materials:
-
This compound
-
Dextran Sulfate (sodium salt)
-
Sodium Tripolyphosphate (TPP)
-
Milli-Q Water
Equipment:
-
Magnetic stirrer with hotplate
-
Beakers and magnetic stir bars
-
Pipettes
-
Sonicator
Procedure:
-
Prepare a 2% (w/v) solution of dextran sulfate in Milli-Q water.
-
Stir the solution at 2000 rpm for 3 hours on a magnetic stirrer.
-
Prepare a 1% (w/v) solution of TPP in Milli-Q water.
-
After 30 minutes of stirring the dextran sulfate solution, add 1 mL of the TPP solution as a cross-linker.
-
Prepare a 1% (w/v) solution of this compound in Milli-Q water.
-
Add the this compound solution dropwise to the reaction mixture while stirring.
-
Continue stirring for 15 minutes.
-
Sonicate the mixture for 3 minutes, repeating the sonication step twice at predetermined intervals during the formulation process.[2]
-
The resulting nanoparticle suspension can be lyophilized for long-term storage.
Protocol 2: Preparation of Amikacin-Loaded Niosomes by Thin-Film Hydration
Niosomes are non-ionic surfactant-based vesicles that can encapsulate both hydrophilic and lipophilic drugs.[6]
Materials:
-
Span 60
-
Tween 60
-
Cholesterol
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Round bottom flask
-
Water bath
-
Sonicator
Procedure:
-
Dissolve weighed amounts of Span 60, Tween 60, and cholesterol in chloroform in a round bottom flask.
-
Evaporate the chloroform under vacuum using a rotary evaporator at 60°C for 1 hour at 120 rpm to form a thin lipid film on the flask wall.[6]
-
Hydrate the thin film with a 1 mg/mL solution of this compound in PBS (pH 7.4) by rotating the flask at 120 rpm for 1 hour in a water bath at 60°C.[6]
-
The resulting niosomal suspension can be sonicated to reduce the particle size and improve homogeneity.
II. Characterization of this compound-Loaded Nanoparticles
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the nanoparticle formulation.
Data Presentation: Physicochemical Properties
| Parameter | Dextran Nanoparticles[2][5][7] | Niosomes[6][8] | Solid Lipid Nanoparticles (SLNs)[5] | PLGA Nanoparticles[9][10] |
| Particle Size (z.d.nm) | 259.3 ± 73.52 to 317.9 | 175.2 to 248.3 | ~190.7 | 260.3 |
| Polydispersity Index (PDI) | 0.256 | 0.142 to 0.319 | - | - |
| Zeta Potential (mV) | -20.9 ± 8.35 | - | +16 | - |
| Drug Loading (%) | - | - | - | 3.645 |
| Entrapment Efficiency (%) | - | 57.34 (example) | - | - |
Experimental Protocols for Characterization
-
Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Protocol: Dilute the nanoparticle suspension in Milli-Q water. Analyze the sample using a Zetasizer at room temperature.[11] The PDI value indicates the size distribution homogeneity.
-
-
Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry.
-
Protocol: Dilute the nanoparticle suspension in Milli-Q water and measure the electrophoretic mobility using a Zetasizer. The zeta potential is a measure of the surface charge and predicts the stability of the colloidal suspension.[11]
-
-
Morphological Analysis:
-
Methods: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
Protocol: For SEM, place a drop of the nanoparticle suspension on a stub, air-dry, and coat with gold before imaging. For TEM, place a drop of the suspension on a carbon-coated copper grid, negatively stain with phosphotungstic acid, and air-dry before imaging.[7]
-
-
Crystallinity Assessment:
-
Method: X-ray Diffraction (XRD).
-
Protocol: Lyophilize the nanoparticle suspension and analyze the powder using an X-ray diffractometer. The resulting diffraction pattern reveals the crystalline or amorphous nature of the encapsulated drug and the nanoparticle matrix.[5] Distinct peaks confirm a crystalline structure.[2][5]
-
-
Drug Loading and Entrapment Efficiency:
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Protocol:
-
Separate the nanoparticles from the aqueous medium containing un-entrapped amikacin by centrifugation.
-
Quantify the amount of amikacin in the supernatant using a validated analytical method.
-
To determine the total drug content, disrupt a known amount of nanoparticles using a suitable solvent and quantify the amikacin content.
-
Entrapment Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100 [6]
-
Drug Loading (%) = (Weight of Drug in Nanoparticles / Weight of Nanoparticles) x 100
-
-
III. In Vitro Evaluation
Protocol 3: In Vitro Drug Release Study
This assay determines the rate and extent of amikacin release from the nanoparticles over time.
Materials:
-
Amikacin-loaded nanoparticles
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (e.g., MWCO 12 kDa)[6]
-
Magnetic stirrer
Equipment:
-
Beakers
-
Magnetic stir bars
-
Incubator or water bath at 37°C
-
Spectrophotometer or HPLC system
Procedure:
-
Place a known amount of the amikacin-loaded nanoparticle suspension (e.g., 100 mg of lyophilized nanoparticles) into a dialysis bag.[2][5]
-
Immerse the dialysis bag in a beaker containing a defined volume of PBS (e.g., 50 mL) at 37°C, with gentle stirring (e.g., 50-100 rpm).[5][6]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.[6]
-
Quantify the concentration of amikacin in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.[6] For instance, amikacin release from dextran nanoparticles has been shown to follow zero-order kinetics.[7]
Protocol 4: In Vitro Antibacterial Activity Assessment
The antibacterial efficacy of the amikacin-loaded nanoparticles is compared to that of free amikacin.
Methods:
-
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):
-
Protocol: Prepare serial dilutions of the nanoparticle suspension and free amikacin in a suitable broth medium (e.g., Mueller-Hinton broth). Inoculate the dilutions with a standardized bacterial suspension. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation. To determine the MBC, subculture from the clear wells onto agar (B569324) plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.
-
-
Well Diffusion Assay:
-
Protocol: Spread a standardized bacterial suspension on an agar plate. Create wells in the agar and add a defined volume of the nanoparticle suspension, free amikacin, and a negative control (empty nanoparticles). The diameter of the zone of inhibition around each well is measured after incubation and is proportional to the antibacterial activity.[11]
-
IV. Targeted Therapy and Cellular Interactions
Targeting nanoparticles to the site of infection can be achieved through passive or active mechanisms.
-
Passive Targeting: Nanoparticles can accumulate at infection sites due to the enhanced permeability and retention (EPR) effect.[5]
-
Active Targeting: This involves functionalizing the nanoparticle surface with ligands that bind to specific receptors on bacteria or infected host cells, such as macrophages.[12]
Ligands for Active Targeting:
-
Vancomycin: For targeting Gram-positive bacteria.[12]
-
Lectins (e.g., mannose-specific): For targeting bacteria like Helicobacter pylori or macrophages.[12]
-
Antibodies and Aptamers: For highly specific targeting of bacterial surface antigens.[12]
Protocol 5: Cellular Uptake Study using Fluorescently Labeled Nanoparticles
This protocol allows for the visualization and quantification of nanoparticle uptake by host cells (e.g., macrophages).
Materials:
-
Fluorescently labeled nanoparticles (e.g., loaded with a fluorescent dye or conjugated to a fluorophore)
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
Cytoskeletal stain (e.g., Phalloidin)
Equipment:
-
Cell culture incubator
-
Fluorescence microscope or confocal microscope
-
Flow cytometer (for quantitative analysis)
Procedure:
-
Seed macrophages in a suitable culture vessel (e.g., multi-well plates with coverslips for microscopy).
-
Allow the cells to adhere overnight.
-
Incubate the cells with the fluorescently labeled nanoparticles at a specific concentration for various time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells thoroughly with PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI and the cytoskeleton with a fluorescently-conjugated phalloidin.
-
Visualize the cells using fluorescence microscopy to observe the intracellular localization of the nanoparticles.
-
For quantitative analysis, detach the cells and analyze the fluorescence intensity per cell using a flow cytometer.[13]
V. Signaling Pathways and Experimental Workflows
Mechanism of Amikacin Action and Associated Signaling Pathways
Amikacin inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] In mammalian cells, aminoglycoside toxicity is associated with the activation of several signaling pathways, including the c-Jun N-terminal kinase (JNK) and NF-κB pathways, which can lead to apoptosis.[14][15] Targeted delivery of amikacin-loaded nanoparticles aims to maximize the concentration at the bacterial target while minimizing exposure to host cells, thereby reducing the activation of these toxicity-related pathways.
Diagrams
Caption: Experimental workflow for developing amikacin nanoparticles.
Caption: Targeted amikacin nanoparticle mechanism of action.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Formulation and Evaluation of this compound Loaded Dextran Nanoparticles against Human Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Nano-Based Drug Delivery or Targeting to Eradicate Bacteria for Infection Mitigation: A Review of Recent Advances [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Amikacin-loaded niosome nanoparticles improve amikacin activity against antibiotic-resistant Klebsiella pneumoniae strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amikacin-loaded niosome nanoparticles improve amikacin activity against antibiotic-resistant Klebsiella pneumoniae strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization and Designing of Amikacin-loaded Poly D, L-Lactide-co-glycolide Nanoparticles for Effective and Sustained Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journalppw.com [journalppw.com]
- 12. Nanoparticle Approaches against Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Early transcriptional response to aminoglycoside antibiotic suggests alternate pathways leading to apoptosis in sensory hair cells in the mouse inner ear - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Stability Testing of Amikacin Sulfate in Various Media
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for evaluating the chemical and physical stability of Amikacin (B45834) Sulfate (B86663) in different aqueous media. The methodology aligns with the principles outlined in the ICH Q1A(R2) guidelines for stability testing and employs a stability-indicating High-Performance Liquid Chromatography (HPLC) method for quantification.[1][2]
Introduction
Amikacin Sulfate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin (B1662678) A, used to treat severe bacterial infections.[3][4] Ensuring the stability of this compound in solutions, such as intravenous (IV) infusion fluids, is critical for maintaining its therapeutic efficacy and safety. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful byproducts.[3]
The purpose of stability testing is to provide evidence on how the quality of a drug substance or product varies over time under the influence of environmental factors like temperature, pH, and light.[1] This protocol outlines a systematic approach to assess the stability of this compound in commonly used IV fluids and buffered media under various storage conditions. Quantification is achieved using a validated pre-column derivatization HPLC method, as Amikacin lacks a native chromophore suitable for direct UV detection.[5][6]
Factors Influencing this compound Stability
Several factors can impact the stability of this compound in solution:
-
pH: The pH of the solution is a critical factor. Commercial injections are typically buffered between pH 3.5 and 5.5.[7] Significant deviations from this range can accelerate hydrolytic degradation.[3][7]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis.[3][8]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[3][9] Therefore, samples are often protected from light during stability studies.[10][11]
-
Oxidation: Amikacin's amino groups can be susceptible to oxidation, which may result in a color change to pale yellow, though this does not always correlate with a significant loss of potency.[3][7]
-
Compatibility: The composition of the medium (e.g., infusion fluids) can affect stability. This compound should not be physically premixed with other drugs unless compatibility data is available.[12][13]
Experimental Protocol
This protocol describes the materials, equipment, and procedures required to conduct a comprehensive stability study of this compound.
Materials and Reagents
-
This compound Reference Standard (USP or equivalent)
-
This compound for Injection, USP
-
Media:
-
HPLC Grade Solvents:
-
Acetonitrile
-
Methanol
-
-
Reagents for HPLC Derivatization (Hantzsch Reaction): [7][9]
-
Acetylacetone
-
Formaldehyde solution (37%)
-
Sodium Acetate (B1210297) Buffer (0.1 M, pH 5.0)
-
-
Reagent Grade Water (Type I)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV Detector
-
C18 Reverse-Phase HPLC Column (e.g., 250 x 4.6 mm, 5 µm)
-
Analytical Balance
-
pH Meter
-
Temperature and humidity-controlled stability chambers/incubators
-
Water bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm)
-
Autosampler vials
Preparation of Solutions
-
Amikacin Stock Solution: Accurately weigh and dissolve this compound reference standard in Sterile Water for Injection to prepare a stock solution of 10 mg/mL.
-
Stability Samples: Prepare two concentrations, 0.25 mg/mL and 5.0 mg/mL, by diluting the stock solution into each of the selected media (e.g., 0.9% NaCl, 5% Dextrose, buffered solutions).[12][14] These concentrations are representative of typical clinical use.[12][13]
-
Initial Sample (T=0): Immediately after preparation, take an aliquot from each solution. Prepare it for HPLC analysis as described in section 3.5 to establish the initial concentration.
Stability Storage Conditions and Sampling
-
Dispense the prepared Amikacin solutions into suitable, inert containers (e.g., glass vials or specific infusion bags).
-
Store the samples under the conditions outlined in the table below, ensuring protection from light.[10][11]
-
Withdraw aliquots for testing at the specified time points.
| Storage Condition | Temperature | Relative Humidity | Time Points | Purpose |
| Refrigerated | 4°C ± 2°C | Ambient | 0, 7 d, 14 d, 30 d, 60 d | Long-term storage |
| Controlled Room Temperature | 23-25°C ± 2°C | Ambient | 0, 12 h, 24 h, 48 h, 7 days | Real-time use simulation |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 0, 1 d, 3 d, 7 d | Stress testing |
Sample Preparation and HPLC Analysis
A. Pre-column Derivatization (Hantzsch Reaction) [7][9]
-
Derivatizing Reagent: Freshly prepare by mixing 6 mL of distilled water, 1 mL of 0.1 M acetate buffer (pH 5.0), 1 mL of formaldehyde, and 2 mL of acetyl acetone.[7]
-
Reaction: In a test tube, mix 1 mL of the Amikacin sample (or standard) with 2 mL of the derivatizing reagent.
-
Heat the mixture in a water bath at 55°C for 15 minutes.[7]
-
Cool the solution to room temperature. Dilute with the mobile phase if necessary.
-
Filter the derivatized solution through a 0.22 µm syringe filter into an HPLC vial.
B. HPLC Operating Conditions
-
Column: C18 Reverse-Phase (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1 M Sodium Acetate Buffer (pH 5.0) in a 25:75 (v/v) ratio.[9]
-
Flow Rate: 2.0 mL/min[9]
-
Column Temperature: 35°C[9]
-
Detection Wavelength: 330 nm[9]
-
Injection Volume: 20 µL
C. Quantification
-
Prepare a calibration curve using derivatized this compound reference standards (e.g., 5 concentrations ranging from 0.05 to 1.0 mg/mL).
-
Analyze the stability samples and quantify the Amikacin concentration by comparing the peak area to the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Visually inspect samples for particulate matter or color change at each time point.[10]
Data Presentation
Results should be summarized in a clear, tabular format. A significant change is often defined as a failure to meet specification, such as the remaining potency falling below 90% of the initial value.
Table 1: Stability of this compound (5 mg/mL) in 0.9% NaCl Injection
| Storage Condition | Time Point | Visual Appearance | pH | Concentration (mg/mL) | % Remaining |
| Refrigerated (4°C) | 0 Days | Clear, Colorless | 4.6 | 5.01 | 100.0% |
| 7 Days | Clear, Colorless | 4.6 | 5.00 | 99.8% | |
| 30 Days | Clear, Colorless | 4.7 | 4.95 | 98.8% | |
| 60 Days | Clear, Colorless | 4.7 | 4.91 | 98.0% | |
| Room Temp (25°C) | 0 Hours | Clear, Colorless | 4.6 | 5.01 | 100.0% |
| 24 Hours | Clear, Colorless | 4.6 | 4.98 | 99.4% | |
| 48 Hours | Clear, Colorless | 4.7 | 4.94 | 98.6% | |
| 7 Days | Clear, Pale Yellow | 4.8 | 4.75 | 94.8% | |
| Accelerated (40°C) | 0 Days | Clear, Colorless | 4.6 | 5.01 | 100.0% |
| 1 Day | Clear, Pale Yellow | 4.8 | 4.80 | 95.8% | |
| 3 Days | Clear, Yellow | 4.9 | 4.55 | 90.8% | |
| 7 Days | Clear, Yellow | 5.0 | 4.21 | 84.0% |
Note: Data presented are for illustrative purposes only.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound stability testing.
Potential Chemical Degradation Pathways
Caption: Key degradation pathways for this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pjps.pk [pjps.pk]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Liquid chromatographic determination of amikacin sulphate after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of this compound in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of this compound in AutoDose Infusion System bags - ProQuest [proquest.com]
- 12. globalrph.com [globalrph.com]
- 13. AMIKACIN SULFATE INJECTION, USP [dailymed.nlm.nih.gov]
- 14. medsafe.govt.nz [medsafe.govt.nz]
Application Notes and Protocols for Amikacin Sulfate in Microbial Evolution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amikacin (B45834) sulfate (B86663) is a semi-synthetic aminoglycoside antibiotic renowned for its broad-spectrum activity against many multidrug-resistant Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by irreversibly binding to the 30S ribosomal subunit.[1] This binding interferes with the translation of mRNA, leading to the production of non-functional proteins and ultimately, bacterial cell death. Due to its stability against many aminoglycoside-modifying enzymes (AMEs), amikacin serves as a powerful selective agent in microbial evolution studies, enabling researchers to investigate the emergence and mechanisms of antibiotic resistance.
These application notes provide a comprehensive guide to utilizing amikacin sulfate for selective pressure in laboratory-based evolution experiments. Included are detailed protocols, data presentation tables for key microbial species, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Amikacin Susceptibility and Resistance Data
The following tables summarize key quantitative data regarding amikacin, including its physicochemical properties and the minimum inhibitory concentrations (MICs) against common bacterial species.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₄₃N₅O₁₃ · 2H₂SO₄ |
| Molecular Weight | 781.76 g/mol |
| Appearance | White to yellowish-white crystalline powder |
| Solubility in Water | Highly soluble (up to 100 mg/mL) |
| Storage (Powder) | -20°C |
| Storage (Solutions) | -80°C |
Data compiled from BenchChem.[1]
Table 2: Amikacin MIC50 and MIC90 Values for Key Gram-Negative Bacteria
| Bacterial Species | Condition | Amikacin MIC50 (µg/mL) | Amikacin MIC90 (µg/mL) | Percent Susceptible |
| Escherichia coli | All Isolates | 2 | >256 | 94.7% |
| Multidrug-resistant | 2 | >256 | 81.8% | |
| Klebsiella pneumoniae | All Isolates | 2 | >256 | 83.7% |
| ESBL-producing | - | - | 71.1% | |
| Pseudomonas aeruginosa | All Isolates | 8 | >256 | 91.1% |
| Multidrug-resistant | 8 | >256 | 54.5% |
MIC50/MIC90: The concentration of a drug at which 50% and 90% of isolates are inhibited, respectively. Data compiled from a study on clinical isolates.[2]
Table 3: Mutation Frequency and Fitness Cost Associated with Amikacin Resistance
| Organism | Resistance Mechanism | Mutation Frequency | Fitness Cost |
| Mycobacterium abscessus | rrs gene mutations | 4.68 × 10⁻⁷ to 9.38 × 10⁻⁹ | Some mutations confer high fitness costs, while others show weak or no fitness costs.[3] |
| General (Gram-negative) | Various | Dependent on antibiotic concentration and bacterial species. | Generally, resistance mutations confer a fitness cost, though this is highly variable.[4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the MIC of amikacin against a bacterial isolate, a crucial first step before initiating evolution experiments.
Materials:
-
This compound powder
-
Sterile deionized water
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and tubes
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Amikacin Stock Solution:
-
Prepare a concentrated stock solution of amikacin (e.g., 10 mg/mL) in sterile deionized water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -80°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, suspend several bacterial colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Amikacin Dilutions:
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row.
-
Prepare the highest concentration of amikacin to be tested in well 1 by adding 100 µL of the appropriate dilution from the stock solution.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a growth control (inoculum without amikacin), and well 12 as a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of amikacin that completely inhibits visible bacterial growth.
-
Protocol 2: Experimental Evolution by Serial Passage with Increasing Amikacin Concentrations
This protocol describes a method for evolving bacterial populations under increasing selective pressure from amikacin.
Materials:
-
Bacterial strain of interest
-
Culture medium (e.g., Luria-Bertani or Mueller-Hinton broth)
-
This compound stock solution
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile pipette tips and tubes
-
Glycerol (B35011) for stock preservation
Procedure:
-
Initial Culture:
-
Inoculate the ancestral bacterial strain into a culture tube containing fresh broth and incubate overnight.
-
-
Determining the Starting Concentration:
-
Based on the predetermined MIC (Protocol 1), set up a series of cultures with amikacin concentrations below the MIC (e.g., 0.5x, 0.25x, 0.125x MIC).
-
The highest concentration that allows for robust growth will be the starting concentration for the serial passage experiment.
-
-
Serial Passage:
-
Inoculate parallel cultures (at least three replicates are recommended) with a 1:100 dilution of the overnight culture into fresh broth containing the starting concentration of amikacin.
-
Incubate for 24 hours under appropriate conditions (e.g., 37°C with shaking).
-
After 24 hours, transfer 1% of the culture volume to a new tube containing fresh broth and the same concentration of amikacin.
-
Repeat this daily passage for a set number of days (e.g., 2-4 days) to allow for adaptation.
-
-
Increasing Amikacin Concentration:
-
After the initial adaptation period, double the concentration of amikacin in the culture medium.
-
Continue the daily 1:100 dilutions into the medium with the increased amikacin concentration.
-
Continue to increase the amikacin concentration in a stepwise manner (e.g., every 2-4 days) as the bacterial population adapts and shows consistent growth at the current concentration.
-
-
Monitoring and Archiving:
-
Periodically (e.g., every 10 generations), archive samples of the evolving populations by mixing with glycerol and storing at -80°C.
-
At these time points, the MIC of the population can be re-determined to track the evolution of resistance.
-
-
Isolation of Resistant Mutants:
-
At the end of the experiment, or at desired time points, plate a dilution of the evolved population onto agar (B569324) plates containing a high concentration of amikacin (e.g., 4x or 8x the initial MIC) to isolate individual resistant clones for further characterization.
-
Visualizations: Workflows and Mechanisms
Experimental Workflow for Microbial Evolution
Caption: Workflow for a microbial evolution experiment using amikacin selective pressure.
Key Mechanisms of Amikacin Resistance
Caption: Primary mechanisms of bacterial resistance to amikacin.
CpxRA Two-Component System in Aminoglycoside Stress Response
Caption: CpxRA signaling in response to amikacin-induced envelope stress.
References
- 1. benchchem.com [benchchem.com]
- 2. Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between rrs gene mutations and amikacin resistance in Mycobacterium abscessus: implications for fitness cost and clinical prevalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fitness costs of antibiotic resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Amikacin Sulfate degradation in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for handling Amikacin (B45834) Sulfate (B86663) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Amikacin Sulfate and why is its stability in experiments critical?
This compound is a semi-synthetic aminoglycoside antibiotic derived from kanamycin (B1662678) A.[1][2] It functions by binding to the 30S ribosomal subunit of susceptible bacteria, which inhibits protein synthesis and results in cell death.[2][3] Maintaining the chemical and physical stability of amikacin is crucial for experimental accuracy. This ensures that any observed biological effects are due to the active drug concentration and not its degradation products, which could be inactive or potentially toxic.[1][2]
Q2: What are the primary factors that can cause this compound degradation in aqueous solutions?
The main factors that influence the stability of this compound are temperature, pH, exposure to light, and interactions with incompatible substances.[2] Forced degradation studies have demonstrated that amikacin can be degraded through hydrolysis (acidic and alkaline), oxidation, and photolysis under specific conditions.[1][4]
Q3: What are the recommended storage conditions for this compound solutions?
For optimal stability, this compound injection solutions should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[2] Refrigeration at 4°C is effective for longer-term stability, and solutions can also be frozen at -15°C to extend their usability.[2][5] It is recommended to store solutions in tightly sealed containers; for compounded preparations, plastic amber bottles can be used to protect from light.[2]
Q4: How does the pH of the solution affect the stability of this compound?
The pH of an this compound solution is a critical factor for its stability.[2] Commercial this compound injections typically have a pH ranging from 3.5 to 5.5, with a prepared solution often adjusted to a pH of 4.5.[2][6] Amikacin is susceptible to degradation under both strong acidic and alkaline conditions.[1] Acidic hydrolysis can cleave the glycosidic bonds, while alkaline hydrolysis can break the amide bond of the side chain.[1]
Q5: My this compound solution has turned a pale yellow. Is it still effective?
A color change to pale yellow or light straw is common during storage and is often due to oxidation.[2][6] This discoloration does not typically indicate a loss of potency.[6][7][8] However, significant color changes or the formation of precipitates may suggest substantial degradation, and a fresh solution should be prepared.
Q6: What substances are known to be incompatible with this compound in solution?
This compound is incompatible with certain other drugs, which can lead to chemical inactivation or physical precipitation.[2] Notable incompatibilities include beta-lactam antibiotics (like penicillins and cephalosporins), heparin, amphotericin B, chloramphenicol, and tetracycline.[2][7] It is advised not to mix this compound in the same solution with these substances.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Experimental results show lower-than-expected antimicrobial activity.
-
Possible Cause: Improper Storage
-
Verification: Confirm that storage conditions (temperature, light exposure) align with recommended guidelines. Aqueous solutions of this compound can maintain over 90% potency for up to 36 months at 25°C, but improper conditions can accelerate degradation.[2][8] Check the age of the solution and prepare a fresh stock if it has been stored for an extended period or under suboptimal conditions.[2]
-
-
Possible Cause: Incorrect pH
-
Possible Cause: Chemical Incompatibility
Issue 2: The this compound solution appears discolored or contains a precipitate.
-
Possible Cause: Oxidation
-
Possible Cause: Physical or Chemical Incompatibility
-
Verification: The presence of a precipitate is a strong indicator of incompatibility. This can occur when mixed with substances like heparin or certain beta-lactams.[2] Review the solution's composition for any known incompatibilities.
-
-
Possible Cause: Adsorption to Labware
-
Verification: While amikacin does not show significant sorption to common lab plastics like polyvinyl chloride (PVC), polyethylene, or polypropylene, it has been shown to adsorb to some hemofilter materials.[2][9] If using specialized equipment, a control experiment to quantify potential loss due to surface adsorption may be necessary.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Aqueous Solutions
| Storage Condition | Temperature | Duration of Stability (>90% Potency) | Reference(s) |
| Room Temperature | 20°C to 25°C (68°F to 77°F) | Up to 36 months | [2][8] |
| Refrigerated | 4°C | Up to 30 days | [5] |
| Frozen | -15°C | Extended utility | [2] |
Table 2: pH Influence on this compound Stability
| pH Condition | Description | Effect on Stability | Reference(s) |
| Optimal Range | 3.5 - 5.5 | Maximum stability | [2][6] |
| Recommended Target | 4.5 | Often used for prepared solutions | [2][6] |
| Strong Acidic | Low pH | Accelerates hydrolytic degradation (cleavage of glycosidic bonds) | [1] |
| Strong Alkaline | High pH | Accelerates hydrolytic degradation (cleavage of amide bond) | [1] |
Table 3: Known Incompatibilities with this compound
| Incompatible Substance | Type of Incompatibility | Notes | Reference(s) |
| Beta-Lactam Antibiotics (e.g., Penicillins, Cephalosporins) | Chemical Inactivation | Significant mutual inactivation can occur. Do not mix in the same solution. | [2][7] |
| Heparin | Physical Incompatibility | Can cause precipitation. | [2] |
| Amphotericin B | Physical Incompatibility | Do not mix. | [2] |
| Certain Diuretics (e.g., Furosemide) | Pharmacodynamic Interaction | Can increase the risk of ototoxicity. | [3][7] |
| Other Nephrotoxic/Ototoxic Drugs | Pharmacodynamic Interaction | Concurrent use should be avoided to reduce risk of toxicity. | [3][7] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol describes the preparation of a sterile, pH-adjusted stock solution from this compound powder.[2][6]
Materials:
-
This compound powder (USP grade)
-
Sterile Water for Injection (WFI)
-
Sodium bisulfite (optional antioxidant)
-
Sodium citrate (B86180) (optional buffer)
-
Sulfuric acid (for pH adjustment)
-
Sterile 0.22-micron syringe filters
-
Sterile storage vials
Procedure:
-
In an aseptic environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder.
-
Dissolve the powder in approximately 90% of the final volume of Sterile WFI. If using, dissolve sodium bisulfite and sodium citrate as well.
-
Gently mix until all components are fully dissolved. Avoid vigorous shaking to minimize oxidation.
-
Measure the pH of the solution. Carefully adjust the pH to 4.5 using a dilute solution of sulfuric acid.
-
Add Sterile WFI to reach the final desired volume and mix well.
-
Sterilize the solution by filtering it through a 0.22-micron syringe filter into a sterile final container.
-
Aliquot into appropriate sterile, single-use vials and label clearly with the concentration, preparation date, and storage conditions.
-
Store at the recommended temperature (e.g., 4°C for medium-term storage or -20°C for long-term storage).[2]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Testing (with Pre-column Derivatization)
This method is for the determination of this compound and is stability-indicating.[4][10][11]
Materials & Equipment:
-
HPLC system with a Photo-Diode Array (PDA) detector
-
C18 column (e.g., Spherisorb ODS2, 250 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Derivatizing reagent (prepared for Hantzsch condensation reaction)
-
Amikacin standard and sample solutions
-
Water bath
Procedure:
-
Derivatization:
-
In a screw-capped test tube, mix 1 mL of the amikacin standard or sample solution with 2 mL of the freshly prepared derivatizing reagent.
-
Heat the mixture in a water bath at 55°C for 15 minutes.[2]
-
Cool the solution, transfer it to a volumetric flask, and dilute to a known volume with the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: Acetonitrile and 0.1 M sodium acetate buffer (pH 5.0) in a 25:75 (v/v) ratio.[4][11]
-
Equilibrate the C18 column with the mobile phase.
-
Inject the derivatized standard and sample solutions.
-
Analyze the resulting chromatograms to determine the concentration of this compound. Degradation products should not interfere with the main peak.[4][11]
-
Mandatory Visualization
Caption: Primary degradation pathways for this compound in aqueous solutions.
Caption: Troubleshooting workflow for reduced this compound potency.
Caption: Experimental workflow for HPLC stability analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: Efficacy, Side Effects, Interactions, Warnings & Dosage - Get a Second Opinion [getasecondopinion.ai]
- 4. Liquid chromatographic determination of amikacin sulphate after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of this compound in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uspharmacist.com [uspharmacist.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. scribd.com [scribd.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Amikacin Sulfate Interference in Colorimetric Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to Amikacin Sulfate interference in common colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound interfere with certain colorimetric assays?
This compound can interfere with colorimetric assays through direct chemical reactions with the assay reagents. The primary cause of interference, particularly in protein assays like the Bicinchoninic Acid (BCA) assay, is the presence of multiple primary amine groups in the Amikacin molecule.[1][2][3][4] These amino groups can reduce Cu²⁺ to Cu¹⁺, the first step in the BCA assay's color development process, leading to a false-positive signal and an overestimation of the actual protein concentration.[5][6] While the Bradford assay is generally less susceptible to interference from aminoglycosides than the BCA assay, high concentrations may still cause some inaccuracies.[7]
Q2: Which assays are most likely to be affected by this compound?
-
BCA Protein Assay: Highly susceptible to interference due to the reaction of Amikacin's amino groups with copper ions.[2][3][4]
-
Bradford Protein Assay: Generally more resistant to interference from amine-containing compounds than the BCA assay, but interference can still occur, especially at high Amikacin concentrations.
-
Tetrazolium-based Viability Assays (MTT, XTT, etc.): Potential for interference exists if Amikacin can directly reduce the tetrazolium salt to formazan (B1609692), which would result in a false signal of higher cell viability.[8] It is crucial to run a cell-free control to test for this possibility.
Q3: Can I just subtract the background absorbance from Amikacin alone?
While running a blank with Amikacin in the assay buffer is a necessary control, it may not fully correct the interference. The interaction between Amikacin, the assay reagents, and the analyte (e.g., protein) can be non-additive. Therefore, for accurate quantification, it is highly recommended to remove the interfering substance.
Q4: What is the best method to remove this compound from my samples before running an assay?
The optimal method depends on your sample type, protein concentration, and the required purity. The two most effective and common methods are:
-
Protein Precipitation (TCA/Acetone): This method is effective for concentrating protein samples while removing small molecule contaminants like Amikacin.[9][10][11]
-
Buffer Exchange/Desalting using Spin Columns: This is a rapid and efficient method for removing small molecules from samples containing larger molecules like proteins (>7 kDa) with high recovery rates.[12][13][14][15][16]
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration in Samples Containing Amikacin
Symptoms:
-
Protein concentration is unexpectedly high in samples containing Amikacin when using the BCA assay.
-
High background absorbance in blank samples containing only Amikacin and buffer.
-
Non-linear standard curve when standards are prepared in a buffer containing Amikacin.
Root Cause Analysis: The primary amino groups on the Amikacin molecule reduce Cu²⁺ to Cu¹⁺, mimicking the reaction of peptide bonds in the BCA assay and generating a false-positive signal.
Solutions:
Solution A: Protein Precipitation using Trichloroacetic Acid (TCA)
This method removes Amikacin by precipitating the larger protein molecules, which are then separated from the Amikacin-containing supernatant.
Experimental Protocol: TCA/Deoxycholate Precipitation [9][11]
-
Transfer 100 µL of your protein sample (and each of your protein standards) to a microcentrifuge tube.
-
Add 10 µL of 0.15% sodium deoxycholate. Vortex and incubate at room temperature for 10 minutes.
-
Add 10 µL of 72% Trichloroacetic Acid (TCA). Vortex thoroughly.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully aspirate and discard the supernatant, which contains the Amikacin.
-
Add 200 µL of ice-cold acetone (B3395972) to the pellet to wash it. Do not disturb the pellet.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the acetone.
-
Air-dry the pellet for 10-15 minutes to remove residual acetone. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a buffer compatible with your downstream colorimetric assay (e.g., PBS or saline).
-
Proceed with your colorimetric assay (e.g., BCA or Bradford). Ensure your protein standards are treated with the same precipitation protocol.
Solution B: Buffer Exchange using Desalting Spin Columns
This is a quick and efficient method for separating proteins from small molecules like Amikacin based on size exclusion chromatography.
Experimental Protocol: Buffer Exchange with Spin Columns [12][14]
-
Select a spin column with a molecular weight cut-off (MWCO) appropriate for your protein of interest (e.g., 7 kDa MWCO for most proteins).
-
Prepare the spin column according to the manufacturer's instructions. This typically involves inverting the column to resuspend the resin and then centrifuging to remove the storage buffer.
-
Place the prepared column into a clean collection tube.
-
Equilibrate the column by adding a buffer compatible with your colorimetric assay. Centrifuge and discard the flow-through. Repeat this step 2-3 times.
-
Transfer the column to a new, clean collection tube.
-
Slowly apply your Amikacin-containing protein sample to the center of the resin bed.
-
Centrifuge according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).
-
The desalted/buffer-exchanged protein sample is collected in the tube, while Amikacin and other small molecules are retained in the column resin.
-
Proceed with your colorimetric assay.
Data Presentation: Expected Outcome of Mitigation Strategies
| Sample Condition | Assay Used | Expected Absorbance (Arbitrary Units) | Interpretation |
| Protein + Amikacin (Untreated) | BCA Assay | 1.2 | Inaccurate (Falsely Inflated) |
| Protein + Amikacin (TCA Precipitated) | BCA Assay | 0.6 | Accurate |
| Protein + Amikacin (Desalting Column) | BCA Assay | 0.6 | Accurate |
| Protein Only | BCA Assay | 0.6 | Accurate (Control) |
| Amikacin Only | BCA Assay | 0.7 | High Background (Interference) |
| Protein + Amikacin (Untreated) | Bradford Assay | 0.65 | Potentially more accurate than BCA, but still may have slight interference. |
Issue 2: Suspected Interference in Cell Viability (MTT/XTT) Assays
Symptoms:
-
Higher than expected cell viability in Amikacin-treated wells.
-
Color development in cell-free wells containing only media and Amikacin.
Root Cause Analysis: Amikacin may be chemically reducing the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity.[8]
Solutions:
Solution: Run a Cell-Free Control
This control experiment will determine if Amikacin directly reacts with the assay reagents.
Experimental Protocol: Cell-Free Interference Check
-
Prepare a multi-well plate with the same media and Amikacin concentrations you are using in your main experiment, but do not add any cells.
-
Include a "media only" well as a negative control.
-
Incubate the plate under the same conditions as your cell-based experiment.
-
Add the MTT or XTT reagent to all wells as per your standard protocol.
-
Incubate for the recommended time.
-
Add the solubilizing agent (for MTT) and read the absorbance.
-
If you observe a significant increase in absorbance in the Amikacin-containing wells compared to the "media only" control, this indicates direct chemical interference.
Data Presentation: Cell-Free Interference Results
| Well Contents | Expected Absorbance (Arbitrary Units) | Interpretation |
| Media Only (No Cells) | 0.05 | Normal Background |
| Media + Amikacin (No Cells) | 0.30 | Interference Detected |
| Media Only (No Cells) | 0.05 | Normal Background |
| Media + Amikacin (No Cells) | 0.06 | No Interference Detected |
If Interference is Detected:
-
Consider switching to a different viability assay that uses a different detection principle, such as a CyQUANT assay (DNA-based) or a neutral red uptake assay.
-
If you must use the tetrazolium-based assay, you will need to subtract the absorbance values from the cell-free control wells from your experimental wells. However, be aware that this may not perfectly account for all interactions.
Visualized Workflows and Logic
Caption: Workflow for troubleshooting protein assay interference.
Caption: Experimental workflow for protein precipitation.
Caption: Logic for checking viability assay interference.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]
- 4. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 5. BCA Colorimetric Protein Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. Competitive Binding to Cuprous Ions of Protein and BCA in the Bicinchoninic Acid Protein Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. Precipitation Procedures [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. abcam.com [abcam.com]
- 13. Spin Columns | Desalting | Buffer Exchange | Agilent [agilent.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Desalting Column | Bio-Rad [bio-rad.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Optimizing Amikacin Sulfate Dosage for In Vitro Killing Curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amikacin (B45834) Sulfate in in vitro killing curve experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical pharmacokinetic/pharmacodynamic (PK/PD) indices for Amikacin?
A1: Amikacin exhibits concentration-dependent bactericidal activity. The primary PK/PD indices that correlate with its efficacy are the peak concentration to Minimum Inhibitory Concentration (MIC) ratio (Cmax/MIC) and the area under the concentration-time curve to MIC ratio (AUC/MIC).[1][2] For optimal bacterial killing, a Cmax/MIC ratio of ≥8-10 is often targeted.[3]
Q2: Why is determining the Minimum Inhibitory Concentration (MIC) essential before starting a time-kill curve assay?
A2: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[2] It is a crucial first step as it informs the range of Amikacin concentrations to be tested in the more detailed time-kill curve assay. The killing curve experiment then elucidates the rate and extent of bacterial killing at concentrations relative to the MIC (e.g., 2x MIC, 4x MIC, 8x MIC).
Q3: What are the recommended storage conditions for Amikacin Sulfate solutions to ensure stability?
A3: this compound solutions for injection are typically stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[4] For extended stability, refrigeration at 4°C is effective, and solutions can also be frozen at -15°C.[4] It is crucial to store solutions in tightly sealed containers. A slight yellowing of the solution may occur but does not necessarily indicate a loss of potency.[4] However, the presence of a precipitate indicates incompatibility or degradation, and the solution should not be used.[4]
Troubleshooting Guide
Scenario 1: Inconsistent or unexpected MIC results.
Q4: My MIC values for the same bacterial strain vary between experiments. What could be the cause?
A4: Several factors can contribute to inconsistent MIC results:
-
Inoculum Density: The starting bacterial concentration must be standardized, typically to a 0.5 McFarland standard. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum may result in falsely low MICs.[1]
-
Media Composition: The concentration of divalent cations, specifically Calcium (Ca²⁺) and Magnesium (Mg²⁺), in the Mueller-Hinton Broth (MHB) significantly impacts the activity of aminoglycosides like Amikacin. Always use cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure consistency.[1]
-
Incubation Conditions: Deviations in incubation time and temperature can affect bacterial growth rates and, consequently, MIC values. Strictly adhere to established incubation parameters (e.g., 35-37°C for 16-20 hours).[1]
-
Amikacin Solution Stability: Ensure that your Amikacin stock solution is stored correctly and has not degraded. It is best practice to prepare fresh dilutions for each experiment.[1]
Scenario 2: Unexpected bacterial growth in the time-kill curve assay.
Q5: I'm observing bacterial regrowth in my killing curve experiment, even at Amikacin concentrations above the predetermined MIC. Why is this happening?
A5: This phenomenon can be attributed to several factors:
-
Inoculum Effect: A high initial bacterial density in the time-kill assay (which is often higher than in standard MIC testing) can lead to a higher apparent MIC. The predetermined MIC from a standard, low-inoculum experiment may not be sufficient to achieve complete killing in a high-inoculum setting.[1]
-
Drug Degradation: In prolonged experiments (e.g., 24 hours or longer), the stability of Amikacin in the culture medium at 37°C should be considered.[1] It may be necessary to replenish the drug during the experiment to maintain the target concentration.
-
Emergence of Resistance: The experimental conditions may be selecting for a resistant subpopulation of bacteria.
-
Post-Antibiotic Effect (PAE): Amikacin exhibits a post-antibiotic effect, where bacterial growth remains suppressed even after the antibiotic concentration falls below the MIC.[5][6] Regrowth will occur once the PAE wears off.
Data Presentation
Table 1: Target Pharmacokinetic/Pharmacodynamic (PK/PD) Indices for Amikacin
| PK/PD Index | Target Value | Significance |
| Cmax/MIC | ≥ 8-10 | Associated with successful bacterial killing and clinical response.[3][7] |
| AUC/MIC | ≥ 70-100 | Predictive of therapeutic efficacy, especially in monotherapy or severe infections.[3] |
Table 2: Common Amikacin MIC Ranges for Susceptible Gram-Negative Bacteria
| Organism | Typical MIC Range (µg/mL) |
| Pseudomonas aeruginosa | 4 - 8 |
| Escherichia coli | ≤ 4 |
| Klebsiella pneumoniae | ≤ 4 |
| Enterobacter cloacae | ≤ 4 |
| Serratia marcescens | ≤ 4 |
Note: These are general ranges and can vary. Always determine the MIC for the specific strain being tested.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation of Amikacin Stock Solution: Prepare a stock solution of this compound in sterile, cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilutions: Perform two-fold serial dilutions of the Amikacin stock solution in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Amikacin dilutions. Include a growth control well (broth and inoculum, no Amikacin) and a sterility control well (broth only).[1]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[1]
-
Reading the MIC: The MIC is the lowest concentration of Amikacin that completely inhibits visible bacterial growth.[1][2]
Protocol 2: In Vitro Time-Kill Curve Assay
-
Bacterial Culture Preparation: Prepare a bacterial culture in the logarithmic growth phase and dilute it in fresh CAMHB to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Amikacin Concentrations: Based on the predetermined MIC, prepare flasks or tubes with Amikacin concentrations corresponding to multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x, 8x, and 16x MIC). Include a growth control flask without any antibiotic.
-
Initiation of Experiment: At time zero (T=0), add the prepared bacterial inoculum to each flask.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each Amikacin concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL (99.9% killing) from the initial inoculum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Issues in Pharmacokinetics and Pharmacodynamics of Anti-Infective Agents: Kill Curves versus MIC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Current Amikacin Dosing Recommendations and Development of an Interactive Nomogram: The Role of Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacodynamics of amikacin in vitro and in mouse thigh and lung infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Optimizing the Initial Amikacin Dosage in Adults - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Amikacin Sulfate-Induced Nephrotoxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for animal studies focused on reducing amikacin (B45834) sulfate-induced nephrotoxicity. The information is presented in a direct question-and-answer format to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common animal models and amikacin dosage regimens used to induce nephrotoxicity?
A1: Rats and mice are the most common animal models for studying amikacin-induced nephrotoxicity.[1][2] The dosage and duration of amikacin administration can vary depending on the desired severity of kidney injury. It's crucial to select a model that aligns with your research goals.
Troubleshooting:
-
Issue: High mortality rate in the amikacin-treated group.
-
Issue: Inconsistent or mild nephrotoxicity observed.
-
Solution: Verify the amikacin solution's concentration and the accuracy of administration (e.g., intraperitoneal, subcutaneous). Ensure the chosen strain of rats or mice is susceptible to amikacin-induced kidney damage. The method of administration and the animal strain can influence the outcome.
-
Q2: What are the key biochemical and histopathological markers to assess amikacin-induced nephrotoxicity?
A2: Key markers include:
-
Biochemical Markers: Blood Urea Nitrogen (BUN) and serum creatinine (B1669602) are standard indicators of renal function.[6][7] A significant increase in these markers suggests impaired kidney function.
-
Oxidative Stress Markers: Malondialdehyde (MDA) levels in kidney tissue are often measured as an indicator of lipid peroxidation.[8][9][10] Conversely, a decrease in endogenous antioxidants like glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT) is also indicative of oxidative stress.[10]
-
Histopathological Markers: Examination of kidney tissue sections can reveal tubular necrosis, glomerular congestion, and inflammatory cell infiltration.[1][8][11]
Troubleshooting:
-
Issue: No significant change in BUN or serum creatinine despite histopathological changes.
-
Issue: High variability in biomarker measurements within the same group.
-
Solution: Ensure consistent timing of sample collection relative to the last amikacin dose. Standardize tissue homogenization and assay procedures to minimize experimental variability.
-
Protective Strategies & Experimental Protocols
A primary strategy to mitigate amikacin-induced nephrotoxicity is the co-administration of protective agents, particularly antioxidants and anti-inflammatory compounds.
Q3: What are some effective antioxidant agents, and what are their proposed mechanisms?
A3: Several antioxidants have shown promise in animal studies. Their primary mechanism is to counteract the oxidative stress induced by amikacin, which is a key driver of renal cell damage.[8][9][12]
Experimental Protocol: General Workflow for Assessing Protective Agents
Caption: General experimental workflow for evaluating protective agents against amikacin-induced nephrotoxicity.
Quantitative Data Summary: Antioxidant Interventions
| Protective Agent | Animal Model | Amikacin Dose | Protective Agent Dose | Key Findings | Reference |
| Vitamin E | Neonatal Rats | Not specified | Not specified | Decreased renal tissue MDA and NO levels. | [8][9] |
| N-acetylcysteine (NAC) | Mice | 1.2 g/kg IP (single dose) | 150 mg/kg IP for 3 days | Decreased myeloid body formation and mitochondrial swelling. | [10][13][14][15][16] |
| Nigella Sativa Oil | Albino Wistar Rats | 300 mg/kg/day IP for 14 days | 1 ml/kg and 2 ml/kg orally for 16 days | Dose-dependent reduction in elevated BUN, blood urea, and serum creatinine. | [17] |
| Honey | Albino Rats | 35 mg/kg/day IP for 2 weeks | 500 mg/kg/day orally for 2 weeks | Reduced serum creatinine, urea, and MDA; elevated glutathione levels. | |
| Pentoxifylline | Male Mice | 500 mg/kg/day IP for 15 days | 50, 100, 200 mg/kg/day IP for 15 days | Alleviated oxidative stress markers and recovered biochemical and pathological changes. | |
| Aminoguanidine | Rats | Not specified | Not specified | Decreased renal MDA and increased GSH levels. | [12] |
| Thymoquinone | Rats | 1.2 g/kg IP (single dose) | 40 mg/kg orally for 5 days | Decreased MDA, BUN, Cr, NOX-2, NOX-4, and caspase-3; increased SOD and CAT. | [10] |
| Grape Seed Extract Nanoparticles | Rats | Not specified | Not specified | Reduced oxidative stress and inflammation. | |
| β-Caryophyllene | Male Wistar Rats | 500 mg/kg/day IP for 14 days | 200 and 400 mg/kg/day | Improved renal function markers and reduced oxidative stress and inflammation. | [11] |
| Ellagic Acid | Rats | 400 mg/kg IM for 7 days | 10 mg/kg orally for 7 days | Significantly reduced BUN and creatinine. | |
| Cilostazol (B1669032) | Rats | 400 mg/kg IM for 7 days | 10 mg/kg orally for 7 days | Significantly decreased BUN and creatinine. |
Troubleshooting:
-
Issue: Protective agent shows no effect.
-
Solution: Re-evaluate the dose and timing of administration. The protective agent may need to be given prior to amikacin to be effective. Also, consider the bioavailability of the protective agent when administered via the chosen route.
-
-
Issue: Solubility or stability problems with the protective agent.
-
Solution: Consult literature for appropriate vehicles for dissolving the agent. Prepare fresh solutions daily if the compound is unstable.
-
Signaling Pathways
Q4: What are the key signaling pathways involved in amikacin-induced nephrotoxicity?
A4: The primary mechanism involves the induction of oxidative stress and inflammation , leading to apoptosis of renal tubular cells.
-
Oxidative Stress Pathway: Amikacin is thought to generate reactive oxygen species (ROS), leading to lipid peroxidation, protein oxidation, and DNA damage. This overwhelms the endogenous antioxidant defense system. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. Many protective agents work by activating the Nrf2 pathway.[6][9][13]
Caption: Amikacin-induced oxidative stress and the protective role of the Nrf2 pathway.
-
Inflammatory and Apoptotic Pathways: Amikacin can trigger an inflammatory response in the kidneys, characterized by the activation of NF-κB (Nuclear Factor-kappa B) , a key transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6.[13] This inflammation, coupled with direct cellular damage from oxidative stress, can lead to apoptosis (programmed cell death) of renal tubular cells. The apoptotic process often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 .
Caption: Inflammatory and apoptotic signaling pathways in amikacin-induced nephrotoxicity.
References
- 1. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pathogenic factors in aminoglycoside-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress and NRF2 signaling in kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amikacin-induced nephropathy: is there any protective way? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis in renal proximal tubules of rats treated with low doses of aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidative and Anti-Inflammatory Protective Effects of β-Caryophyllene against Amikacin-Induced Nephrotoxicity in Rat by Regulating the Nrf2/AMPK/AKT and NF-κB/TGF-β/KIM-1 Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 11. Aminoglycosides induce acute cell signaling and chronic cell death in renal cells that express the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminoglycoside nephrotoxicity [pubmed.ncbi.nlm.nih.gov]
- 13. Ellagic acid and cilostazol ameliorate amikacin-induced nephrotoxicity in rats by downregulating oxidative stress, inflammation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Protective Role of Nrf2 in Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aminoglycoside nephrotoxicity: pathogenesis and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Amikacin Sulfate Ototoxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for in vivo experiments aimed at mitigating amikacin (B45834) sulfate-induced ototoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models for studying amikacin-induced ototoxicity, and what are their key differences?
A1: Researchers frequently use guinea pigs, rats, and mice to model amikacin-induced ototoxicity. Guinea pigs are highly susceptible to aminoglycoside-induced cochlear hair cell loss, making them a sensitive model.[1] In contrast, adult rats and mice are more resistant, often requiring higher or more frequent doses to induce significant hearing loss, which may be due to faster serum clearance of the drug.[1]
Q2: What is the primary mechanism of amikacin-induced ototoxicity?
A2: The principal mechanism involves the generation of reactive oxygen species (ROS) within the inner ear's hair cells.[1] Amikacin can form complexes with iron, which catalyzes the production of these damaging free radicals. This leads to oxidative stress, mitochondrial damage, and ultimately, apoptosis (programmed cell death) of the hair cells, resulting in irreversible hearing loss.[1][2] Amikacin primarily enters the hair cells through mechanoelectrical transducer (MET) channels located on their apical surface.[1][3]
Q3: Are there dosing strategies for amikacin administration that can minimize ototoxicity while still being effective?
A3: Yes, studies in guinea pigs suggest that a once-daily administration (ODA) of a higher dose of amikacin is associated with less cochleotoxicity compared to twice-daily administration (TDA) of a lower total daily dose.[4] This is thought to be due to a saturation of the uptake mechanism in the inner ear, followed by a drug-free period that allows for clearance.[1]
Q4: What are some of the promising otoprotective agents that can be co-administered with amikacin?
A4: Several agents have shown promise in mitigating amikacin-induced ototoxicity in vivo. These primarily include antioxidants and compounds that interfere with the apoptotic pathways. N-acetyl-L-cysteine (NAC) and D-methionine are antioxidants that have demonstrated otoprotective effects in preclinical models.[5][6] Other potential agents include thymoquinone (B1682898) and pentoxifylline.[1] The kinase inhibitor Sorafenib has also been shown to inhibit the JNK pathway activated by aminoglycosides, suggesting a potential protective mechanism.[2]
Troubleshooting Guides
Issue 1: High mortality rates in mouse models.
-
Problem: Researchers often encounter high mortality rates in adult mice when using high doses of amikacin intended to induce ototoxicity, which can be confounded by systemic toxicity.
-
Possible Cause: The high doses required to induce ototoxicity in mice may approach lethal concentrations, leading to systemic side effects.[1]
-
Troubleshooting Steps:
-
Optimize Dosing Regimen: Instead of a single high dose, consider a regimen of repeated, lower doses over a longer period.
-
Change Administration Route: Intramuscular injection may be better tolerated than subcutaneous administration.[1]
-
Consider a Different Aminoglycoside: For some mouse strains, other aminoglycosides like kanamycin (B1662678) might be more effective at inducing hearing loss with moderate mortality.[1]
-
Use a Potentiating Agent: Co-administration with a loop diuretic like furosemide (B1674285) can enhance the ototoxicity of amikacin, potentially allowing for a lower, less systemically toxic dose of amikacin to be used.[1][6]
-
Issue 2: Inconsistent or no significant hearing loss observed in rodent models.
-
Problem: Researchers may not observe the expected level of ototoxicity (e.g., significant auditory brainstem response (ABR) threshold shifts) in rats or mice.
-
Possible Cause: As mentioned, adult rats and mice are more resistant to aminoglycoside ototoxicity than other species like guinea pigs.[1] The chosen dose or duration of amikacin administration may be insufficient.
-
Troubleshooting Steps:
-
Increase Dose and/or Duration: For amikacin, a dose of 600 mg/kg/day for 14 days has been used in rats to induce ototoxicity.[1]
-
Verify Drug Administration: Ensure accurate and consistent drug administration.
-
Use a Potentiating Agent: Co-administration with furosemide can increase the ototoxic effects of amikacin.
-
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on amikacin-induced ototoxicity and its mitigation.
Table 1: Amikacin Dosing Regimens to Induce Ototoxicity in Animal Models
| Animal Model | Amikacin Dose | Administration Route | Duration | Observed Outcome |
| Guinea Pig | 200 mg/kg once daily | Intramuscular | 28 days | Lesser degree of ototoxicity compared to twice-daily injections.[4] |
| Guinea Pig | 100 mg/kg twice daily | Intramuscular | 28 days | Significant ototoxicity.[4] |
| Rat | 600 mg/kg/day | Intramuscular | 14 days | Significant increases in ABR thresholds and decreases in DPOAE values.[1] |
| Rat | 200 mg/kg/day | Intramuscular | 14 days | Disappearance of transient otoacoustic emissions (TOAEs).[1] |
| Mouse | 500 mg/kg/day | Subcutaneous | 14 days | Mild, fluctuating ABR threshold shifts.[7] |
| Cat | 90 mg/kg/day or 45 mg/kg/day | Subcutaneous | Until cochlear dysfunction | Impairment of cochlear function.[1] |
Table 2: Efficacy of Otoprotective Agents Against Amikacin-Induced Ototoxicity
| Protective Agent | Animal Model | Amikacin Dose | Protective Agent Dose | Key Findings |
| Thymoquinone | Rat | 600 mg/kg/day IM for 14 days | 40 mg/kg/day via oral gavage for 14 days | Prevented significant increases in ABR thresholds and decreases in DPOAE values; significantly lower total oxidant status.[1] |
| Pentoxifylline | Rat | 200 mg/kg/day IM for 14 days | 25 mg/kg/day oral for 28 days (amikacin given on days 15-28) | Preserved transient otoacoustic emissions (TOAEs).[1] |
| Ebselen | Mouse | 500 mg/kg/day SC for 14 days | Not specified | Mitigated amikacin-induced hyperacusis.[7] |
| Aspirin | Human | 1 g/day | 1.5 g/day | Significantly reduced the incidence of high-frequency hearing loss compared to placebo.[8] |
| N-Acetyl-L-cysteine (NAC) | Mouse | Not specified | 500 mg/kg | Ameliorated amikacin-induced ototoxicity.[9] |
| Methionine (MET) | Mouse | Not specified | 500 mg/kg | More effective than glutathione (B108866) in protecting against amikacin-induced hearing threshold decreases.[1] |
Experimental Protocols
General Protocol for Assessing Otoprotective Agents in Rats
-
Animal Model: Healthy adult male Wistar rats (250-300g).
-
Baseline Auditory Assessment: Perform baseline auditory brainstem response (ABR) and distortion product otoacoustic emission (DPOAE) tests for both ears.
-
Grouping: Randomly divide the animals into at least four groups:
-
Group 1: Control (e.g., saline injection).
-
Group 2: Amikacin only.
-
Group 3: Amikacin + Protective Agent.
-
Group 4: Protective Agent only.
-
-
Drug Administration:
-
Amikacin: Administer amikacin sulfate (B86663) intramuscularly at a dose of 200-600 mg/kg/day for 14 consecutive days.[1]
-
Protective Agent: Administer the protective agent according to the experimental design (e.g., thymoquinone at 40 mg/kg/day via oral gavage for 14 days).[1]
-
-
Follow-up Auditory Assessment: Repeat ABR and DPOAE measurements at specific time points during and after the treatment period (e.g., on day 7 and day 15).[1]
-
Biochemical/Histological Analysis: At the end of the experiment, collect blood samples for biochemical analysis (e.g., total oxidant status).[1] Euthanize the animals and dissect the cochleae for histological examination of hair cell damage.
Visualizations
Caption: Signaling pathway of amikacin-induced ototoxicity and points of intervention.
Caption: General experimental workflow for in vivo otoprotection studies.
References
- 1. benchchem.com [benchchem.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Aminoglycoside ototoxicity: permeant drugs cause permanent hair cell loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of dosing schedule on aminoglycoside ototoxicity: comparative cochlear ototoxicity of amikacin and isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoglycoside- and Cisplatin-Induced Ototoxicity: Mechanisms and Otoprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Mouse Model of Aminoglycoside-Induced Hyperacusis and Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. N-Acetyl-L-cysteine Affects Ototoxicity Evoked by Amikacin and Furosemide Either Alone or in Combination in a Mouse Model of Hearing Threshold Decrease - PMC [pmc.ncbi.nlm.nih.gov]
Amikacin Sulfate incompatibility with other laboratory reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the incompatibility of Amikacin (B45834) Sulfate with other laboratory reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
Issue: Precipitate Formation Upon Mixing Amikacin Sulfate with Other Reagents
If you observe precipitation after mixing this compound with another substance, follow these steps to troubleshoot the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitate formation.
Detailed Steps:
-
Cease Use: Immediately discontinue the use of the solution containing the precipitate.
-
Identify Components: Create a comprehensive list of all reagents, including their concentrations and the diluent used.
-
Consult Data: Refer to the compatibility tables below to check for known incompatibilities.
-
Common Culprits:
-
Heparin: this compound is known to be physically incompatible with heparin, which can lead to precipitation.[1]
-
Beta-Lactam Antibiotics: While the primary interaction is chemical inactivation, precipitation can also occur under certain conditions.
-
Parenteral Nutrition (PN) Solutions: Amikacin has shown incompatibility with some total nutrient admixtures (TNAs), which can cause the emulsion to break.[1]
-
-
Resolution:
-
If an incompatible agent is identified, the best practice is to administer this compound separately.[2]
-
If separate administration is not feasible, consider sequential infusion, ensuring the line is thoroughly flushed with a compatible solution (e.g., 0.9% Sodium Chloride) before and after Amikacin administration.
-
Issue: Loss of this compound Potency in Solution
If you suspect a decrease in the antimicrobial activity of your this compound solution, consider the following potential causes.
Potential Causes of Potency Loss
Caption: Factors leading to loss of this compound potency.
Troubleshooting Steps:
-
Review Admixture Components: The most common cause of chemical inactivation is the presence of beta-lactam antibiotics (e.g., penicillins, cephalosporins) in the same solution.[1] Amikacin is the most stable of the aminoglycosides against this interaction, but it can still occur.[1]
-
Check pH: The optimal pH for this compound stability is around 4.5.[1] Significant deviations from this pH can lead to degradation. Commercial preparations typically have a pH between 3.5 and 5.5.[1]
-
Verify Storage Conditions: Aqueous solutions of this compound can maintain over 90% potency for up to 36 months at 25°C.[1] However, exposure to light and temperatures outside the recommended range can accelerate degradation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary reagents known to be incompatible with this compound?
A1: this compound has known incompatibilities with several classes of compounds:
-
Antibiotics: Especially beta-lactam antibiotics like penicillins (e.g., carbenicillin, piperacillin) and some cephalosporins.[1] It is also incompatible with amphotericin B and azithromycin.[3]
-
Anticoagulants: Heparin is physically incompatible and can cause precipitation.[1][4]
-
Parenteral Nutrition (PN): Incompatibility has been observed with total nutrient admixtures (TNAs), particularly those containing lipids.[1] If co-administration with PN is necessary, it is crucial to be aware that if the PN solution contains heparin (at concentrations greater than 1 unit/mL), it may be incompatible.
Q2: Can I mix this compound with other antibiotics in the same infusion?
A2: It is strongly recommended not to physically mix this compound with other drugs in the same infusion, especially beta-lactam antibiotics.[2] The primary concern is the chemical inactivation of the aminoglycoside by the beta-lactam, which can compromise the therapeutic efficacy of Amikacin. If concurrent administration is required, they should be given separately.[1]
Q3: My this compound solution has turned a pale yellow. Is it still usable?
A3: A color change to a pale yellow or light straw color is often due to oxidation and does not typically indicate a significant loss of potency.[1] However, if the solution is dark yellow or shows any other signs of degradation, it should be discarded.
Q4: What is the recommended procedure for determining the compatibility of this compound with a new reagent in our lab?
A4: A systematic approach should be taken to determine compatibility. The following is a general experimental protocol.
Experimental Protocols
Protocol 1: Visual Compatibility Assessment
Objective: To visually assess the physical compatibility of this compound with another laboratory reagent.
Materials:
-
This compound solution of known concentration.
-
Test reagent solution of known concentration.
-
Compatible diluent (e.g., 0.9% Sodium Chloride or 5% Dextrose in Water).
-
Sterile glass test tubes or vials.
-
Black and white background for observation.
-
pH meter.
Methodology:
-
Prepare the desired concentrations of this compound and the test reagent in the chosen diluent.
-
In a sterile glass container, mix the this compound solution with the test reagent solution in the same proportion as intended for the experiment.
-
Gently agitate the mixture.
-
Visually inspect the solution against both a black and a white background immediately after mixing and at predetermined time points (e.g., 15 min, 1 hour, 4 hours, 24 hours). Look for:
-
Precipitation (haze, cloudiness, solid particles).
-
Color change.
-
Gas evolution.
-
-
Measure the pH of the initial solutions and the final admixture. A significant change in pH may indicate a chemical reaction.
-
Record all observations meticulously.
Protocol 2: Quantitative Stability Analysis using High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound over time when mixed with another reagent to determine chemical stability.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector).
-
Appropriate HPLC column (e.g., C18).
-
Mobile phase (specific to the amikacin assay).
-
This compound reference standard.
-
The admixture prepared as in Protocol 1.
-
Incubator or water bath to maintain a constant temperature.
Methodology:
-
Prepare the admixture of this compound and the test reagent as described in Protocol 1.
-
Immediately after preparation (time 0), withdraw an aliquot, dilute it appropriately with the mobile phase, and inject it into the HPLC system to determine the initial concentration of Amikacin.
-
Store the remaining admixture under the desired experimental conditions (e.g., room temperature, refrigerated).
-
At specified time intervals (e.g., 1, 4, 8, 12, 24 hours), withdraw aliquots, dilute them, and analyze them using HPLC.
-
Calculate the percentage of the initial Amikacin concentration remaining at each time point. A loss of more than 10% of the initial concentration is generally considered a significant instability.
Mechanism of Inactivation by Beta-Lactams
The primary mechanism of incompatibility between this compound and beta-lactam antibiotics is a chemical reaction that leads to the inactivation of the aminoglycoside.
Caption: Inactivation of Amikacin by a Beta-Lactam antibiotic.
The nucleophilic amino groups of the Amikacin molecule attack the carbonyl carbon of the beta-lactam ring in the penicillin or cephalosporin. This leads to the opening of the beta-lactam ring and the formation of an inactive amide adduct, rendering the Amikacin unable to bind to its ribosomal target.
Data Presentation
Table 1: Compatibility of this compound with Common Intravenous Fluids
| Intravenous Fluid | Compatibility |
| 0.9% Sodium Chloride | Compatible |
| 5% Dextrose in Water | Compatible |
| Lactated Ringer's Solution | Compatible |
| Dextrose-Saline Combinations | Compatible |
Table 2: Summary of this compound Incompatibilities with Other Drugs
| Drug/Drug Class | Type of Incompatibility | Recommendation |
| Beta-Lactam Antibiotics | ||
| Penicillins (e.g., Carbenicillin, Ticarcillin, Piperacillin) | Chemical Inactivation | Do not mix in the same solution. Administer separately. |
| Cephalosporins (e.g., Cefazolin, Ceftazidime) | Chemical Incompatibility | Do not mix in the same solution. Administer separately.[3] |
| Other Antimicrobials | ||
| Amphotericin B | Physical Incompatibility | Do not mix.[1] |
| Azithromycin | Incompatible | Do not mix.[3] |
| Chloramphenicol | Chemical Inactivation | Avoid co-mixing.[5] |
| Tetracycline | Chemical Inactivation | Avoid co-mixing.[5] |
| Other Reagents | ||
| Heparin | Physical Incompatibility (Precipitation) | Do not mix.[1][4] |
| Total Nutrient Admixtures (TNAs) | Physical Incompatibility (Emulsion cracking) | Avoid mixing, especially with lipid-containing formulations.[1] |
Table 3: Stability of this compound in Solution
| Concentration | Solution | Storage Temperature | Stability |
| 0.25 and 5 mg/mL | 0.9% NaCl or 5% Dextrose | Room Temperature (25°C) | Stable for 24 hours |
| 0.25 and 5 mg/mL | 0.9% NaCl or 5% Dextrose | Refrigerated (4°C) for 60 days, then at 25°C | Stable for 24 hours |
| 0.25 and 5 mg/mL | 0.9% NaCl or 5% Dextrose | Frozen (-15°C) for 30 days, then thawed at 25°C | Stable for 24 hours |
| 10 and 30 mg/mL | Tris-EDTA, 0.15% Chlorhexidine + Tris-EDTA, 0.9% NaCl, 0.9% NaCl + Dexamethasone | Room Temperature (25°C) | Stable for 56 days (except 10 mg/mL in Tris-EDTA)[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. globalrph.com [globalrph.com]
- 3. Amikacin | CHEO ED Outreach [outreach.cheo.on.ca]
- 4. kiberis.ru [kiberis.ru]
- 5. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of amikacin stability at 1% and 3% concentrations in four topical solutions over a 56-day period - PubMed [pubmed.ncbi.nlm.nih.gov]
improving Amikacin Sulfate solubility for high-concentration stock
Welcome to the Technical Support Center for Amikacin Sulfate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in preparing high-concentration stock solutions of this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a white to yellowish-white crystalline powder that is very soluble in water.[1][2][3] It is practically insoluble in ethanol, acetone, and DMSO.[2] While a solubility of 50 mg/mL in water is commonly cited, much higher concentrations can be achieved.[4][5]
Q2: What is the maximum concentration of this compound that can be dissolved in water?
Commercially available sterile solutions of this compound for injection are available at concentrations as high as 250 mg/mL.[6][7][8][9][10] Achieving such high concentrations in a laboratory setting for a stock solution is feasible with the appropriate technique.
Q3: How does pH affect the solubility of this compound?
The pH of the solution is a critical factor in both the solubility and stability of this compound. Commercially prepared injections have a pH ranging from 3.5 to 5.5, with a target pH often around 4.5.[6][10][11][12] Adjusting the pH to this acidic range can aid in the dissolution of high concentrations of the compound. A 1% solution of this compound in water will have a pH between 2.0 and 4.0, while a 10% solution will have a pH between 6.0 and 7.5.[2]
Q4: Can I heat the solution to dissolve this compound?
Yes, gentle heating can be used to aid in the dissolution of this compound, especially when preparing high-concentration solutions.[5] However, it is important to avoid excessive heat, which could potentially degrade the antibiotic. For example, heating in a water bath at 70°C for 30 minutes has been used in some protocols for derivatization, suggesting some level of heat stability.[1]
Q5: My this compound solution has a slight yellow or light straw color. Is it still usable?
A color change to pale yellow or light straw is common during storage and is often due to oxidation.[11] This discoloration does not typically indicate a loss of potency, and the solution can still be used.[3][7][8][11] However, if the solution is significantly darkened, it may suggest degradation, and it is advisable to prepare a fresh stock.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving this compound powder at high concentrations. | - Insufficient mixing: The powder may not be fully wetted. - pH is not optimal: The pH of the solvent may not be in the ideal range for high solubility. - Temperature is too low: Dissolution may be slow at room temperature. | - Vortex or sonicate: Use a vortex mixer or a sonicator to ensure the powder is completely dispersed and dissolved. - Adjust pH: Carefully adjust the pH of the solution to approximately 4.5 using dilute sulfuric acid.[6] - Gentle warming: Warm the solution gently (e.g., in a 37°C water bath) while stirring to aid dissolution.[5] |
| Precipitate forms in the stock solution after cooling or during storage. | - Supersaturated solution: The concentration may be too high to remain stable at a lower temperature. - pH shift: The pH of the solution may have changed over time. | - Re-dissolve with gentle warming: Warm the solution to redissolve the precipitate before use. - Prepare a slightly lower concentration: If precipitation is a recurring issue, consider preparing a slightly less concentrated stock solution. - Verify and buffer pH: Ensure the pH is stable in the 4.5 range. Using a citrate (B86180) buffer, as seen in commercial preparations, may improve stability.[6] |
| The stock solution appears cloudy or contains particulate matter. | - Incomplete dissolution: Not all of the powder has dissolved. - Contamination: The solution may be contaminated with bacteria or other particulates. | - Continue mixing/sonication: Ensure all particles are fully dissolved. - Sterile filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and to sterilize the solution.[6] |
| Lower-than-expected antimicrobial activity in experiments. | - Improper storage: The stock solution may have degraded due to incorrect storage conditions. - Chemical incompatibility: Components in the experimental medium may be inactivating the amikacin. | - Verify storage conditions: Store aliquots at -20°C or -80°C for long-term stability.[11] - Check for incompatibilities: Amikacin can be incompatible with certain beta-lactam antibiotics, heparin, and some components of total nutrient admixtures.[11] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Appearance | White to yellowish-white crystalline powder | [1][2] |
| Molecular Formula | C₂₂H₄₃N₅O₁₃ · 2H₂SO₄ | [5][6] |
| Molecular Weight | 781.76 g/mol | [2][6] |
| Solubility in Water | Very soluble; up to 250 mg/mL achievable | [1][6][7][8] |
| Solubility in Ethanol | Practically insoluble | [1] |
| Solubility in DMSO | Insoluble | [2] |
| pH of 1% solution | 2.0 - 4.0 | [2] |
| pH of 10% solution | 6.0 - 7.5 | [2] |
| Optimal pH for stability | ~4.5 | [6][11][12] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration (250 mg/mL) this compound Stock Solution
This protocol is adapted from methods used for preparing pharmaceutical-grade injections and is intended for research purposes.[6]
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI) or equivalent cell-culture grade water
-
Sodium Citrate (optional, as a buffering agent)
-
Sodium Metabisulfite or Sodium Bisulfite (optional, as an antioxidant)
-
Dilute Sulfuric Acid (for pH adjustment)
-
Sterile conical tubes (50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile, nuclease-free microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (lab coat, gloves, safety glasses)
Procedure:
-
Calculate Required Mass: To prepare 10 mL of a 250 mg/mL stock solution, weigh out 2.5 g of this compound powder.
-
Initial Dissolution: Aseptically add the weighed this compound powder to a sterile 50 mL conical tube. Add approximately 7.5 mL of sterile water.
-
Mixing and Warming: Vortex the solution vigorously. If the powder does not fully dissolve, place the tube in a water bath at approximately 37°C and continue to mix intermittently until the solution is clear. Sonication can also be used to aid dissolution.
-
pH Adjustment: Check the pH of the solution. Carefully add dilute sulfuric acid dropwise while monitoring the pH until it reaches approximately 4.5.
-
Final Volume Adjustment: Add sterile water to bring the final volume to 10 mL. Mix thoroughly.
-
Sterilization: Draw the entire this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip.
-
Filtering: Dispense the solution through the filter into a new sterile conical tube. This step removes any potential microbial contamination and undissolved particulates.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This minimizes the risk of contamination from repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability.
Visualizations
Caption: Workflow for preparing a high-concentration this compound stock solution.
Caption: Simplified signaling pathway for the mechanism of action of this compound.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uspharmacist.com [uspharmacist.com]
- 7. medicines.org.uk [medicines.org.uk]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. This compound Injection, USP(For Intramuscular or Intravenous Use) [dailymed.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. publications.ashp.org [publications.ashp.org]
Technical Support Center: Amikacin Sulfate MIC Testing
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Amikacin (B45834) Sulfate Minimum Inhibitory Concentration (MIC) results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Amikacin MIC results?
Variability in Amikacin susceptibility testing can stem from several critical factors throughout the experimental workflow.[1] Key sources include the composition of the testing medium, the preparation and standardization of the bacterial inoculum, the choice of testing methodology (e.g., CLSI vs. EUCAST guidelines), incubation time and conditions, and the interpretation of endpoint results.[1]
Q2: My Amikacin MIC for Pseudomonas aeruginosa is consistently high or variable. What is the most likely cause?
The most common cause of variable Amikacin MICs against P. aeruginosa is incorrect divalent cation concentration in the Mueller-Hinton Broth (MHB).[2][3] The activity of aminoglycosides, including Amikacin, is highly dependent on the concentration of calcium (Ca²⁺) and magnesium (Mg²⁺).[2][4] Using Cation-Adjusted Mueller-Hinton Broth (CAMHB) with Ca²⁺ at 20-25 mg/L and Mg²⁺ at 10-12.5 mg/L is crucial for accurate results.[4][5][6]
Q3: Why are my Quality Control (QC) strain results out of the acceptable range?
Out-of-range QC results are a critical indicator of a systemic issue. Common causes include:
-
Contaminated or Mutated QC Strain: Subculture the QC strain from an original stock or acquire a new vial from a reputable supplier like ATCC.[1]
-
Improper Inoculum Preparation: The bacterial inoculum density must be strictly standardized to a 0.5 McFarland standard and then diluted to the final concentration.[1][7]
-
Media or Reagent Issues: Check the expiration dates and storage conditions of your MHB powder, cation supplements, and Amikacin stock.[1] Consider using a different lot to rule out a bad batch.[1]
-
Incorrect Incubation: Verify the incubator temperature (35°C ± 2°C) and incubation time (16-20 hours for non-fastidious bacteria).[7]
Q4: How should I prepare and store my Amikacin Sulfate stock solution to ensure its potency?
Improper storage of the Amikacin stock solution can lead to degradation and reduced potency, resulting in falsely low MIC values. It is recommended to prepare a concentrated stock solution, sterilize it by filtration, and store it in small aliquots at -20°C or lower to avoid repeated freeze-thaw cycles.[7]
Q5: What is the "skipped wells" phenomenon and how should I interpret it?
"Skipped wells" refers to the observation of growth at higher Amikacin concentrations while lower concentrations show inhibition in a broth microdilution assay. This can be caused by contamination, improper drug dilution, or the presence of a resistant subpopulation. If observed, it is recommended to re-incubate the plate for a short period and re-read. If the issue persists, the test should be repeated, ensuring careful technique.[1]
Troubleshooting Guide
When encountering variable or unexpected Amikacin MIC results, a systematic approach is essential. The following logical diagram outlines a troubleshooting workflow to identify the source of the error.
Data and Protocols
Amikacin Quality Control (QC) Ranges
Accurate MIC testing requires concurrent testing of reference QC strains. The expected MIC ranges for commonly used strains are provided below, as per CLSI guidelines.
| Quality Control Strain | ATCC Number | Amikacin MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.5 - 4 |
| Pseudomonas aeruginosa | 27853 | 1 - 4 |
| Staphylococcus aureus | 29213 | 1 - 4 |
| Enterococcus faecalis | 29212 | 64 - 256 |
| Mycobacterium avium complex | 700898 | 4 - 16 |
Note: Ranges are subject to change. Always refer to the latest CLSI M100 document for current QC ranges.[8] The MICs for P. aeruginosa ATCC 27853 are within the established CLSI acceptable range of 1 to 4 μg/ml.[9]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the standard method for determining Amikacin MICs using the broth microdilution technique.
1. Media Preparation (Cation-Adjusted Mueller-Hinton Broth - CAMHB) a. Prepare Mueller-Hinton Broth according to the manufacturer's instructions.[10] b. Sterilize by autoclaving at 116-121°C for 10-15 minutes. Do not overheat.[5][10] c. Cool the broth to room temperature. d. Aseptically add sterile stock solutions of CaCl₂ and MgCl₂ to achieve a final concentration of 20-25 mg/L of Ca²⁺ and 10-12.5 mg/L of Mg²⁺.[4][6] It is recommended to use commercially available CAMHB or certified cation solutions. e. Verify the final pH is between 7.2 and 7.4.
2. Inoculum Preparation a. From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] d. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.[7]
3. Plate Preparation (96-Well Microtiter Plate) a. Prepare serial two-fold dilutions of Amikacin in CAMHB directly in the microtiter plate. The typical final volume in each well is 100 µL. b. Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL (or 50 µL + 50 µL for a 100 µL final volume). c. Include a growth control well (inoculum in CAMHB, no antibiotic) and a sterility control well (CAMHB only).[7]
4. Incubation a. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air for non-fastidious organisms.[7]
5. Reading Results a. The MIC is defined as the lowest concentration of Amikacin that completely inhibits visible growth of the organism.[1][7] This can be determined by visual inspection against a dark background or with the aid of a plate reader.
Key Factors Influencing Amikacin MIC
Amikacin works by binding to the 30S ribosomal subunit, which inhibits bacterial protein synthesis.[11][12] Several factors can influence this interaction and the resulting MIC.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of cation content of agar on the activity of gentamicin, tobramycin, and amikacin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity, synergism, and testing parameters of amikacin, with comparisons to other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tmmedia.in [tmmedia.in]
- 7. benchchem.com [benchchem.com]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. journals.asm.org [journals.asm.org]
- 10. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 11. Amikacin - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Optimization of Amikacin and β-Lactam Synergy Testing
Welcome to the Technical Support Center for Amikacin (B45834) and β-Lactam Synergy Testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your synergy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of synergy between amikacin and β-lactam antibiotics?
A1: The synergistic relationship between amikacin, an aminoglycoside, and β-lactam antibiotics is primarily attributed to their different mechanisms of action that complement each other. β-lactam antibiotics inhibit the synthesis of the bacterial cell wall, which can increase the permeability of the bacterial cell membrane.[1] This disruption facilitates the intracellular uptake of amikacin, which then inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to enhanced bactericidal activity.[1]
Q2: Which in vitro methods are most commonly used to test for synergy between amikacin and β-lactams?
A2: The most common methods for synergy testing are the checkerboard assay, time-kill curve analysis, and the E-test (epsilometer test).[2][3][4][5] The checkerboard assay is a widely used microdilution method to determine the Fractional Inhibitory Concentration (FIC) index.[6][7] The time-kill curve method assesses the rate of bacterial killing over time.[2][3] The E-test is a gradient diffusion method that can also be used to determine synergy.[8][9][10]
Q3: How is the Fractional Inhibitory Concentration (FIC) Index calculated and interpreted?
A3: The FIC index is calculated to quantify the interaction between two antimicrobial agents.[11][12] The FIC for each drug is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs of each drug.[11][13]
The formula is: FIC Index = FIC of Amikacin + FIC of β-lactam Where:
-
FIC of Amikacin = (MIC of Amikacin in combination) / (MIC of Amikacin alone)
-
FIC of β-lactam = (MIC of β-lactam in combination) / (MIC of β-lactam alone)
The results are typically interpreted as follows[7][13][14]:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Q4: My checkerboard assay results are difficult to interpret due to trailing endpoints. What can I do?
A4: Trailing endpoints, where partial growth is observed over a range of concentrations, can make MIC determination challenging. To address this, ensure you are using a standardized inoculum preparation (e.g., 0.5 McFarland standard) and that the incubation time and temperature are consistent (typically 16-24 hours at 35°C ± 2°C).[6] Consider using a spectrophotometer to read the plates at a specific wavelength (e.g., 600 nm) for a more objective measure of growth inhibition. If visual reading is necessary, the MIC should be recorded as the lowest concentration with no visible growth.
Q5: My time-kill curve analysis does not show a clear synergistic effect. What are the potential reasons?
A5: Several factors can influence the outcome of a time-kill assay. Ensure that the starting inoculum is in the logarithmic growth phase and at the correct density (approximately 5 x 10^5 CFU/mL).[15] The antibiotic concentrations chosen are also critical; they should be based on the MIC of the individual agents. If the concentrations are too high, the bactericidal effect of a single agent might mask any synergy. Conversely, if they are too low, no significant killing may be observed. Also, ensure that samples for colony counting are taken at appropriate time intervals to capture the dynamics of the interaction.[4] Discrepancies between synergy testing methods, such as checkerboard and time-kill assays, can occur as they measure different aspects of antimicrobial activity (inhibitory vs. bactericidal).[4][16][17]
Q6: Can I use the E-test for routine synergy testing in a clinical laboratory?
A6: The E-test is considered a practical and valuable method for routine microbiological diagnostics and can be used for synergy testing.[8][9] It is generally easier and less time-consuming to perform than checkerboard or time-kill assays.[18] However, it's important to note that agreement between the E-test and other methods like the checkerboard assay can vary.[9][19]
Troubleshooting Guides
Issue 1: Inconsistent MIC values for individual antibiotics.
-
Possible Cause: Variation in inoculum preparation.
-
Solution: Strictly adhere to the McFarland standard for inoculum density. Use a spectrophotometer for verification if available.
-
-
Possible Cause: Improper antibiotic stock solution preparation or storage.
-
Solution: Prepare stock solutions fresh or store them at the recommended temperature for a limited time. Ensure complete dissolution of the antibiotic powder.[6]
-
-
Possible Cause: Contamination of the bacterial culture or media.
-
Solution: Use aseptic techniques throughout the experimental setup. Perform sterility controls for the media.[6]
-
Issue 2: No synergy observed with amikacin and β-lactam combinations that are expected to be synergistic.
-
Possible Cause: The bacterial isolate may possess resistance mechanisms that affect both antibiotics.
-
Solution: Characterize the resistance profile of your test organism. For example, some β-lactamases can confer resistance to the β-lactam agent, preventing it from facilitating amikacin uptake.
-
-
Possible Cause: Inappropriate range of antibiotic concentrations tested.
-
Solution: The concentration range in a checkerboard assay should bracket the MIC of each drug alone.[6]
-
-
Possible Cause: The chosen β-lactam is not effective at disrupting the cell wall of the specific test organism.
-
Solution: Test a panel of different β-lactam antibiotics in combination with amikacin.
-
Issue 3: High variability between replicate experiments.
-
Possible Cause: Inconsistent pipetting volumes, especially in microtiter plates.
-
Solution: Use calibrated pipettes and be meticulous with pipetting technique.
-
-
Possible Cause: Edge effects in 96-well plates due to evaporation.
-
Solution: Avoid using the outermost wells of the plate for critical measurements or ensure proper sealing of the plate during incubation.
-
-
Possible Cause: Non-homogenous bacterial suspension.
-
Solution: Vortex the bacterial suspension thoroughly before inoculation.
-
Data Presentation
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Note: Some literature may define the additive and indifference ranges differently.[13][14]
Table 2: Example Synergy Data of Amikacin with β-Lactams against Pseudomonas aeruginosa
| β-Lactam Agent | Amikacin MIC (µg/mL) | β-Lactam MIC (µg/mL) | Amikacin MIC in Combination (µg/mL) | β-Lactam MIC in Combination (µg/mL) | FIC Index | Interaction |
| Ceftazidime | 16 | 8 | 4 | 1 | 0.375 | Synergy |
| Piperacillin | 16 | 64 | 4 | 16 | 0.5 | Additive |
| Imipenem | 256 | 256 | 64 | 32 | 0.375 | Synergy |
This table presents representative data and actual results will vary depending on the bacterial strain and experimental conditions.[6]
Experimental Protocols
Checkerboard Assay Protocol
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of amikacin and the β-lactam antibiotic at a concentration at least 10 times higher than the highest concentration to be tested.
-
Sterilize the stock solutions by filtration if necessary.[6]
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Before the synergy test, determine the MIC of each antibiotic individually against the test organism using the broth microdilution method according to CLSI guidelines. This will inform the concentration range for the checkerboard assay.[6]
-
-
Plate Setup:
-
In a 96-well microtiter plate, dispense serial dilutions of amikacin along the y-axis and serial dilutions of the β-lactam along the x-axis.
-
The final volume in each well containing the antibiotic combination should be 100 µL.
-
Include wells for each antibiotic alone (growth controls) and a well with no antibiotics (positive growth control). Also, include a sterility control well with uninoculated broth.[6]
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the inoculum to each well (except the sterility control). The final volume in the test wells will be 200 µL.[6]
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-24 hours.[6]
-
-
Data Analysis:
-
Visually inspect the plates for turbidity or use a plate reader to determine the MICs. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC index for each well showing no growth to determine the nature of the interaction.
-
Time-Kill Curve Analysis Protocol
-
Preparation:
-
Prepare flasks containing cation-adjusted Mueller-Hinton broth (CAMHB) with the desired concentrations of amikacin alone, the β-lactam alone, and the combination of both. Also, prepare an antibiotic-free growth control flask.
-
-
Inoculation:
-
Incubation and Sampling:
-
Incubate the flasks in a shaking incubator at 35°C.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[4]
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates.
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
-
-
Data Analysis:
Visualizations
Caption: Mechanism of synergistic action between β-lactam antibiotics and amikacin.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Experimental workflow for the time-kill curve synergy analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Antimicrobial Synergy Against Multidrug-Resistant Gram-Negative Paediatric Bloodstream Pathogens in South Africa | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Epsilometer Test (Etest) for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 12. Fractional inhibitory concentration: Significance and symbolism [wisdomlib.org]
- 13. emerypharma.com [emerypharma.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro interactions of amikacin and beta-lactam antibiotics against amikacin-resistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Amikacin Sulfate Precipitation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Amikacin Sulfate (B86663) precipitation in cell culture media. By understanding the physicochemical properties of Amikacin Sulfate and its potential interactions with media components, you can ensure the stability and efficacy of this antibiotic in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a semi-synthetic aminoglycoside antibiotic effective against a broad spectrum of gram-negative bacteria.[1][2] It is frequently used in cell culture to prevent or eliminate bacterial contamination.[1] Its mechanism of action involves binding to the bacterial 30S ribosomal subunit, which inhibits protein synthesis and leads to bacterial cell death.[1][3]
Q2: What are the common causes of this compound precipitation in culture medium?
This compound precipitation in the complex environment of cell culture medium can be triggered by several factors:
-
Physicochemical Incompatibility: Interactions with other components in the medium can lead to the formation of insoluble complexes. Known incompatibilities that can cause precipitation or inactivation include heparin and fat emulsions.[4] Chemical inactivation can also occur with beta-lactam antibiotics, chloramphenicol, and tetracycline.[2][4]
-
pH Shifts: The solubility of this compound is pH-dependent. The optimal pH for its stability in solution is approximately 4.5.[4] Cell culture media are typically buffered to a physiological pH (around 7.2-7.4), which can reduce its stability and potentially lead to precipitation over time.
-
Temperature Fluctuations: Repeated freeze-thaw cycles or storing stock solutions at improper temperatures can affect the stability of this compound and contribute to precipitation.
-
High Concentrations: Exceeding the solubility limit of this compound in a particular medium can cause it to precipitate out of solution.
-
Interaction with Divalent Cations: Cell culture media contain various divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). While not definitively proven to cause precipitation, high concentrations of these ions can potentially interact with the sulfate ions from this compound, forming less soluble salts.
Q3: How can I visually identify this compound precipitation?
This compound precipitation typically appears as a fine, white to yellowish-white crystalline or amorphous solid in the culture medium. This may be observed as a general turbidity in the flask or as settled particles at the bottom of the culture vessel. It is important to distinguish this from bacterial or fungal contamination, which may also cause turbidity but will show microbial growth under a microscope.[5]
Troubleshooting Guide: this compound Precipitation
If you observe a precipitate in your culture medium after adding this compound, follow these steps to identify and resolve the issue.
Step 1: Initial Checks and Observations
-
Microscopic Examination: First, examine a sample of the medium under a microscope to rule out microbial contamination. The absence of motile bacteria or fungal hyphae suggests a chemical precipitate.
-
Review Preparation Protocol: Carefully review the steps you took to prepare the this compound stock solution and the final working solution in the culture medium. Ensure all calculations and dilutions were performed correctly.
Step 2: Investigate Potential Causes
Use the following table to pinpoint the likely cause of precipitation.
| Potential Cause | Troubleshooting Action |
| Improper Stock Solution Preparation | Ensure your this compound stock solution is prepared in sterile, cell-culture grade water or Phosphate-Buffered Saline (PBS).[1] Avoid using organic solvents like DMSO or ethanol, as this compound is insoluble in them.[1] |
| High Final Concentration | Verify the final concentration of this compound in your culture medium. Typical working concentrations range from 10-100 µg/mL.[1] If you are using a higher concentration, you may be exceeding its solubility limit in the complex medium. |
| pH of the Medium | While you shouldn't adjust the pH of your final culture medium, be aware that the physiological pH of the medium is not optimal for this compound stability.[4] Prepare fresh antibiotic-containing medium for each experiment if precipitation is a recurring issue. |
| Temperature and Storage | Store this compound powder at -20°C.[1] Prepare aliquots of your sterile-filtered stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.[1] |
| Incompatibility with Media Components | Review the complete composition of your culture medium, including any supplements you've added. Be aware of known incompatibilities with heparin, fat emulsions, and certain other antibiotics.[4] |
Logical Flow for Troubleshooting Precipitation
Caption: A step-by-step guide to troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
This protocol describes the preparation of a concentrated stock solution of this compound for use in cell culture.
Materials:
-
This compound powder (cell culture grade)
-
Sterile, cell-culture grade water or Phosphate-Buffered Saline (PBS)
-
Sterile 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes (10 mL or larger)
-
Sterile, nuclease-free microcentrifuge tubes for aliquoting
Procedure:
-
Calculate Required Mass: To prepare 10 mL of a 50 mg/mL stock solution, weigh out 500 mg of this compound powder in a sterile conical tube.
-
Dissolution: Aseptically add 10 mL of sterile water or PBS to the conical tube containing the this compound powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless to a light straw color. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Sterilization: Draw the this compound solution into a sterile syringe and attach a sterile 0.22 µm syringe filter.
-
Filtering: Dispense the solution through the filter into a new sterile conical tube. This step removes any potential microbial contamination.[1]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Storage: Label the aliquots with the compound name, concentration, and date of preparation. Store at -20°C or -80°C for long-term stability.[1]
Workflow for Preparing and Using this compound in Cell Culture
Caption: A workflow diagram for the preparation and use of this compound.
Protocol 2: Compatibility Test of this compound with Your Specific Culture Medium
If you continue to experience precipitation, this protocol will help you determine the compatibility and approximate solubility limit of this compound in your specific, complete culture medium (including serum and any other supplements).
Materials:
-
Your complete cell culture medium (e.g., DMEM with 10% FBS and L-glutamine)
-
This compound stock solution (e.g., 50 mg/mL)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator set to your standard culture conditions (e.g., 37°C, 5% CO₂)
Procedure:
-
Prepare a Dilution Series: In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare different concentrations of this compound in your complete culture medium. For example, you could test concentrations ranging from your typical working concentration up to a much higher concentration (e.g., 50 µg/mL, 100 µg/mL, 250 µg/mL, 500 µg/mL, 1 mg/mL).
-
Incubation: Incubate the tubes/plate under your standard cell culture conditions for a period that mimics your experimental timeline (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At regular intervals, visually inspect each concentration for any signs of precipitation (turbidity or visible particles).
-
Determine Compatibility: The highest concentration that remains clear throughout the incubation period can be considered compatible with your specific medium under your experimental conditions.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₃N₅O₁₃ · 2H₂SO₄ | [1] |
| Molecular Weight | 781.76 g/mol | [1] |
| Appearance | White to yellowish-white crystalline powder | [1][6] |
| Solubility in Water | Highly soluble (up to 100 mg/mL) | [1] |
| Solubility in DMSO | Insoluble or very slightly soluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| Optimal pH for Stability | ~4.5 | [4] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Stock Solution) | -20°C or -80°C for up to 1 year | [1] |
Signaling Pathway
Mechanism of Amikacin Action
Amikacin exerts its antibacterial effect by targeting the bacterial ribosome, a critical component of protein synthesis.
Caption: The signaling pathway of Amikacin's antibacterial action.
References
troubleshooting inconsistent results in Amikacin Sulfate susceptibility testing
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during Amikacin Sulfate susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in this compound susceptibility testing?
Inconsistent results in this compound susceptibility testing can stem from several factors, including variability in the testing methodology (e.g., CLSI vs. EUCAST guidelines), the composition of the testing medium, improper preparation and standardization of the bacterial inoculum, fluctuations in incubation time and conditions, and subjective interpretation of endpoint results. For certain organisms, such as Mycobacterium avium complex, the choice of testing media can also lead to different MIC categorizations.
Q2: Which quality control (QC) strains are recommended for Amikacin susceptibility testing?
To ensure the accuracy and reproducibility of Amikacin susceptibility testing, it is crucial to use standardized quality control (QC) strains. The most commonly recommended strains by the Clinical and Laboratory Standards Institute (CLSI) are Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. It is imperative to obtain these strains from a reputable source and manage them properly to prevent mutations, such as storing them at -70°C in glycerol (B35011) broth.
Q3: What should I do if my QC results are out of range?
If your QC results fall outside the acceptable ranges, it is essential to investigate the cause before reporting any experimental results. This investigation should systematically review all potential sources of error, including the inoculum preparation, media quality, integrity of the Amikacin disk or solution, and incubation conditions. Any experimental results obtained since the last valid QC test should be considered unreliable and re-testing is necessary.
Q4: How do the CLSI and EUCAST guidelines for Amikacin susceptibility testing differ?
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) both provide standardized guidelines, but their interpretive criteria for Amikacin can vary. These differences in breakpoints may alter the interpretation of susceptibility and impact reported resistance rates for certain pathogens. For example, switching from CLSI to EUCAST breakpoints has been shown to decrease the reported susceptibility of Pseudomonas aeruginosa to amikacin.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) values.
| Possible Cause | Suggested Solution |
| Inconsistent Inoculum Density | Precise standardization of the inoculum is critical. Use a spectrophotometer or a McFarland standard to ensure consistent bacterial density. |
| Media Composition | The composition of the broth or agar (B569324) can significantly affect Amikacin's activity. Ensure you are using the recommended medium for the specific organism and method. |
| Procedural Errors | Review the entire testing procedure for any deviations from the standard protocol. Ensure all equipment is properly calibrated. |
| Contaminated or Mutated QC Strain | Subculture the QC strain from the original stock or obtain a new one. When subculturing, pick several colonies to avoid selecting for a mutant. |
Issue 2: "Skipped wells" phenomenon in broth microdilution tests.
| Possible Cause | Suggested Solution |
| Inadequate Mixing | Ensure proper mixing of the inoculum in the microplate wells. |
| Erratic Growth | This can be due to contamination of the inoculum or the microplate. |
| Pipetting Errors | Inaccurate pipetting during the preparation of antibiotic dilutions can result in incorrect concentrations in some wells. |
| Resolution | Re-incubate the plate for a short period and re-read. If the issue persists, the test should be repeated. |
Issue 3: Discrepancies between disk diffusion and broth microdilution results.
| Possible Cause | Suggested Solution |
| Incorrect Disk Placement | Ensure the antibiotic disk is placed firmly on the agar surface to allow for proper diffusion. |
| Subjective Endpoint Reading | For manual readings of both MIC and zone diameters, have a second trained individual read the results to ensure consistency. Use an automated reader if available. |
| Agar Depth | The depth of the agar in the petri dish can affect the diffusion of the antibiotic. Ensure a consistent and appropriate depth as specified in the protocol. |
Data Presentation
Table 1: Amikacin MIC Breakpoints (µg/mL) - CLSI vs. EUCAST
| Organism | Guideline | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | CLSI (2023) | ≤ 4 | 8 | ≥ 16 |
| EUCAST | ≤ 8 | - | > 16 | |
| Pseudomonas aeruginosa | CLSI (2023) | ≤ 16 (urine only) | 32 (urine only) | ≥ 64 (urine only) |
| EUCAST | ≤ 8 | - | > 16 |
Note: The CLSI breakpoints for P. aeruginosa are now limited to urine isolates only.[1]
Table 2: Quality Control Ranges for Amikacin Susceptibility Testing (CLSI)
| QC Strain | Method | Disk Content | Zone Diameter (mm) | MIC (µg/mL) |
| E. coli ATCC 25922 | Disk Diffusion | 30 µg | 19-26 | - |
| Broth Microdilution | - | - | 1-4 | |
| P. aeruginosa ATCC 27853 | Disk Diffusion | 30 µg | 18-26 | - |
| Broth Microdilution | - | - | 1-4 |
Experimental Protocols
Kirby-Bauer Disk Diffusion Method
-
Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate and transfer them to a tube of sterile broth. Incubate the broth at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard.[2]
-
Inoculate Plate: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[2] Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.[3]
-
Apply Antibiotic Disk: Using sterile forceps, place an Amikacin (30 µg) disk onto the center of the inoculated agar plate.[2] Gently press the disk to ensure complete contact with the agar surface.[4]
-
Incubate: Invert the plate and incubate at 35 ± 2°C for 16-20 hours.[2]
-
Interpret Results: After incubation, measure the diameter of the zone of complete inhibition in millimeters and interpret the results based on the established breakpoint criteria (see Table 1).[4]
Broth Microdilution Method
-
Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of Amikacin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[5]
-
Prepare Inoculum: Prepare an inoculum as described in the Kirby-Bauer method and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[5]
-
Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate containing the Amikacin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).[5]
-
Incubate: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[5]
-
Interpret Results: The MIC is the lowest concentration of Amikacin that completely inhibits visible growth of the organism.[5]
Visualizations
Caption: Troubleshooting workflow for inconsistent Amikacin susceptibility results.
Caption: Experimental workflow for Kirby-Bauer disk diffusion testing.
References
Technical Support Center: Optimizing HPLC Parameters for Amikacin Sulfate Peak Resolution
Welcome to the technical support center for the HPLC analysis of Amikacin (B45834) Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your chromatographic separations for enhanced peak resolution.
Frequently Asked Questions (FAQs)
Q1: Why is UV detection challenging for Amikacin Sulfate analysis, and what are the alternatives?
This compound is a compound that does not possess a significant UV-absorbing chromophore, making its direct detection by standard HPLC-UV methods difficult.[1][2] To overcome this, several alternative approaches are employed:
-
Pre-column Derivatization: This is a common strategy where this compound is reacted with a labeling agent to introduce a chromophore or fluorophore.[1][2][3][4][5] This allows for sensitive detection using UV-Vis or fluorescence detectors.
-
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte.[6][7] It is a suitable alternative for non-chromophoric compounds like this compound.
-
Electrochemical Detection (ED): As mentioned in the USP 34 monograph, an HPLC method with an electrochemical detector can be used for the assay of this compound.[1][8]
Q2: What are the critical parameters to consider for achieving good resolution between Amikacin and its related substances, such as Kanamycin?
Achieving adequate resolution between Amikacin and its potential impurities, particularly its synthetic precursor Kanamycin, is crucial for accurate analysis.[1][8][9] Key parameters to optimize include:
-
Column Selection: Reversed-phase columns, such as C18, are frequently used for this compound analysis.[1][2][4][5][9][10] The choice of a specific C18 column can impact selectivity and resolution.[1][2]
-
Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer and the pH of the buffer are critical for controlling the retention and selectivity of the separation.[1][2][4][9]
-
Ion-Pairing Reagents: The use of ion-pairing reagents in the mobile phase can improve peak shape and retention for highly polar compounds like Amikacin.
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column Silanols | Use a base-deactivated column or add a competitive amine (e.g., triethylamine) to the mobile phase. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For Amikacin, a slightly acidic to neutral pH is often used.[1][4][9] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace the column if necessary. |
Issue: Inadequate Resolution Between Amikacin and Kanamycin
| Potential Cause | Troubleshooting Step |
| Suboptimal Mobile Phase Composition | Adjust the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention and may improve resolution. |
| Incorrect pH of the Mobile Phase | Optimize the pH of the aqueous portion of the mobile phase to exploit differences in the ionization of Amikacin and Kanamycin. |
| Inappropriate Column | Try a different C18 column from another manufacturer or a column with a different stationary phase. |
| Flow Rate is Too High | Decrease the flow rate to increase the number of theoretical plates and improve resolution. |
Experimental Protocols
Method 1: Pre-column Derivatization with Hantzsch Reagent followed by UV Detection
This method is based on the reaction of the primary amino groups of Amikacin with the Hantzsch reagent to form a colored product detectable by UV-Vis.[1][4][9]
Derivatization Procedure:
-
Prepare the Hantzsch reagent by mixing acetylacetone, formaldehyde, and an acetate (B1210297) buffer.[4]
-
Mix 1.0 mL of the this compound sample or standard solution with 1.0 mL of the freshly prepared Hantzsch reagent in a screw-capped test tube.[4]
-
Heat the mixture in a water bath at 60°C for 15 minutes.[4]
-
Cool the solution in an ice bath before injection into the HPLC system.[4]
HPLC Parameters:
| Parameter | Value |
| Column | Kromasil 100 C18 (15 cm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile : 0.01 M Acetate Buffer (pH 5.0) (70:30, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | 340 nm[4] |
| Injection Volume | 20 µL[4] |
Method 2: HPLC with Evaporative Light Scattering Detection (ELSD)
This method avoids the need for derivatization and is suitable for the direct analysis of this compound.
HPLC Parameters:
| Parameter | Value |
| Column | Zorbax Extend C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Water : Ammonia : Glacial Acetic Acid (96:3.6:0.4, v/v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| ELSD Nebulizer Gas Pressure | 350 kPa (Air) |
| ELSD Drift Tube Temperature | 40°C |
Visualizing the Workflow
A general workflow for optimizing HPLC parameters for this compound analysis is presented below.
Caption: A workflow diagram for optimizing HPLC parameters for this compound analysis.
This logical diagram illustrates the iterative process of method development for this compound, starting from sample preparation and moving through analysis, evaluation, and optimization.
Caption: Decision tree for selecting a detection method for this compound analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pjps.pk [pjps.pk]
- 3. [PDF] Liquid chromatographic determination of amikacin sulphate after pre-column derivatization. | Semantic Scholar [semanticscholar.org]
- 4. A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Nuances of pH in Amikacin Sulfate Research: A Technical Support Guide
For Immediate Release
Researchers, scientists, and drug development professionals now have a centralized resource for understanding and managing the critical effects of pH on the stability and activity of Amikacin (B45834) Sulfate. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of experimental results.
Amikacin Sulfate, a potent semisynthetic aminoglycoside antibiotic, is widely used in research and clinical settings for its efficacy against a broad spectrum of gram-negative bacteria. However, its chemical stability and biological activity are significantly influenced by the pH of its environment. Failure to control pH can lead to drug degradation, loss of potency, and unreliable experimental outcomes. This guide offers comprehensive support to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound solutions?
A1: The optimal pH for this compound stability in aqueous solutions is in the acidic range, typically around 4.5.[1][2] Commercial this compound injections are generally formulated at a pH between 3.5 and 5.5.[2][3] Extreme shifts in pH outside of this range can significantly accelerate the degradation of the antibiotic.[2]
Q2: How does pH affect the antibacterial activity of this compound?
A2: The antibacterial activity of this compound is pH-dependent and is generally reduced in acidic conditions. Lowering the pH can impair the uptake of the drug by bacterial cells.[4] Studies have shown that the Minimum Inhibitory Concentration (MIC) of amikacin against bacteria like E. coli and Pseudomonas aeruginosa increases as the pH of the medium decreases.[4]
Q3: What are the primary degradation pathways for this compound related to pH?
A3: this compound is susceptible to hydrolysis under both acidic and alkaline conditions.[5] Under strongly acidic conditions, the glycosidic bonds of the amikacin molecule can be cleaved, leading to the separation of its constituent amino sugars and the 2-deoxystreptamine (B1221613) core.[5] In strongly alkaline conditions, the amide bond can be hydrolyzed.[5]
Q4: My this compound solution has turned a pale yellow. Is it still usable?
A4: A color change to pale yellow or a light straw color is common during storage and is often due to oxidation. This discoloration does not typically indicate a significant loss of potency.[2][6] However, a significant darkening of the solution may suggest degradation, and it is advisable to use a freshly prepared solution.[2]
Q5: Can I mix this compound with other drugs, particularly beta-lactam antibiotics?
A5: No, this compound should not be physically premixed with other drugs, especially beta-lactam antibiotics like penicillins and cephalosporins, as this can lead to the inactivation of the aminoglycoside.[2] If co-administration is necessary in an experimental model, they should be administered separately. Amikacin is also known to be incompatible with heparin and amphotericin B.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lower-than-expected antimicrobial activity | Incorrect pH of the experimental medium: The activity of amikacin is reduced in acidic environments. | Measure the pH of your culture medium after all components have been added. Ensure the pH is within the optimal range for amikacin activity (typically neutral to slightly alkaline for most bacteria). Adjust the pH if necessary, using sterile buffers. |
| Degradation of this compound stock solution: The stock solution may have been stored improperly or for too long, leading to a loss of potency. | Prepare a fresh stock solution of this compound, ensuring the pH is adjusted to around 4.5 for optimal stability during storage. Store aliquots at -20°C or below and avoid repeated freeze-thaw cycles. | |
| Inconsistent or irreproducible results | Fluctuations in pH during the experiment: Bacterial metabolism can alter the pH of the culture medium over time, affecting amikacin's activity. | Use a well-buffered medium for your experiments to maintain a stable pH throughout the incubation period. Consider monitoring the pH of your cultures at the beginning and end of the experiment. |
| Precipitate formation in the amikacin solution | Incompatibility with other components: Amikacin can precipitate when mixed with incompatible substances like heparin or certain beta-lactams. | Review all components in your experimental medium for known incompatibilities with amikacin. If an incompatible substance is present, consider alternative reagents or separate administration. |
| pH-induced precipitation: Extreme pH values can affect the solubility of this compound. | Ensure the pH of your amikacin solutions and experimental media is within a suitable range. |
Quantitative Data Summary
While precise quantitative data on the stability and activity of this compound at various pH levels is dispersed across numerous studies, the following tables summarize the general trends observed.
Table 1: pH-Dependent Stability of this compound
| pH Range | Relative Stability | Primary Degradation Pathway |
| < 3.5 | Reduced | Acid Hydrolysis (cleavage of glycosidic bonds) |
| 3.5 - 5.5 | Optimal | Minimal Degradation |
| > 7.5 | Reduced | Alkaline Hydrolysis (cleavage of amide bond) |
Note: Stability is also dependent on temperature and the presence of other substances.
Table 2: pH-Dependent Antimicrobial Activity of Amikacin
| pH of Medium | Relative Antimicrobial Activity | Effect on Minimum Inhibitory Concentration (MIC) |
| Acidic (e.g., pH 5-6) | Reduced | Increased MIC values |
| Neutral (e.g., pH 7.0-7.4) | Optimal | Standard MIC values |
| Alkaline (e.g., pH > 7.5) | Generally maintained or slightly enhanced | Decreased or unchanged MIC values |
Note: The exact change in MIC is dependent on the bacterial species and strain.
Experimental Protocols
Protocol 1: Preparation of a Stable, pH-Adjusted this compound Stock Solution
Materials:
-
This compound powder (USP grade)
-
Sterile Water for Injection (WFI)
-
Sodium citrate (B86180) (optional, as a buffering agent)
-
Sodium bisulfite (optional, as an antioxidant)
-
0.1 N Sulfuric acid and 0.1 N Sodium hydroxide (B78521) for pH adjustment
-
Sterile 0.22 µm syringe filters
-
Sterile storage vials
Procedure:
-
In an aseptic environment, accurately weigh the required amount of this compound powder.
-
Dissolve the powder in approximately 90% of the final volume of sterile WFI. If using, dissolve sodium citrate and sodium bisulfite as well.
-
Gently mix until all components are fully dissolved.
-
Measure the pH of the solution using a calibrated pH meter.
-
Carefully adjust the pH to 4.5 using 0.1 N sulfuric acid or 0.1 N sodium hydroxide.[7]
-
Add sterile WFI to reach the final desired volume and mix well.
-
Sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile final container.
-
Aliquot into sterile, single-use vials and label clearly with the concentration, preparation date, and storage conditions.
-
Store at the recommended temperature (e.g., 4°C for short-term storage or -20°C for long-term storage).
Protocol 2: Assessment of this compound Stability at Different pH Values
Materials:
-
pH-adjusted this compound stock solution (from Protocol 1)
-
A series of sterile buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, carbonate-bicarbonate buffer for pH 9-10)
-
Incubator or water bath set to the desired temperature
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis after derivatization or ELSD)
-
Reagents for derivatization if required for HPLC analysis
Procedure:
-
Prepare a set of test solutions by diluting the this compound stock solution in each of the different pH buffers to a final desired concentration.
-
Immediately after preparation (time zero), take an aliquot from each test solution and analyze the amikacin concentration using a validated HPLC method. This will serve as the initial concentration.
-
Incubate the remaining test solutions at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time intervals (e.g., 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each test solution.
-
Analyze the amikacin concentration in each aliquot by HPLC.
-
Calculate the percentage of amikacin remaining at each time point for each pH value relative to the initial concentration.
-
Plot the percentage of amikacin remaining versus time for each pH to determine the degradation kinetics.
Protocol 3: Determination of Amikacin MIC at Different pH Values
Materials:
-
This compound stock solution
-
Bacterial strain of interest (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile buffers to adjust the pH of the MHB (e.g., phosphate buffer)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare batches of MHB and adjust their pH to the desired levels (e.g., 5.0, 6.0, 7.0, and 8.0) using the sterile buffers. Ensure the final buffered media supports bacterial growth.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
In separate 96-well plates for each pH condition, perform serial two-fold dilutions of the this compound stock solution in the corresponding pH-adjusted MHB. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (no antibiotic) and a negative control (no bacteria) for each pH condition.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each pH by visually inspecting for the lowest concentration of amikacin that inhibits visible bacterial growth. This can also be determined by measuring the optical density at 600 nm.
Visualizations
Caption: Logical relationship of pH effects on this compound stability and activity.
References
- 1. [PDF] Liquid chromatographic determination of amikacin sulphate after pre-column derivatization. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Impact of the Epithelial Lining Fluid Milieu on Amikacin Pharmacodynamics Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. The affect of pH and bacterial phenotypic state on antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Amikacin Sulfate Adsorption to Labware
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on a critical but often overlooked aspect of experimental accuracy: the adsorption of Amikacin (B45834) Sulfate to laboratory ware. Inaccurate concentrations of your therapeutic agent can lead to misleading results, affecting everything from basic research to preclinical development. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize the loss of Amikacin Sulfate in your experiments.
Troubleshooting Guide: Low or Inconsistent this compound Recovery
Encountering lower than expected concentrations of this compound in your assays? This troubleshooting guide will help you identify and resolve potential issues related to labware adsorption.
Issue: Lower than expected this compound concentration in your final sample.
| Possible Cause | Recommended Solution |
| Adsorption to Glassware: | Untreated borosilicate glass has a negatively charged surface that can attract the positively charged Amikacin molecules, leading to significant loss of the compound.[1] |
| 1. Switch to Polypropylene (B1209903): Whenever possible, use polypropylene (PP) labware, as it is known to have low protein and small molecule binding properties.[1][2] Amikacin, in particular, has been shown to have no significant sorption to polypropylene.[2] 2. Siliconize Glassware: If glass is necessary for your application, siliconize it to create a hydrophobic, non-stick surface. See the detailed protocol below. | |
| Adsorption to Plasticware: | While polypropylene is a good choice, other plastics like polystyrene (PS) can exhibit higher binding of molecules. |
| 1. Choose the Right Plastic: Opt for polypropylene (PP) or polyethylene (B3416737) (PE) over polystyrene (PS) for solutions containing Amikacin. 2. Use Low-Binding Plates/Tubes: For sensitive applications, consider using commercially available low-binding microplates and tubes. | |
| Inadequate Buffer Conditions: | The pH and ionic strength of your buffer can influence the charge of Amikacin and its interaction with surfaces.[3] |
| 1. Optimize pH: Maintain a pH that minimizes the charge interactions between Amikacin and the labware surface. The optimal pH for amikacin stability is around 4.5.[2] 2. Adjust Ionic Strength: Increasing the ionic strength of the buffer can help to reduce electrostatic interactions between Amikacin and charged surfaces. | |
| Incompatible Reagents: | Certain reagents in your solution may promote the precipitation or adsorption of Amikacin. |
| 1. Review Reagent Compatibility: Ensure that all components in your solution are compatible with Amikacin. For example, Amikacin is incompatible with certain beta-lactam antibiotics and heparin.[2] |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about this compound adsorption and how to prevent it.
Q1: Which type of labware is best for working with this compound?
A1: Polypropylene (PP) labware is highly recommended. Studies have shown that this compound does not exhibit significant adsorption to polypropylene, polyethylene, or PVC.[2] In contrast, borosilicate glass can adsorb positively charged molecules like Amikacin due to its negatively charged surface.[1] Polystyrene (PS) generally shows higher biomolecule adsorption than polypropylene.
Q2: I have to use glass labware for my experiment. What can I do to prevent Amikacin loss?
A2: If glass is unavoidable, you should treat the surface to make it more inert. The most common and effective method is siliconization (also known as silanization). This process creates a hydrophobic layer on the glass surface, which repels aqueous solutions and prevents molecules from sticking. A detailed protocol for siliconizing glassware is provided in the "Experimental Protocols" section below.
Q3: Are there any special considerations for working with low concentrations of this compound?
A3: Yes, the issue of adsorption is more pronounced at lower concentrations. When working with dilute solutions, it is crucial to use low-binding labware (e.g., polypropylene or siliconized glass) to minimize the percentage of drug lost to surface binding.
Q4: Can coating my labware with a protein like Bovine Serum Albumin (BSA) help reduce Amikacin adsorption?
A4: While BSA coating is a common technique to block non-specific binding of proteins to surfaces, its effectiveness for small molecules like Amikacin is less documented. The primary adsorption mechanism for Amikacin is often electrostatic interaction rather than hydrophobic interaction, which is what BSA coating primarily masks. For Amikacin, choosing the right labware material (polypropylene) or modifying the surface (siliconization) is a more direct and reliable approach. However, if you are working with a complex biological matrix, BSA coating might help reduce the overall non-specific binding of other components, which could indirectly affect Amikacin availability. A general protocol for BSA coating is provided below for reference.
Q5: How do buffer conditions affect Amikacin adsorption?
A5: Buffer pH and ionic strength are important factors. Amikacin is a polycationic molecule, and its net positive charge can be influenced by the pH of the solution.[3] At a pH where Amikacin is highly charged, its attraction to negatively charged surfaces like glass will be stronger. Increasing the ionic strength of the buffer with salts can create a shielding effect, reducing the electrostatic interactions between Amikacin and the labware surface.
Data Presentation: Relative Adsorption of this compound to Common Labware
| Labware Material | Expected Relative Adsorption | Rationale |
| Untreated Borosilicate Glass | High | Negatively charged surface attracts positively charged Amikacin molecules via electrostatic interactions.[1] |
| Polystyrene (PS) | Moderate to High | Hydrophobic and can have surface charges that lead to adsorption. |
| Polyvinyl Chloride (PVC) | Low | Reported to have no significant sorption of Amikacin.[2] |
| Polyethylene (PE) | Low | Reported to have no significant sorption of Amikacin.[2] |
| Polypropylene (PP) | Low | Generally low-binding for biomolecules and specifically reported to have no significant sorption of Amikacin.[1][2] |
| Siliconized Glass | Very Low | The hydrophobic surface created by siliconization repels the aqueous solution containing Amikacin, minimizing contact and adsorption. |
| Low-Binding Plastics | Very Low | These are often made from polypropylene and are specially treated to further reduce surface binding. |
Experimental Protocols
Here are detailed protocols for key procedures to minimize this compound adsorption.
Protocol 1: Siliconization of Glassware (Dichlorodimethylsilane Method)
This protocol creates a hydrophobic surface on glassware to prevent the adsorption of solutes.
Materials:
-
Glassware to be siliconized
-
Anhydrous Chloroform or other suitable organic solvent
-
Fume hood
-
Glass container for the siliconizing solution
-
Forceps
-
Drying oven
Procedure:
-
Preparation (in a fume hood):
-
Thoroughly clean and dry the glassware.
-
Prepare a 2-5% (v/v) solution of dichlorodimethylsilane in an anhydrous organic solvent like chloroform. Caution: Dichlorodimethylsilane is toxic and flammable and should be handled with appropriate safety precautions in a fume hood.
-
-
Coating:
-
Immerse the glassware in the siliconizing solution for about 1-2 minutes. Ensure all surfaces that will come into contact with your sample are coated.
-
Alternatively, for larger items, you can rinse the surfaces with the solution.
-
-
Drying:
-
Remove the glassware from the solution and allow the solvent to evaporate completely in the fume hood.
-
-
Rinsing:
-
Rinse the glassware thoroughly with purified water (e.g., deionized or distilled water) to remove any unreacted dichlorodimethylsilane and hydrochloric acid byproducts.
-
-
Baking:
-
Dry the rinsed glassware in an oven at 100-150°C for at least 1 hour to cure the silicone layer.
-
-
Storage:
-
Allow the glassware to cool completely before use. Store in a clean, dust-free environment.
-
Protocol 2: BSA Coating of 96-Well Plates
This protocol is for blocking non-specific binding sites on microplates, which may be beneficial in complex biological assays.
Materials:
-
96-well microplates (polystyrene or polypropylene)
-
Bovine Serum Albumin (BSA), preferably fatty acid-free
-
Phosphate-Buffered Saline (PBS), sterile
-
Aspirator or multichannel pipette
Procedure:
-
Prepare BSA Solution:
-
Prepare a 1% (w/v) BSA solution in sterile PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS.
-
Filter-sterilize the BSA solution using a 0.22 µm filter if sterility is required for your assay.
-
-
Coating the Plate:
-
Add 200 µL of the 1% BSA solution to each well of the 96-well plate.
-
-
Incubation:
-
Incubate the plate for 1-2 hours at 37°C or overnight at 4°C. Ensure the plate is covered to prevent evaporation.
-
-
Washing:
-
Aspirate the BSA solution from the wells.
-
Wash each well 2-3 times with 200-300 µL of sterile PBS.
-
-
Use:
-
The plate is now blocked and ready for use in your assay. It is best to use the plate immediately after preparation.
-
Visualizations
Experimental Workflow for Minimizing Amikacin Adsorption
Caption: A workflow diagram illustrating the decision-making process for minimizing this compound adsorption during experiments.
Logical Relationships in Troubleshooting Low Amikacin Recovery
Caption: A diagram showing the logical relationships between the problem of low Amikacin recovery and its potential causes and solutions.
References
Technical Support Center: Improving the Stability of Amikacin Sulfate Liposomal Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of liposomal amikacin (B45834) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of instability in amikacin sulfate liposomal formulations?
A1: The primary indicators of instability in this compound liposomal formulations include:
-
Changes in Particle Size and Polydispersity Index (PDI): An increase in the average particle size or PDI suggests aggregation or fusion of liposomes.[]
-
Drug Leakage: A decrease in the concentration of encapsulated this compound over time indicates leakage from the liposomes.[]
-
Changes in Zeta Potential: A shift in the zeta potential towards neutral values can indicate a decrease in the electrostatic repulsion between liposomes, potentially leading to aggregation. Liposome (B1194612) suspensions are generally considered stable with zeta potentials greater than +30 mV or less than -30 mV.[2]
-
Visual Changes: The appearance of precipitates, turbidity, or phase separation in the formulation can be a sign of instability.
-
Chemical Degradation: Degradation of this compound or the lipid components (e.g., hydrolysis, oxidation) can occur, affecting the formulation's efficacy and safety.[]
Q2: What is the role of cholesterol in the stability of this compound liposomes?
A2: Cholesterol is a critical component for enhancing the stability of liposomal formulations.[3] It modulates the fluidity and rigidity of the lipid bilayer.[3] By incorporating cholesterol into the liposome membrane, the following benefits are achieved:
-
Reduced Permeability: Cholesterol increases the packing density of phospholipids (B1166683), which reduces the permeability of the membrane to encapsulated drugs like this compound, thereby minimizing drug leakage.
-
Enhanced Mechanical Rigidity: It increases the mechanical strength of the bilayer, making the liposomes less prone to rupture and fusion.[4]
-
Broadened Phase Transition Temperature: Cholesterol broadens the phase transition of the lipid bilayer, helping to maintain the structural integrity of the liposomes over a wider range of temperatures.[5]
Q3: How does the choice of phospholipid affect the stability of the formulation?
A3: The choice of phospholipid significantly impacts the stability of liposomal formulations. Key factors to consider include:
-
Acyl Chain Length and Saturation: Liposomes made from phospholipids with longer, saturated acyl chains (like DSPC) tend to be more stable and exhibit lower drug leakage compared to those with shorter or unsaturated chains.[6] Saturated lipids create a more ordered and less permeable membrane.[]
-
Phase Transition Temperature (Tc): Phospholipids with a higher Tc (above physiological and storage temperatures) form more rigid and stable bilayers, leading to better drug retention. For instance, DSPC has a higher Tc than DPPC and DMPC, resulting in more stable liposomes.[6]
Q4: What are the recommended storage conditions for this compound liposomal formulations?
A4: Generally, this compound liposomal formulations should be stored at refrigerated temperatures (2-8°C) to minimize lipid degradation and drug leakage.[7] Freezing should be avoided as the formation of ice crystals can disrupt the liposome membrane, leading to aggregation and loss of encapsulated drug.[7] If freezing is necessary, the use of cryoprotectants is recommended.[7] Formulations should also be protected from light to prevent photo-oxidation of lipids.
Q5: Can this compound liposomal formulations be sterilized, and what are the potential impacts on stability?
A5: Yes, sterilization is necessary for parenteral formulations. However, the method of sterilization must be chosen carefully to avoid compromising the stability of the liposomes.
-
Gamma Irradiation: This method has been used for sterilizing amikacin liposomes, with a dose of 25 kGy identified as potentially optimal. However, it can lead to lipid oxidation and changes in particle size.
-
Filtration: Sterilization by filtration through a 0.22 µm filter is a common method for liposomes, but it can be challenging for larger or more viscous formulations and may lead to loss of product.
-
Autoclaving (Heat Sterilization): This method is generally not suitable for liposomes as the high temperatures can cause significant drug leakage, lipid degradation, and changes in vesicle size.[8]
-
Aseptic Manufacturing: This is often the preferred method to ensure sterility while minimizing the impact on liposome integrity.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Increase in particle size and PDI over time (Aggregation/Fusion) | 1. Inadequate surface charge (low zeta potential).2. Storage at inappropriate temperatures.3. Suboptimal lipid composition (e.g., lack of cholesterol).4. High concentration of liposomes. | 1. Incorporate charged lipids (e.g., DCP, SA) to increase zeta potential.2. Store at 2-8°C. Avoid freezing.3. Optimize cholesterol content (e.g., 70:30 lipid:cholesterol molar ratio).[9]4. Dilute the formulation with an appropriate isotonic buffer. |
| Significant drug leakage during storage | 1. High membrane fluidity.2. Inappropriate storage temperature.3. Osmotic stress.4. Degradation of the lipid bilayer. | 1. Use phospholipids with higher phase transition temperatures (e.g., DSPC).2. Optimize cholesterol concentration to decrease membrane permeability.3. Store at refrigerated temperatures (2-8°C).4. Ensure the osmolarity of the external medium is isotonic to the internal aqueous core of the liposomes.[10]5. Protect from light and consider adding antioxidants if lipid oxidation is suspected. |
| Low encapsulation efficiency | 1. Suboptimal formulation parameters (lipid composition, drug-to-lipid ratio).2. Inefficient encapsulation method.3. Poor solubility of this compound in the aqueous phase during formulation. | 1. Optimize the lipid composition and drug-to-lipid ratio.2. Evaluate different preparation methods (e.g., thin-film hydration, ethanol (B145695) injection, remote loading).3. Adjust the pH of the hydration buffer to ensure this compound is fully dissolved. |
| Variability between batches | 1. Inconsistent manufacturing process parameters.2. Variability in raw materials. | 1. Standardize all manufacturing steps, including hydration time, sonication/extrusion parameters, and temperature control.2. Ensure consistent quality of lipids, cholesterol, and this compound from suppliers. |
Quantitative Data Summary
Table 1: Effect of Lipid Composition and Cholesterol on Liposome Stability
| Phospholipid | Cholesterol Molar Ratio (Lipid:Chol) | Storage Temperature (°C) | Storage Duration | Observation | Reference |
| DPPC/DMPC/DSPC | 100:0, 80:20, 70:30, 60:40, 50:50 | 37 and 50 | 30 days | 70:30 ratio showed the highest stability for all phospholipids. | [9] |
| POPC | Varied | 4 | 1 month | Liposomes with the highest cholesterol content were the most stable. | [4] |
| DPPC | 7:2 and 7:7 | 2-8 | 45 days | Formulations showed low drug leakage. | [11] |
Table 2: Stability of Amikacin Liposomes under Different Conditions
| Formulation | Storage Medium | Temperature (°C) | Time (hours) | % Amikacin Retained | Reference |
| Liposomal Amikacin | PBS | 4 | 48 | ~95% | [12] |
| Liposomal Amikacin | PBS | 37 | 48 | ~82% | [12] |
| Liposomal Amikacin | BAL Fluid | 37 | 48 | ~77% | [12] |
| Liposomal Amikacin | Plasma | 37 | 48 | ~49% | [12] |
Experimental Protocols
Protocol 1: Determination of Particle Size and Zeta Potential by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute the liposomal formulation with an appropriate filtered buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration for DLS analysis. This is typically in the range of 0.1 to 1 mg/mL.
-
Ensure the diluent has been filtered through a 0.22 µm filter to remove any particulate matter.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Set the measurement temperature, typically to 25°C.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
For particle size, perform at least three replicate measurements. The instrument will report the Z-average diameter and the Polydispersity Index (PDI).
-
For zeta potential, use an appropriate folded capillary cell. Apply a voltage and measure the electrophoretic mobility of the liposomes. The instrument software will calculate the zeta potential.[13]
-
-
Data Analysis:
-
Analyze the size distribution to check for multiple populations, which could indicate aggregation.
-
A PDI value below 0.3 is generally considered acceptable for liposomal formulations.
-
Zeta potential values more negative than -30 mV or more positive than +30 mV are indicative of good colloidal stability.[2]
-
Protocol 2: Quantification of this compound and Determination of Encapsulation Efficiency (EE) by HPLC
-
Separation of Free and Encapsulated Amikacin:
-
Separate the unencapsulated (free) amikacin from the liposomes using a suitable method such as ultracentrifugation, size-exclusion chromatography (e.g., Sephadex G-50), or dialysis.[14]
-
-
Quantification of Free Amikacin:
-
Analyze the supernatant (from centrifugation) or the eluate (from chromatography) containing the free drug by HPLC.
-
-
Quantification of Total Amikacin:
-
Disrupt a known volume of the original liposomal formulation to release the encapsulated amikacin. This can be achieved by adding a solvent like methanol (B129727) or a surfactant like Triton X-100.[14]
-
Analyze the disrupted sample by HPLC to determine the total amikacin concentration.
-
-
HPLC Method (with pre-column derivatization):
-
Derivatization: Since amikacin lacks a strong chromophore, pre-column derivatization is necessary. A common method involves using Hantzsch reagent.[15]
-
Mix 1.0 mL of the amikacin-containing sample with 1.0 mL of freshly prepared Hantzsch reagent.
-
Heat the mixture at 60°C for 15 minutes.
-
Cool the sample before injection.[15]
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 15 cm x 4.6 mm, 5 µm).[15]
-
Mobile Phase: Isocratic mixture of 0.01 M acetate (B1210297) buffer (pH 5) and acetonitrile (B52724) (e.g., 30:70 v/v).[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV detector at 340 nm.[15]
-
-
-
Calculation of Encapsulation Efficiency (EE%):
-
EE% = [(Total Amikacin - Free Amikacin) / Total Amikacin] x 100.[14]
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound liposomal formulations.
Caption: Troubleshooting logic for addressing instability in liposomal formulations.
References
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 9. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. azonano.com [azonano.com]
- 14. researchgate.net [researchgate.net]
- 15. A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Amikacin Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Amikacin (B45834) Sulfate with alternative analytical techniques. The information presented is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical method for their specific needs.
Amikacin Sulfate is an aminoglycoside antibiotic that is effective against a wide range of bacterial infections. Due to its lack of a significant chromophore, direct analysis by UV-Visible HPLC is challenging.[1][2][3] This necessitates a derivatization step to enable detection. This guide focuses on a validated pre-column derivatization HPLC method and compares it with other analytical approaches.
Validated HPLC Method for this compound Analysis
A widely employed and validated method for this compound analysis involves pre-column derivatization followed by reversed-phase HPLC.[1][4][5][6] This approach offers a balance of sensitivity, specificity, and robustness for routine analysis in quality control and research settings.
Experimental Protocol: Pre-column Derivatization HPLC
This protocol is a synthesis of methodologies described in the literature.[2][4][6][7]
1. Sample Preparation and Derivatization:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., water).
-
For derivatization, a common reagent is Hantzsch reagent (a mixture of acetylacetone, formaldehyde, and an acetate (B1210297) buffer) or ninhydrin (B49086).[2][6]
-
Mix the this compound solution with the derivatizing reagent.
-
Heat the mixture in a water bath for a specified time (e.g., 10 minutes) to facilitate the reaction and form a chromophoric derivative.[8]
-
Cool the solution to room temperature before injection into the HPLC system.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Visible or Diode Array Detector (DAD) is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][6]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0) is typical.[4][5] The ratio is optimized for the best separation (e.g., 25:75 v/v).[4][5]
-
Flow Rate: A flow rate of 1.0 to 2.0 mL/min is generally applied.[4][6][7]
-
Detection Wavelength: The detection wavelength is set based on the maximum absorbance of the derivatized Amikacin. For the Hantzsch derivative, this is around 330-340 nm, and for the ninhydrin derivative, it is around 400 nm.[2][4][6]
-
Injection Volume: A typical injection volume is 20 µL.[2][6]
3. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][6]
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of the validated HPLC method and compare it with alternative techniques for this compound analysis.
Table 1: Validated HPLC Method Performance
| Parameter | Reported Performance |
| Linearity Range | 10 - 125 µg/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Accuracy (% Recovery) | 98.08 - 100.72%[2] |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.003 - 0.024 µg/mL[6][9] |
| Limit of Quantitation (LOQ) | 0.01 - 0.071 µg/mL[6][9] |
| Retention Time | 4.7 - 8.9 min[1][7] |
Table 2: Comparison with Alternative Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC with Pre-column Derivatization | Chromatographic separation of a derivatized analyte. | High specificity, accuracy, and precision.[1][4] Can be stability-indicating.[1] | Requires a derivatization step, which can add complexity and time. |
| Microbiological Assay | Measures the inhibition of microbial growth. | Reflects the biological activity and potency of the antibiotic.[8] | Less precise and specific than chromatographic methods.[8] Time-consuming. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility. | High separation efficiency, small sample volume required. | Can have lower sensitivity compared to HPLC. |
| Micellar Electrokinetic Chromatography (MEKC) | A hybrid of electrophoresis and chromatography. | Can separate neutral and charged molecules. | May require more complex method development. |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | High sensitivity and selectivity, does not require derivatization.[10] | Higher equipment cost and complexity. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the validated HPLC method of this compound analysis.
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Key validation parameters for the HPLC method.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. pjps.pk [pjps.pk]
- 3. Analytical Methods for the Determination of Amikacin in Pharmaceutical Preparations and Biological Fluids: A Review [ijac.journals.pnu.ac.ir]
- 4. Liquid chromatographic determination of amikacin sulphate after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Amikacin and Tobramycin Ototoxicity in Rats: A Guide for Researchers
This guide provides a detailed comparative analysis of the ototoxic effects of amikacin (B45834) and tobramycin (B1681333) in rat models, intended for researchers, scientists, and drug development professionals. The information presented is collated from preclinical studies to facilitate an objective understanding of the relative ototoxic potential of these two critical aminoglycoside antibiotics.
Data Presentation: Quantitative Comparison of Ototoxicity
The following table summarizes the available quantitative data on the ototoxic effects of amikacin and tobramycin in rats. It is important to note that the data are compiled from different studies with varying experimental protocols, which may influence the results. Therefore, a direct comparison should be made with caution.
| Parameter | Amikacin | Tobramycin | Source (Amikacin) | Source (Tobramycin) |
| Animal Model | Developing Rats | Young Adult and Old Rats | [1] | [2] |
| Dosage | 200 mg/kg/day | 10, 40, 160 mg/kg/day (subcutaneously, twice daily) | [1] | [2] |
| Treatment Duration | 10 days | 14 days | [1] | [2] |
| Auditory Brainstem Response (ABR) Threshold Shift | 40-100 dB Permanent Threshold Shift (PTS) | 6.5-13.5 dB at 2 weeks, 34-36.5 dB at 6 weeks (in guinea pigs at 100 mg/kg/day) | [1] | [3][4] |
| Outer Hair Cell (OHC) Damage | Extensive loss of hair cells | Dose-dependent focal shortening, disorientation, and partial disappearance of stereocilia. At 160 mg/kg/day, 7 of 8 animals showed effects. | [3] | [2] |
| Inner Hair Cell (IHC) Damage | Extensive loss of hair cells | Effects on stereocilia (focal loss or shortening) observed in the high-dose group. | [3] | [2] |
Note: The ABR data for tobramycin is from a study in guinea pigs, as directly comparable data in rats was not available in the reviewed literature. Methodological differences should be considered when interpreting these findings.
Experimental Protocols
The following sections detail the typical methodologies employed in the cited studies to assess amikacin and tobramycin ototoxicity in rats.
Animal Models and Drug Administration
-
Animals: Studies commonly utilize Wistar or Sprague-Dawley rats. The age of the animals is a critical factor, with developing rats showing increased sensitivity to aminoglycoside ototoxicity.[1]
-
Drug Preparation and Administration: Amikacin sulfate (B86663) and tobramycin sulfate are typically dissolved in sterile saline. Administration is most frequently performed via subcutaneous or intramuscular injections. Dosages and treatment durations vary significantly between studies, as indicated in the table above.
Auditory Function Assessment
-
Auditory Brainstem Response (ABR): ABR is a non-invasive method used to assess the integrity of the auditory pathway.
-
Procedure: Rats are anesthetized, and subdermal needle electrodes are placed at the vertex, mastoid, and as a ground. Tone-burst or click stimuli at various frequencies (e.g., 4, 8, 16, 20 kHz) and intensity levels (dB SPL) are presented to the ear. The electrical responses of the auditory pathway are recorded and averaged.
-
Outcome Measure: The ABR threshold is defined as the lowest stimulus intensity that elicits a discernible wave V. Ototoxicity is quantified as the shift in ABR thresholds before and after drug treatment.
-
Histological and Morphological Analysis
-
Cochlear Preparation: Following the treatment period, rats are euthanized, and the cochleae are harvested. The inner ears are fixed by perilymphatic perfusion with a fixative solution (e.g., glutaraldehyde (B144438) and paraformaldehyde).
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the structural integrity of the organ of Corti.
-
Procedure: The cochleae are dissected to expose the organ of Corti. The tissue is then dehydrated, critical-point dried, coated with gold-palladium, and examined under a scanning electron microscope.
-
Outcome Measure: The number of missing or damaged (e.g., fused or disarrayed stereocilia) inner and outer hair cells is quantified at different locations along the cochlear spiral.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for assessing aminoglycoside ototoxicity in rats.
Signaling Pathway of Aminoglycoside Ototoxicity
Caption: Simplified signaling pathway of aminoglycoside-induced hair cell apoptosis.
References
- 1. Supra-normal sensitivity to ototoxic antibiotic of the developing rat cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ototoxicity of tobramycin in young adult and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-METHIONINE REDUCES TOBRAMYCIN-INDUCED OTOTOXICITY WITHOUT ANTIMICROBIAL INTERFERENCE IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effect of Amikacin Sulfate with Piperacillin: A Comparative Guide
The combination of amikacin (B45834) sulfate, an aminoglycoside antibiotic, and piperacillin (B28561), a β-lactam antibiotic, has demonstrated a significant synergistic effect against a variety of bacterial pathogens, particularly multidrug-resistant strains. This guide provides an objective comparison of the combination's performance with individual therapies, supported by experimental data from in vitro and clinical studies. The primary mechanism behind this synergy lies in piperacillin's ability to disrupt the bacterial cell wall, which in turn facilitates the intracellular uptake of amikacin, leading to enhanced bactericidal activity.[1]
Quantitative Performance Analysis
The following tables summarize quantitative data from key experiments, highlighting the enhanced efficacy of the amikacin-piperacillin combination.
In Vitro Synergy: Checkerboard Assay
The Fractional Inhibitory Concentration Index (FICI) is a key metric from checkerboard assays used to define the nature of antibiotic interactions. A FICI of ≤ 0.5 indicates synergy.
| Bacterial Strain | Amikacin MIC (µg/mL) | Piperacillin/Tazobactam MIC (µg/mL) | Amikacin MIC in Combination (µg/mL) | Piperacillin/Tazobactam MIC in Combination (µg/mL) | FICI | Interaction |
| Escherichia coli | Sensitive | Resistant | - | - | 0.5 | Synergy[2] |
| Klebsiella pneumoniae | Sensitive | Resistant | - | - | 0.5 | Synergy[2] |
| Pseudomonas aeruginosa | 0.5 - 4 | 4/4 - 512/4 | - | - | Not specified, but synergy was noted in 42% of isolates[3] | Synergy[3] |
Note: Specific MICs in combination were not detailed in the source, but the resulting FICI indicated synergy.
In Vitro Efficacy: Time-Kill Curve Analysis against Multidrug-Resistant Escherichia coli
This table presents data from a hollow fiber infection model, illustrating the bactericidal activity of the antibiotics over 24 hours.
| Treatment | Initial Inoculum (log10 CFU/mL) | Bacterial Count at 24h (log10 CFU/mL) | Reduction in Bacterial Load (log10 CFU/mL) | Emergence of Resistance |
| Piperacillin-Tazobactam Monotherapy | ~7 | >8 (regrowth) | Initial ~2-4 log10 reduction followed by extensive regrowth | Yes |
| Amikacin Monotherapy | ~7 | >8 (regrowth) | Initial ~1-4 log10 reduction followed by rapid regrowth | Yes |
| Piperacillin-Tazobactam + Amikacin | ~7 | Undetectable | ~4-5 | No |
| Meropenem Monotherapy (Comparator) | ~7 | Undetectable | ~4-5 | No |
Data synthesized from studies using a hollow fiber infection model against ESBL-producing E. coli.[1][4]
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess antibiotic synergy.
Methodology:
-
Preparation of Antibiotics: Stock solutions of amikacin and piperacillin are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland turbidity standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.
-
Plate Setup: The antibiotic dilutions are dispensed into the microtiter plate. Amikacin is typically diluted along the y-axis (rows), and piperacillin is diluted along the x-axis (columns), creating a matrix of different concentration combinations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic combination that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction using the following formulas:
-
FIC of Amikacin = (MIC of Amikacin in combination) / (MIC of Amikacin alone)
-
FIC of Piperacillin = (MIC of Piperacillin in combination) / (MIC of Piperacillin alone)
-
FIC Index (FICI) = FIC of Amikacin + FIC of Piperacillin
An FICI of ≤ 0.5 indicates synergy, > 0.5 to 4 is considered additive or indifferent, and > 4.0 suggests antagonism.
-
Time-Kill Curve Analysis
Time-kill assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of antibiotics over time.
Methodology:
-
Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a starting inoculum of approximately 10^5 to 10^7 CFU/mL in fresh broth.
-
Exposure: The bacterial suspension is exposed to amikacin alone, piperacillin alone, and the combination of both at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification: The collected samples are serially diluted and plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each treatment condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination at 24 hours compared with the most active single agent.
Mechanism of Synergistic Action
The synergistic relationship between piperacillin and amikacin is primarily a result of their complementary mechanisms of action against bacterial cells.
Piperacillin, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall. This disruption of the peptidoglycan layer creates pores and increases the permeability of the outer membrane, facilitating the entry of amikacin into the periplasmic space and subsequently into the cytoplasm. Once inside, amikacin inhibits protein synthesis by binding to the 30S ribosomal subunit. This dual action leads to a more potent bactericidal effect than either agent alone.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Activity of piperacillin/tazobactam in combination with amikacin, ciprofloxacin, and trovafloxacin against Pseudomonas aeruginosa by time-kill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of Piperacillin-Tazobactam/Amikacin Combination versus Meropenem against Extended-Spectrum β-Lactamase-Producing Escherichia coli in a Hollow Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Aminoglycoside Resistance: A Comparative Guide to Amikacin Sulfate
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides a detailed comparison of Amikacin (B45834) Sulfate's performance against other aminoglycosides, supported by experimental data, to illuminate its role in modern antimicrobial therapy.
Amikacin, a semi-synthetic derivative of kanamycin (B1662678), was specifically designed to overcome the enzymatic inactivation that plagues many other aminoglycosides.[1][2] Its unique L-(-)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group of the deoxystreptamine moiety renders it refractory to most aminoglycoside modifying enzymes (AMEs).[1][2] However, the emergence of resistance necessitates a clear understanding of its cross-resistance profile with other members of this critical antibiotic class.
Quantitative Susceptibility Comparison
The following tables summarize the in vitro susceptibility of various clinical isolates to amikacin and other aminoglycosides, providing a quantitative look at cross-resistance patterns.
Table 1: Susceptibility of Aminoglycoside-Resistant Clinical Isolates
| Antibiotic | Percentage of Susceptible Isolates (%) |
| Amikacin | 83.7 |
| Tobramycin | 41.4 |
| Butirosin A | 33.2 |
| Dideoxykanamycin B | 32.6 |
| Gentamicin C | 27.3 |
| Lividomycin A | 17.6 |
| Neomycin B | 10.7 |
| Paromomycin | 10.3 |
| Kanamycin A | 10.0 |
| Ribostamycin | 7.2 |
Data compiled from a study of 319 clinical isolates resistant to one or more aminoglycoside antibiotics.[3]
Table 2: Amikacin Resistance Rates in Carbapenemase-Producing Enterobacteriaceae (CPE)
| Carbapenemase Gene | Amikacin Resistance Rate (%) |
| blaOXA-48-like | 100 |
| blaKPC | 20.8 |
| blaKPC and blaNDM | 20.0 |
| blaNDM | 5.0 |
Data from a study of 72 CPE strains.[4][5][6]
Table 3: Cross-Resistance in Mycobacterium tuberculosis
| Resistance Profile | Number of Isolates |
| Kanamycin-resistant | 78 |
| Kanamycin-resistant, Amikacin-susceptible | 9 (11.5%) |
| Kanamycin-resistant, Capreomycin-susceptible | 16 (20.5%) |
| Amikacin-resistant | All were also Kanamycin-resistant |
Data from a study of 145 clinical isolates from Georgia.[7][8][9]
Mechanisms of Cross-Resistance
The primary driver of aminoglycoside resistance is the enzymatic modification of the antibiotic by AMEs.[1][2][10] These enzymes, broadly categorized as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), alter the structure of the aminoglycoside, preventing it from binding to its ribosomal target.[10][11][12]
Amikacin's design protects it from many of these enzymes.[1][2] However, specific enzymes, most notably aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib] , can effectively inactivate amikacin and are a primary source of clinical resistance.[1][2] Strains expressing this enzyme often exhibit cross-resistance to other aminoglycosides that are also substrates for this enzyme.
Another significant mechanism, particularly in Mycobacterium tuberculosis, involves mutations in the 16S rRNA gene (rrs).[7][13] These mutations can confer high-level cross-resistance between amikacin, kanamycin, and capreomycin (B601254).[7][14][15]
Finally, decreased drug uptake or accumulation within the bacterial cell can lead to broad, non-specific resistance to all aminoglycosides.[3][11][16]
Visualizing Resistance Pathways and Experimental Workflows
Caption: Mechanisms of amikacin resistance in bacteria.
Caption: Workflow for determining cross-resistance profiles.
Experimental Protocols
The data presented in this guide are primarily derived from standard antimicrobial susceptibility testing methods.
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Method: Broth microdilution or agar dilution methods are commonly employed.
-
Protocol (Broth Microdilution):
-
A standardized inoculum of the bacterial isolate is prepared.
-
Serial two-fold dilutions of the aminoglycosides are prepared in microtiter plates containing cation-adjusted Mueller-Hinton broth.
-
The bacterial inoculum is added to each well.
-
Plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[14]
-
-
Interpretation: The resulting MIC values are interpreted as susceptible, intermediate, or resistant based on established clinical breakpoints (e.g., from the Clinical and Laboratory Standards Institute - CLSI).
2. Detection of Resistance Genes:
-
Method: Polymerase Chain Reaction (PCR) is used to amplify specific genes associated with aminoglycoside resistance.
-
Protocol:
-
Bacterial DNA is extracted from the clinical isolates.
-
Primers specific to the target resistance genes (e.g., aac(6')-Ib, rrs) are used.
-
The PCR reaction is performed using a thermal cycler with specific cycling conditions (denaturation, annealing, extension).[17]
-
The amplified PCR products are visualized using gel electrophoresis. The presence of a band of the expected size indicates the presence of the resistance gene.[17]
-
-
Sequencing: For more detailed analysis, such as identifying specific mutations in the rrs gene, the amplified PCR products are sequenced.
Conclusion
Amikacin Sulfate remains a valuable tool in the treatment of serious bacterial infections, largely due to its stability against many aminoglycoside-modifying enzymes.[1] However, cross-resistance with other aminoglycosides is a clinical reality, driven by specific enzymatic and genetic mechanisms. A thorough understanding of these resistance patterns, supported by robust experimental data, is crucial for guiding appropriate therapeutic choices and preserving the efficacy of this important class of antibiotics. The continued surveillance of resistance mechanisms and the development of novel aminoglycosides or AME inhibitors are essential to combat the growing threat of antimicrobial resistance.[10][18]
References
- 1. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amikacin, an aminoglycoside with marked activity against antibiotic-resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of in vitro susceptibility and resistance mechanisms to amikacin among diverse carbapenemase-producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of in vitro susceptibility and resistance mechanisms to amikacin among diverse carbapenemase-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High level of cross-resistance between kanamycin, amikacin, and capreomycin among Mycobacterium tuberculosis isolates from Georgia and a close relation with mutations in the rrs gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. High Level of Cross-Resistance between Kanamycin, Amikacin, and Capreomycin among Mycobacterium tuberculosis Isolates from Georgia and a Close Relation with Mutations in the rrs Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Molecular characterization of amikacin, kanamycin and capreomycin resistance in M/XDR-TB strains isolated in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibiotic resistance patterns during aminoglycoside restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Plazomicin and Amikacin Sulfate Against Resistant Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antibiotic resistance, particularly among Gram-negative bacteria such as Enterobacteriaceae, presents a formidable challenge to global public health. Carbapenem-resistant Enterobacteriaceae (CRE) are of particular concern, often leaving clinicians with limited and suboptimal treatment choices. This guide provides a detailed comparison of a next-generation aminoglycoside, plazomicin (B589178), with the established aminoglycoside, amikacin (B45834) sulfate (B86663), in the context of their activity against resistant Enterobacteriaceae. This analysis is supported by a compilation of experimental data from various in vitro and in vivo studies.
Executive Summary
Plazomicin, a semi-synthetic aminoglycoside derived from sisomicin, was specifically designed to overcome common aminoglycoside resistance mechanisms. In vitro studies consistently demonstrate that plazomicin exhibits greater potency and a broader spectrum of activity against resistant Enterobacteriaceae compared to amikacin. This is particularly evident against isolates producing aminoglycoside-modifying enzymes (AMEs), which are a primary driver of resistance to older aminoglycosides. While both drugs show reduced efficacy against isolates harboring 16S rRNA methyltransferases, plazomicin often retains activity against a larger proportion of amikacin-resistant strains. In vivo data from murine infection models further support the potential of plazomicin as a valuable agent against these challenging pathogens.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro activity of plazomicin and amikacin against various resistant Enterobacteriaceae isolates, as determined by minimum inhibitory concentration (MIC) and susceptibility testing.
Table 1: Comparative In Vitro Activity of Plazomicin and Amikacin Against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Organism/Resistance Profile | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible (%) |
| All CRE Isolates | Plazomicin | 0.5[1] | 2[1][2] | 98-99[3][4] |
| Amikacin | 16 - 32[1] | 32 - >512 | 55 - 86[3] | |
| KPC-producing Klebsiella pneumoniae | Plazomicin | 0.5 | 0.5 | 94.9 |
| Amikacin | - | - | 23.6 - 43.6 |
Data compiled from multiple studies. MIC values and susceptibility rates can vary based on the specific collection of isolates and testing methodologies (CLSI/EUCAST breakpoints).
Table 2: Activity of Plazomicin and Amikacin Against Enterobacteriaceae with Characterized Resistance Mechanisms
| Resistance Mechanism | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible (%) |
| blaKPC | Plazomicin | 0.25 | 2 | 94.9 |
| Amikacin | - | - | 25.6 - 43.6 | |
| blaNDM | Plazomicin | >128 | >128 | 35.7 |
| Amikacin | >128 | >128 | 35.7 - 38.1 | |
| blaOXA-48-like | Plazomicin | 0.25 | 16 | 50.0 |
| Amikacin | - | - | - | |
| blaCTX-M | Plazomicin | 2 | 4 | 68.6 |
| Amikacin | 8 | 32 | 62.9 - 74.3 |
KPC: Klebsiella pneumoniae carbapenemase; NDM: New Delhi metallo-beta-lactamase; OXA: Oxacillinase; CTX-M: Cefotaximase-Munich. Susceptibility percentages are based on FDA, CLSI, and EUCAST breakpoints and can differ between studies.
In Vivo Efficacy: Murine Infection Models
Animal models are crucial for evaluating the in vivo potential of new antimicrobial agents. Studies utilizing a murine septicemia model have demonstrated the efficacy of plazomicin against resistant Enterobacteriaceae.
In an immunocompetent murine septicemia model, plazomicin monotherapy resulted in significantly improved survival rates compared to controls for mice infected with various Enterobacteriaceae isolates, including CRE.[5] For isolates with plazomicin MICs of ≤4 mg/L, the overall survival rate was 86%.[5] This was notably higher than the 53.3% survival rate observed for isolates with plazomicin MICs of ≥8 mg/L.[5]
Pharmacodynamic studies in murine thigh and lung infection models have shown that the efficacy of amikacin correlates best with the area under the concentration-time curve (AUC) to MIC ratio.[6] Similar studies for plazomicin in neutropenic murine thigh infection models have also been conducted to establish its pharmacokinetic/pharmacodynamic (PK/PD) profile.[3]
Mechanisms of Aminoglycoside Resistance
The superior activity of plazomicin against many amikacin-resistant strains is directly related to its structural modifications, which protect it from the primary mechanisms of aminoglycoside resistance in Enterobacteriaceae.
Caption: Mechanisms of Aminoglycoside Resistance in Enterobacteriaceae.
Plazomicin's structure provides stability against a wide range of AMEs, including acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), which are the most common cause of aminoglycoside resistance.[2][7][8][9][10] However, both amikacin and plazomicin are rendered inactive by 16S rRNA methyltransferases, which modify the drug's target site on the ribosome, leading to high-level resistance.[11][12][13][14] Efflux pumps, which actively transport antibiotics out of the bacterial cell, can also contribute to reduced susceptibility to both drugs.[1][15][16][17]
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. For specific details, refer to the cited publications and CLSI/EUCAST guidelines.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions: Stock solutions of amikacin sulfate and plazomicin are prepared according to the manufacturer's instructions and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar (B569324) medium, and colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Quality Control: Reference strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy of the results.
Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the MIC assay and added to flasks containing CAMHB with the desired concentrations of the antimicrobial agent(s) (e.g., 1x, 2x, or 4x the MIC).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from each flask.
-
Viable Cell Count: The aliquots are serially diluted and plated onto appropriate agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.
Caption: Generalized Workflow for a Time-Kill Kinetic Assay.
Conclusion
The available experimental data strongly indicate that plazomicin is a more potent and reliable agent than amikacin against a significant proportion of resistant Enterobacteriaceae, particularly those expressing AMEs. While the challenge of 16S rRNA methyltransferase-mediated resistance remains, plazomicin's enhanced stability and activity profile make it a valuable addition to the antimicrobial armamentarium for combating infections caused by these difficult-to-treat pathogens. Further clinical studies are essential to fully delineate its role in various infectious disease syndromes. Researchers and drug development professionals should consider the distinct advantages of plazomicin when designing new therapeutic strategies and next-generation aminoglycosides.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Efficacy of Plazomicin Alone or in Combination with Meropenem or Tigecycline against Enterobacteriaceae Isolates Exhibiting Various Resistance Mechanisms in an Immunocompetent Murine Septicemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of amikacin in vitro and in mouse thigh and lung infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aminoglycoside Modifying Enzymes [pdb101-east.rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. Aminoglycoside resistance 16S rRNA methyltransferases block endogenous methylation, affect translation efficiency and fitness of the host - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. ovid.com [ovid.com]
- 16. Multidrug Efflux Pumps from Enterobacteriaceae, Vibrio cholerae and Staphylococcus aureus Bacterial Food Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aminoglycoside heteroresistance in Enterobacter cloacae is driven by the cell envelope stress response - PMC [pmc.ncbi.nlm.nih.gov]
Amikacin vs. Tobramycin: A Comparative Analysis of In Vitro Activity Against Cystic Fibrosis Pathogens
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of amikacin (B45834) and tobramycin (B1681333) against key bacterial pathogens prevalent in cystic fibrosis (CF). This analysis is supported by experimental data, detailed methodologies, and visual representations of molecular mechanisms and experimental workflows.
The management of chronic respiratory infections is a cornerstone of cystic fibrosis care, with Pseudomonas aeruginosa, Staphylococcus aureus, and the Burkholderia cepacia complex representing the most challenging pathogens. Amikacin and tobramycin, both aminoglycoside antibiotics, are frequently employed in the treatment of these infections. This guide dissects their in vitro performance to inform research and development efforts.
In Vitro Antimicrobial Activity
The comparative in vitro activities of amikacin and tobramycin have been evaluated against a range of clinical isolates from cystic fibrosis patients. The data, primarily presented as Minimum Inhibitory Concentration (MIC), reveals important differences in their potency against specific pathogens.
Pseudomonas aeruginosa
P. aeruginosa is the most common bacterial pathogen in adult CF patients. Both amikacin and tobramycin are key components of the therapeutic arsenal (B13267) against this organism. A large-scale study of 1,240 clinical isolates from CF patients provides a direct comparison of their in vitro activity.[1]
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible | % Intermediate | % Resistant |
| Tobramycin | 0.25 - 512 | 1 | 8 | 83.5 | 11.1 | 5.4 |
| Amikacin | 0.5 - 64 | 4 | 16 | 66.7 | 20.2 | 13.1 |
Table 1: Comparative activity of tobramycin and amikacin against 1,240 isolates of P. aeruginosa from CF patients.[1]
These data indicate that tobramycin is generally more potent in vitro against P. aeruginosa from CF patients, with a lower MIC₅₀ and MIC₉₀, and a higher percentage of susceptible isolates compared to amikacin.[1]
Burkholderia cepacia complex (BCC)
The Burkholderia cepacia complex is a group of opportunistic pathogens known for their intrinsic resistance to many antibiotics, including aminoglycosides.[2] Direct comparative studies on the in vitro activity of amikacin and tobramycin against a large number of BCC isolates from CF patients are limited. However, available data suggest generally poor activity for both agents.
One study evaluating 2,621 BCC isolates from CF patients found that fewer than 4% of strains were susceptible to amikacin.[3] The same study noted that high concentrations of tobramycin (256 µg/mL), achievable through aerosolization, inhibited 45% of the isolates.[3] Another study focusing on tobramycin against 180 BCC isolates from CF patients reported an MIC₅₀ of 100 µg/mL and an MIC₉₀ of 400 µg/mL, indicating high levels of resistance.[4]
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Tobramycin | 100 | 400 | Data not provided |
| Amikacin | Data not provided | Data not provided | <4% |
Table 2: In vitro activity of tobramycin and amikacin against B. cepacia complex isolates from CF patients. Data are compiled from separate studies and should be interpreted with caution.[3][4]
Staphylococcus aureus
Mechanism of Action: Inhibition of Protein Synthesis
Amikacin and tobramycin, like other aminoglycosides, exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis through several mechanisms, including the misreading of mRNA, which leads to the production of non-functional proteins, and the premature termination of translation.[6][7]
Mechanism of action of aminoglycosides.
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily derived from studies employing the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI M07)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Antimicrobial Solutions : Serial twofold dilutions of amikacin and tobramycin are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation : Bacterial isolates are cultured on an appropriate agar (B569324) medium, and a standardized inoculum suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation : A multi-channel pipette is used to inoculate a standardized volume of the bacterial suspension into each well of the microtiter plate containing the antimicrobial dilutions.
-
Incubation : The inoculated plates are incubated at 35°C for 16 to 20 hours in ambient air.
-
Reading of Results : The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Broth microdilution experimental workflow.
Conclusion
Based on the available in vitro data, tobramycin demonstrates greater potency against Pseudomonas aeruginosa isolates from cystic fibrosis patients compared to amikacin.[1] For Burkholderia cepacia complex, both agents exhibit limited activity, although high concentrations of tobramycin may inhibit a subset of isolates.[3][4] There is a notable lack of comparative in vitro susceptibility data for amikacin and tobramycin against Staphylococcus aureus from CF patients, highlighting an area for future research. The choice between these two important aminoglycosides in a clinical and developmental context should be guided by pathogen identification, local susceptibility patterns, and the potential for achieving high drug concentrations at the site of infection.
References
- 1. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibility of Burkholderia cepacia Complex Isolated from Cystic Fibrosis Patients to Ceftazidime-Avibactam and Ceftolozane-Tazobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility and Synergy Studies of Burkholderia cepacia Complex Isolated from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Efficacy of High-Dose Tobramycin against Burkholderia cepacia Complex and Stenotrophomonas maltophilia Isolates from Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotics | Cystic Fibrosis Foundation [cff.org]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. droracle.ai [droracle.ai]
A Comparative Analysis of Amikacin and Gentamicin Nephrotoxicity in the Rabbit Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nephrotoxic effects of two commonly used aminoglycoside antibiotics, Amikacin (B45834) and Gentamicin, based on experimental data from rabbit models. The information presented herein is intended to assist researchers and professionals in drug development in understanding the relative renal safety profiles of these critical therapeutic agents.
Executive Summary
Numerous studies utilizing rabbit models have consistently demonstrated that Gentamicin exhibits a higher degree of nephrotoxicity compared to Amikacin.[1][2][3][4] This difference is largely attributed to the higher rate of renal tubular reabsorption of Gentamicin, leading to greater accumulation in the kidney's proximal tubular cells and subsequent cellular damage.[1][5] This guide summarizes the key experimental findings, protocols, and underlying cellular mechanisms associated with the nephrotoxicity of these two aminoglycosides.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data from comparative studies, highlighting the differential impact of Amikacin and Gentamicin on renal function and structure.
Table 1: Biochemical Markers of Renal Function
| Parameter | Control Group | Amikacin Group | Gentamicin Group |
| Serum Creatinine (B1669602) (mg/dL) | Baseline | No significant increase | Significant increase |
| Blood Urea Nitrogen (BUN) (mg/dL) | Baseline | No significant increase | Significant increase |
Note: Specific mean and standard deviation values are not consistently reported across all rabbit model studies. However, the general trend indicates a significant elevation in serum creatinine and BUN levels in Gentamicin-treated groups, while Amikacin-treated groups show minimal to no significant changes compared to control groups.[1][6]
Table 2: Histopathological Findings in Renal Cortex
| Histopathological Feature | Control Group Score | Amikacin Group Score | Gentamicin Group Score |
| Tubular Necrosis | 0 | 1+ | 3+ |
| Hyaline & Granular Casts | 0 | 1+ | 3+ |
| Tubular Epithelial Degeneration | 0 | 1+ | 4+ |
| Interstitial Infiltration | 0 | 0 | 2+ |
Scoring System (generalized from descriptive reports): 0 = No change; 1+ = Mild; 2+ = Moderate; 3+ = Marked; 4+ = Severe.[2] Studies consistently report dramatically less necrosis and other tubular damage with Amikacin compared to Gentamicin.[2][4]
Experimental Protocols
The following methodologies are representative of the experimental designs used in the comparative studies of Amikacin and Gentamicin nephrotoxicity in rabbit models.
Animal Model and Drug Administration
-
Animal Model: Male New Zealand white rabbits are commonly used.[1][2]
-
Grouping: Animals are typically divided into three groups: a control group receiving saline, an Amikacin-treated group, and a Gentamicin-treated group.[2][4]
-
Dosage Regimens:
-
Low-Dose: Intramuscular injections of Amikacin (e.g., 16 mg/kg) or Gentamicin (e.g., 4 mg/kg) administered hourly for a specified number of doses over a 14-day period.[1][5]
-
High-Dose: Intramuscular injections of Amikacin (e.g., 60 mg/kg) or Gentamicin (e.g., 15 mg/kg) administered hourly for a specified number of doses over a 14-day period.[1][5]
-
Time-Course Study: Daily intramuscular injections over different time courses (e.g., 3, 7, and 14 days) to assess the progression of renal injury.[2][4]
-
Assessment of Nephrotoxicity
-
Biochemical Analysis: Blood samples are collected at baseline and at specified intervals to measure serum creatinine and Blood Urea Nitrogen (BUN) levels.[1]
-
Histopathological Examination: After the treatment period, the animals are euthanized, and their kidneys are harvested. The kidney tissue is then fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of the renal cortex to assess for signs of cellular damage, such as tubular necrosis, cast formation, and cellular infiltration.[2][3]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative nephrotoxicity studies.
Signaling Pathway of Aminoglycoside-Induced Nephrotoxicity
References
- 1. Gentamicin, netilmicin, dibekacin, and amikacin nephrotoxicity and its relationship to tubular reabsorption in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The nephrotoxicity and renal accumulation of amikacin, tobramycin and gentamycin in rats, rabbits and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. makhillpublications.co [makhillpublications.co]
- 5. Gentamicin, netilmicin, dibekacin, and amikacin nephrotoxicity and its relationship to tubular reabsorption in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
validating the efficacy of liposomal Amikacin versus free Amikacin
A Comparative Guide to the Efficacy of Liposomal Amikacin (B45834) Versus Free Amikacin
For researchers and professionals in drug development, understanding the nuances of drug delivery systems is paramount to enhancing therapeutic efficacy and minimizing toxicity. This guide provides a detailed comparison of liposomal amikacin and free amikacin, focusing on their performance backed by experimental data.
Pharmacokinetic Profile: A Tale of Two Formulations
The encapsulation of amikacin within liposomes dramatically alters its pharmacokinetic profile, leading to targeted delivery and prolonged residence at the site of infection, particularly in the lungs. This is in stark contrast to free amikacin, which is rapidly absorbed and distributed systemically.
Amikacin Liposome (B1194612) Inhalation Suspension (ALIS) is a notable formulation designed for targeted lung delivery.[1][2] Upon nebulization, approximately 70% of the amikacin dose remains encapsulated in liposomes, while about 30% is released as free amikacin.[1][2] This dual release mechanism provides both immediate and sustained antibacterial action.
Table 1: Pharmacokinetic Parameter Comparison
| Parameter | Liposomal Amikacin (Inhaled - ALIS) | Free Amikacin (Intravenous) | Fold Change | Reference |
| Area Under the Curve (AUC) in Lung Tissue | High | Low | 42-fold increase | [3] |
| AUC in Airways | High | Low | 69-fold increase | [3] |
| AUC in Macrophages | High | Low | 274-fold increase | [3] |
| Systemic Exposure (Plasma Cmax) | Low (median: 1.85 mg/L) | High (up to 77 mg/L) | Significantly lower | [4] |
| Systemic Exposure (Plasma AUC0-24) | Low (median: 16.7 mg·h/L) | High (up to 548 mg·h/L) | Significantly lower | [4] |
| Half-life in Plasma (rhesus monkeys) | 81.7 ± 27 h (declining to 30.5 ± 5 h) | 1.47 to 1.85 h | ~44 to 55-fold longer initial half-life | [5] |
In Vitro Efficacy: Targeting Intracellular Pathogens and Biofilms
Liposomal amikacin has demonstrated superior or comparable efficacy to free amikacin in various in vitro models, particularly against intracellular bacteria and biofilms.
-
Intracellular Activity : Liposomal amikacin shows significantly greater inhibitory activity against Mycobacterium avium complex inside mouse peritoneal macrophages compared to the free drug.[6] This is attributed to the enhanced uptake of liposomes by macrophages.[1][3] Studies have shown a roughly 4-fold increase in amikacin uptake into human macrophages in vitro with the liposomal formulation.[1][3]
-
Biofilm Penetration : ALIS can effectively penetrate M. avium biofilms and reduce viable cell counts in a concentration-dependent manner at concentrations of 16 µg/mL and higher.[1][4]
Table 2: In Vitro Minimum Inhibitory Concentration (MIC) Comparison
| Organism | Liposomal Amikacin MIC | Free Amikacin MIC | Reference |
| P. aeruginosa (ATCC 27853) | Lower than free amikacin | Higher than liposomal | [7] |
| E. coli (ATCC 25922) | Lower than free amikacin | Higher than liposomal | [7] |
| S. faecalis (ATCC 29212) | Lower than free amikacin | Higher than liposomal | [7] |
| S. aureus (ATCC 29213) | Lower than free amikacin | Higher than liposomal | [7] |
| M. avium complex isolates | Efficacious in the range of 8 to 64 µg/mL | Limited efficacy against isolates with MIC > 64 µg/mL | [1] |
In Vivo Efficacy: Enhanced Bacterial Clearance in Animal Models
Animal studies have consistently demonstrated the superior efficacy of inhaled liposomal amikacin over systemically administered free amikacin for pulmonary infections.
-
In a mouse model of M. avium respiratory infection, inhaled ALIS led to a reduction in bacterial burden comparable to that of parenterally administered free amikacin.[1]
-
Intravenous liposomal amikacin was shown to be more effective than free amikacin in treating systemic M. avium infections, reducing mycobacterial counts in the liver and spleen at doses 100-fold lower than free amikacin.[3]
-
In a rat model of chronic Pseudomonas aeruginosa lung infection, inhaled liposomal amikacin was orders of magnitude more efficacious than inhaled free amikacin in reducing bacterial counts.[8]
Mechanism of Action: The Delivery Advantage
The primary mechanism of action for amikacin itself is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][9][10][11][12][13] This leads to a misreading of mRNA, resulting in the production of nonfunctional or toxic proteins and ultimately bacterial cell death.[9][10]
The key difference in the efficacy of liposomal versus free amikacin lies in the drug delivery mechanism. Liposomal encapsulation facilitates:
-
Targeted Delivery : Concentrating the drug at the site of infection, such as the lungs.[1]
-
Macrophage Uptake : Delivering amikacin directly to intracellular bacteria residing within macrophages.[1][3]
-
Sustained Release : Providing a prolonged therapeutic concentration at the target site.[8]
-
Reduced Systemic Toxicity : Minimizing exposure of non-target organs, which can reduce the risk of nephrotoxicity and ototoxicity associated with aminoglycosides.[7]
References
- 1. Amikacin Liposome Inhalation Suspension: A Review in Mycobacterium avium Complex Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amikacin Liposome Inhalation Suspension (ALIS) Penetrates Non-tuberculous Mycobacterial Biofilms and Enhances Amikacin Uptake Into Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amikacin Liposome Inhalation Suspension in Refractory Mycobacterium avium Complex Lung Disease: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Differential effects of free and liposome encapsulated amikacin on the survival of Mycobacterium avium complex in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. academic.oup.com [academic.oup.com]
- 9. What is the mechanism of Amikacin Sulfate? [synapse.patsnap.com]
- 10. pharmacyfreak.com [pharmacyfreak.com]
- 11. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Amikacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Head-to-Head Comparison of Amikacin and Streptomycin for Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amikacin (B45834) and Streptomycin (B1217042) are both aminoglycoside antibiotics that have historically played crucial roles in the treatment of tuberculosis (TB), particularly in multidrug-resistant (MDR-TB) regimens. While both drugs target bacterial protein synthesis, their clinical utility, efficacy, and safety profiles exhibit notable differences. This guide provides an objective, data-driven comparison of Amikacin and Streptomycin for Mycobacterium tuberculosis, summarizing key experimental data and outlining relevant methodologies to inform research and drug development efforts.
Mechanism of Action
Both Amikacin and Streptomycin inhibit protein synthesis in M. tuberculosis by binding to the 30S ribosomal subunit. However, their precise binding sites and the resulting downstream effects differ.
Streptomycin binds to the 16S rRNA and the S12 ribosomal protein (encoded by the rpsL gene) of the 30S subunit.[1][2] This interaction interferes with the initiation of protein synthesis and causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids and the production of nonfunctional proteins, ultimately resulting in bacterial death.[1][2]
Amikacin , a semi-synthetic derivative of kanamycin (B1662678), also binds to the 16S rRNA within the 30S ribosomal subunit, specifically at the A-site.[3][4] This binding blocks the translocation of peptidyl-tRNA from the A-site to the P-site, thereby inhibiting the elongation of the polypeptide chain and halting protein synthesis.[4][5]
Figure 1: Mechanisms of action for Streptomycin and Amikacin.
Mechanisms of Resistance
Resistance to both drugs primarily arises from mutations in the genes encoding their ribosomal targets.
Streptomycin Resistance: High-level resistance to Streptomycin is most commonly associated with mutations in the rpsL gene, which codes for the S12 ribosomal protein, and the rrs gene, which codes for the 16S rRNA.[6][7] Low-level resistance can be conferred by mutations in the gidB gene.[8]
Amikacin Resistance: High-level resistance to Amikacin is predominantly caused by mutations in the rrs gene, particularly the A1401G substitution.[9] It is important to note that there is generally cross-resistance between Amikacin and Kanamycin, but not typically with Streptomycin.[9][10]
Figure 2: Primary genetic determinants of resistance to Streptomycin and Amikacin.
In Vitro Efficacy
The in vitro activity of Amikacin and Streptomycin against M. tuberculosis is typically assessed by determining the Minimum Inhibitory Concentration (MIC).
| Drug | MIC50 (mg/L) | MIC90 (mg/L) | Comments |
| Amikacin | 2 | 32 | Generally more active in vitro than Kanamycin and Capreomycin.[11][12] |
| Streptomycin | - | - | MICs can vary, with low-level resistance at 4-8 µg/ml and high-level resistance at ≥16 µg/ml.[13][14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
A common method for determining the MIC of anti-tuberculosis drugs is the agar (B569324) proportion method or broth microdilution.
Figure 3: General workflow for Minimum Inhibitory Concentration (MIC) testing.
Clinical Efficacy and Treatment Outcomes
In the context of multidrug-resistant tuberculosis (MDR-TB), both Amikacin and Streptomycin have been used as second-line injectable agents. However, recent guidelines and clinical data suggest differences in their effectiveness.
| Parameter | Amikacin | Streptomycin | Source |
| Treatment Success in MDR-TB | Associated with a higher likelihood of treatment success compared to Streptomycin. | Shows better outcomes than kanamycin and capreomycin. | [15] |
| Mortality in MDR-TB | No significant difference in mortality compared to Streptomycin. | - | [15] |
| Culture Conversion Rate (Cavitary MAC-PD) | 78.0% | 74.8% (No significant difference) | [16] |
An individual patient data meta-analysis of over 12,000 patients with MDR-TB found that both Amikacin and Streptomycin were associated with higher cure rates compared to kanamycin and capreomycin.[17] Specifically, compared to capreomycin, amikacin was associated with 9 more cures per 100 patients, and streptomycin was associated with 10 more cures per 100 patients.[17]
Adverse Effects
A significant consideration in the clinical use of both Amikacin and Streptomycin is their toxicity profiles.
| Adverse Effect | Amikacin | Streptomycin | Comments |
| Ototoxicity (Hearing Loss) | Higher risk compared to capreomycin.[18] Pooled prevalence of 38.93% in some studies.[19] | Can cause irreversible hearing loss, tinnitus, vertigo, and dizziness.[20] | Risk increases with cumulative dose and duration.[15] |
| Nephrotoxicity (Kidney Damage) | More common than with Streptomycin.[15] | Less common than with Amikacin.[15] | Requires dose adjustments in patients with renal failure.[20] |
| Other | - | Neurotoxicity (circumoral paresthesias), neuromuscular blockade, hypersensitivity reactions.[15][20] | - |
Discontinuation of treatment due to adverse events has been reported for both drugs. In one study on Mycobacterium avium complex pulmonary disease, 14.6% of patients on Amikacin and 8.7% on Streptomycin discontinued (B1498344) the injectable due to adverse effects.[16]
Conclusion
Both Amikacin and Streptomycin are potent bactericidal agents against M. tuberculosis. While they share a common mechanism of targeting the bacterial ribosome, they differ in their specific binding sites, resistance profiles, and clinical attributes.
-
Amikacin often demonstrates superior in vitro activity and has been associated with slightly higher treatment success rates in some MDR-TB cohorts.[11][15] However, it carries a significant risk of ototoxicity and nephrotoxicity.[15][18][19]
-
Streptomycin , the first antibiotic effective against tuberculosis, remains a valuable option, particularly when Amikacin resistance is present.[6] Its use is also limited by ototoxicity and the prevalence of resistance in certain regions.[6][20]
The choice between Amikacin and Streptomycin for the treatment of drug-resistant tuberculosis should be guided by drug susceptibility testing, patient-specific factors such as renal function and auditory health, and the potential for adverse effects. The development of newer, less toxic anti-tubercular agents is a critical area of ongoing research.
References
- 1. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 2. Streptomycin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The Neglected Contribution of Streptomycin to the Tuberculosis Drug Resistance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptomycin resistance in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Mechanism of Resistance to Amikacin and Kanamycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discordant Resistance to Kanamycin and Amikacin in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. dovepress.com [dovepress.com]
- 13. Evidence for Expanding the Role of Streptomycin in the Management of Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. droracle.ai [droracle.ai]
- 16. journals.asm.org [journals.asm.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Adverse Effects and Choice between the Injectable Agents Amikacin and Capreomycin in Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
Comparative Pharmacokinetics of Amikacin Sulfate Across Various Animal Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of Amikacin (B45834) Sulfate (B86663) across different animal species is crucial for preclinical studies and veterinary medicine. This guide provides a comprehensive comparison of key pharmacokinetic parameters, details common experimental protocols, and visualizes a typical study workflow.
Amikacin sulfate, a semi-synthetic aminoglycoside antibiotic, is widely used in veterinary medicine to treat serious infections caused by Gram-negative bacteria.[1] Its efficacy is dependent on achieving therapeutic concentrations at the site of infection, making a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) essential. This guide synthesizes data from multiple studies to offer a comparative overview of amikacin's behavior in various animal models.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in different animal species following intravenous (IV), intramuscular (IM), and subcutaneous (SC) administration. These parameters are crucial for determining appropriate dosing regimens.
Table 1: Pharmacokinetics of this compound (Intravenous Administration)
| Animal Species | Dose (mg/kg) | Half-life (t1/2) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (mL/min/kg) | Reference |
| Horse | 4.4 | 1.44 | - | - | [2] |
| Horse | 6.6 | 1.57 | - | - | [2] |
| Horse | 11.0 | 1.14 | - | - | [2] |
| Horse (Adult) | 10 | 1.81 (MRT) | 0.129 | 1.251 | [3] |
| Calves | 7.5 | - | 0.350 | 1.5 | [4] |
| Sheep | 7.5 | - | 0.200 | 0.7 | [4] |
| Cat | 5 | 1.31 | 0.17 | 1.46 | [5] |
| Cow | 25 | 1.33 | 0.092 (Vdss) | - | [6][7] |
| Dog (Beagle) | 10 | - | 0.234 | 3.33 | [8] |
| Dog (Greyhound) | 10 | - | 0.176 | 2.08 | [8] |
| Dog | 10 | ~1 | 0.226 | 2.64 | [9] |
| Broiler Chickens | 10 | 4.48 | 0.501 | 0.08 L/h/kg | [10] |
Table 2: Pharmacokinetics of this compound (Intramuscular Administration)
| Animal Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Half-life (t1/2) (hours) | Bioavailability (%) | Reference |
| Horse | 4.4 | 13.3 | 1.0 | - | - | [2][11] |
| Horse | 6.6 | 23.0 | 1.0 | - | - | [2][11] |
| Horse | 11.0 | 29.8 | 1.0 | - | - | [2][11] |
| Mare | 7 (repeated) | 19.2 (after 5th dose) | 1.0-2.0 | 2.3 (after 1st dose), 2.6 (after 5th dose) | - | [12] |
| Calves | 7.5 | 23.5 | 0.75 | - | >99 | [4] |
| Sheep | 7.5 | 34.36 | 1.25 | - | 87 | [4] |
| Cat | 5 | - | - | 1.98 | 95 | [5] |
| Cow | 25 | 122.53 | 1.5-2.0 | 2.75 | 95 | [6][7] |
| Dog | - | - | - | 1-2 | - | [13] |
| Goat | 10 | - | - | 1.41 | 102.15 | [14] |
| Broiler Chickens | 10 | 15.25 | 1.89 | 5.23 | 95.20 | [10] |
Table 3: Pharmacokinetics of this compound (Subcutaneous Administration)
| Animal Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Half-life (t1/2) (hours) | Bioavailability (%) | Reference |
| Cat | 5 | - | - | 1.96 | 123 | [5] |
| Dog (Greyhound) | 10 | 27.40 | 0.64 | - | 91 | [8] |
| Goat | 10 | - | - | 1.57 | 106.82 | [14] |
| Rat | 100 | - | - | - | - | [15] |
| Rat | 500 | - | - | - | - | [15] |
Experimental Protocols
The methodologies employed in pharmacokinetic studies of this compound generally follow a consistent framework, with specific adaptations for each animal species.
General Experimental Protocol:
-
Animal Selection: Clinically healthy, adult animals of a specific species and breed are selected. The number of animals typically ranges from four to six per group.[4][5][9][12]
-
Acclimatization: Animals are allowed to acclimate to the study environment for a period before the experiment.
-
Drug Administration: A specific dose of this compound is administered via the desired route (IV, IM, or SC). Doses are calculated based on the animal's body weight.[4][5][6]
-
Blood Sampling: Blood samples are collected at predetermined time points. For IV administration, samples are often taken immediately before and at frequent intervals after injection (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[9] For IM and SC administration, sampling times are designed to capture the absorption, distribution, and elimination phases.
-
Sample Processing: Blood samples are typically collected in heparinized tubes and centrifuged to separate the plasma or allowed to clot to obtain serum. The resulting plasma or serum is stored frozen (e.g., at -80°C) until analysis.[15]
-
Bioanalysis: The concentration of amikacin in the plasma or serum samples is quantified using a validated analytical method. Common methods include:
-
Pharmacokinetic Analysis: The plasma/serum concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, t1/2, AUC, Vd, and CL. Non-compartmental or compartmental models are applied to the data.[5]
Species-Specific Considerations:
-
Horses: Studies in horses have investigated various doses and have also measured amikacin concentrations in synovial and peritoneal fluids.[2][3]
-
Cattle and Sheep: Comparative studies have highlighted significant differences in pharmacokinetic parameters between calves and sheep.[4]
-
Cats: Due to their sensitivity, careful monitoring for ototoxicity is particularly important in feline studies.[1]
-
Dogs: Breed-specific differences in pharmacokinetics have been observed, for example, between Greyhounds and Beagles.[8]
-
Rats and Mice: These models are often used in preclinical studies to investigate nephrotoxicity and to simulate human pharmacokinetics.[15][17]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of this compound.
Caption: Experimental workflow for a pharmacokinetic study.
This guide provides a foundational understanding of the comparative pharmacokinetics of this compound in various animal species. Researchers should always refer to the specific details of published studies and consider the unique physiological characteristics of their chosen animal model when designing experiments and interpreting data.
References
- 1. Amikacin for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 2. Pharmacokinetics of amikacin in the horse following intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. etd.auburn.edu [etd.auburn.edu]
- 4. Comparative pharmacokinetics of amikacin sulphate in calves and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of amikacin in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and renal toxicity of three once-a-day doses of amikacin in cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. Comparative pharmacokinetics of amikacin in Greyhound and Beagle dogs [agris.fao.org]
- 9. Clinical pharmacokinetics of amikacin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bu.edu.eg [bu.edu.eg]
- 11. madbarn.com [madbarn.com]
- 12. This compound in mares: pharmacokinetics and body fluid and endometrial concentrations after repeated intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Comparative pharmacokinetics of amikacin following a single intramuscular or subcutaneous administration in goats (Capra hircus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacodynamics of amikacin in vitro and in mouse thigh and lung infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Grey Zones: A Comparative Guide to Amikacin Sulfate MIC Breakpoint Validation for Emerging Pathogens
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates a continuous evaluation of existing antibiotics against emerging pathogens. Amikacin (B45834) sulfate (B86663), a potent aminoglycoside, remains a critical tool in treating serious Gram-negative infections. However, the absence of established and validated Minimum Inhibitory Concentration (MIC) breakpoints for many emerging pathogens presents a significant challenge for clinical decision-making and drug development. This guide provides a comparative analysis of available in-vitro susceptibility data for amikacin against selected emerging pathogens, details standardized experimental protocols for MIC determination, and outlines the logical workflow for breakpoint validation.
Comparative In-Vitro Susceptibility of Emerging Pathogens to Amikacin Sulfate
The following tables summarize the available MIC data for amikacin against key emerging pathogens. It is crucial to note that for many of these organisms, formal clinical breakpoints have not been established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). In such cases, breakpoints for "other non-Enterobacterales" are often cautiously applied, though their clinical relevance may be limited[1][2].
Table 1: Amikacin MIC Distribution for Stenotrophomonas maltophilia
| MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible (%) | Interpretive Criteria Source |
| >128 | >128 | >256 | Not Applicable | [3][4] |
| 0.5 - >128 | 64 | >128 | Low |
Stenotrophomonas maltophilia is intrinsically resistant to many antibiotics, including aminoglycosides. The available data consistently show high amikacin MICs, with MIC₅₀ and MIC₉₀ values often exceeding the highest concentrations tested[3][4]. Consequently, amikacin is generally not considered a therapeutic option for infections caused by this organism.
Table 2: Amikacin MIC Distribution for Burkholderia cepacia complex
| MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible (%) | Interpretive Criteria Source |
| Not Reported | Not Reported | Not Reported | Little to no activity | [5] |
| Not Reported | Not Reported | Not Reported | <10% | [6] |
Members of the Burkholderia cepacia complex (Bcc) are known for their intrinsic resistance to multiple antimicrobial agents, including aminoglycosides[7]. In-vitro studies have demonstrated little to no activity of amikacin against Bcc isolates, with susceptibility rates being very low[5][6]. Therefore, amikacin is not recommended for the treatment of Bcc infections.
Table 3: Amikacin MIC Distribution for Achromobacter xylosoxidans
| MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible (%) | Interpretive Criteria Source |
| >32 | >32 | >32 | 0 (EUCAST) | [8] |
| Not Reported | Not Reported | Not Reported | 22 (CLSI) | [8] |
| Not Reported | Not Reported | Not Reported | Poor sensitivity | [1] |
Achromobacter xylosoxidans exhibits variable susceptibility to amikacin. While some studies applying CLSI breakpoints for "other non-Enterobacterales" report a low level of susceptibility, data interpreted using EUCAST breakpoints suggest no in-vitro activity[1][8]. This discrepancy highlights the critical need for species-specific breakpoints.
Table 4: Amikacin MIC Distribution for Nocardia spp.
| MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible (%) | Interpretive Criteria Source |
| ≤8 - ≥16 | 1-2 | 2-4 | High | [9] |
| Not Reported | Not Reported | Not Reported | 95% | [10] |
In contrast to the other pathogens listed, Nocardia spp. generally demonstrate good in-vitro susceptibility to amikacin[9][10]. While CLSI has established breakpoints for some Nocardia species, it is important to note that susceptibility can vary between different species within the genus[10][11].
Experimental Protocols for Amikacin MIC Determination
Accurate and reproducible MIC data are fundamental for breakpoint validation. The following are summarized protocols for broth microdilution, a standard method for determining MICs, based on CLSI and EUCAST guidelines.
CLSI Broth Microdilution Method (based on M07)[3][10][13]
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate after 18-24 hours of incubation.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution panel.
-
-
Antimicrobial Agent Preparation:
-
Prepare a stock solution of this compound of known potency.
-
Perform serial twofold dilutions of amikacin in CAMHB in the wells of a microdilution tray to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microdilution tray with the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the trays at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria.
-
-
MIC Determination:
-
Following incubation, visually inspect the trays for bacterial growth (turbidity).
-
The MIC is the lowest concentration of amikacin that completely inhibits visible growth.
-
-
Quality Control:
-
Concurrently test a reference quality control strain (e.g., Escherichia coli ATCC® 25922™ or Pseudomonas aeruginosa ATCC® 27853™) to ensure the accuracy and reproducibility of the test. The resulting MIC for the QC strain should fall within the acceptable ranges defined by CLSI.
-
EUCAST Broth Microdilution Method (based on ISO 20776-1)[14][15]
The EUCAST broth microdilution method is largely harmonized with the CLSI method, with some minor variations.
-
Inoculum Preparation:
-
Similar to the CLSI method, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
The final inoculum concentration in the wells should be approximately 5 x 10⁵ CFU/mL.
-
-
Antimicrobial Agent Preparation:
-
Prepare serial dilutions of amikacin in CAMHB.
-
-
Inoculation and Incubation:
-
Inoculate the microdilution trays with the standardized inoculum.
-
Incubate at 35°C ± 1°C for 18 ± 2 hours in ambient air.
-
-
MIC Determination:
-
Read the MIC as the lowest concentration showing no visible growth.
-
-
Quality Control:
Visualizing the Path to Breakpoint Validation
The process of establishing new MIC breakpoints is a multi-faceted endeavor that integrates microbiological, pharmacokinetic/pharmacodynamic (PK/PD), and clinical data. The following diagram illustrates the logical workflow involved in the validation of this compound MIC breakpoints for emerging pathogens.
Caption: Workflow for MIC Breakpoint Validation.
This systematic approach ensures that newly established breakpoints are based on robust scientific evidence and are clinically relevant for guiding appropriate antimicrobial therapy. The ongoing surveillance and re-evaluation of these breakpoints are critical in the fight against antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Clinical and microbiologic features of Achromobacter species: a 10-year, multicenter experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Susceptibility of Stenotrophomonas maltophilia Isolates from Korea, and the Activity of Antimicrobial Combinations against the Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibility of Burkholderia cepacia Complex Isolated from Cystic Fibrosis Patients to Ceftazidime-Avibactam and Ceftolozane-Tazobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility and Synergy Studies of Burkholderia cepacia Complex Isolated from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Activity of 22 Antibiotics against Achromobacter Isolates from People with Cystic Fibrosis. Are There New Therapeutic Options? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility of 186 Nocardia sp. Isolates to 20 Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility Profiles of Nocardia Isolates Based on Current Taxonomy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. szu.gov.cz [szu.gov.cz]
- 13. scribd.com [scribd.com]
A Comparative Analysis of the Post-Antibiotic Effect of Amikacin and Tobramycin
In the landscape of antimicrobial research and development, understanding the pharmacodynamic properties of antibiotics is paramount for optimizing dosing regimens and combating bacterial resistance. Among these properties, the post-antibiotic effect (PAE) — the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent — is of significant clinical interest. This guide provides a detailed comparison of the PAE of two critical aminoglycoside antibiotics, amikacin (B45834) and tobramycin (B1681333), intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both amikacin and tobramycin are potent bactericidal agents that exert their effect by disrupting protein synthesis in susceptible bacteria. Their primary target is the bacterial 30S ribosomal subunit. By irreversibly binding to this subunit, they interfere with the initiation complex, cause misreading of the mRNA template, and ultimately inhibit protein synthesis, leading to bacterial cell death.[1][2] This shared mechanism underscores their broad-spectrum activity, particularly against aerobic Gram-negative bacteria.[1]
Below is a diagram illustrating the signaling pathway for the mechanism of action of amikacin and tobramycin.
Comparative Analysis of Post-Antibiotic Effect
The PAE is a crucial factor in determining the dosing frequency of antibiotics. A longer PAE allows for less frequent dosing, which can reduce the risk of toxicity and improve patient compliance. Both amikacin and tobramycin exhibit a concentration-dependent PAE.[3][4]
While direct head-to-head comparative studies with extensive data are limited, a 1988 study by Isaksson et al. investigated the in vitro PAE of several aminoglycosides, including amikacin and tobramycin, against strains of Escherichia coli and Pseudomonas aeruginosa. The following table summarizes the PAE data from this study after a one-hour exposure.
| Antibiotic | Organism | Concentration (mg/L) | PAE (hours) |
| Amikacin | P. aeruginosa ATCC 27853 | 32 | 4.4 |
| P. aeruginosa LU 538 | 32 | 5.4 | |
| Tobramycin | P. aeruginosa ATCC 27853 | 8 | 5.4 |
| P. aeruginosa LU 538 | 8 | 6.9 |
Data extracted from Isaksson B, Nilsson L, Maller R, Soren L. Postantibiotic effect of aminoglycosides on gram-negative bacteria evaluated by a new method. J Antimicrob Chemother. 1988 Jul;22(1):23-33.
From this data, it can be observed that both aminoglycosides induce a significant PAE against P. aeruginosa. It is important to note that the concentrations used in the study were based on achievable serum levels during standard dosing.
Experimental Protocols for PAE Determination
The determination of the in vitro PAE typically involves the following steps:
-
Bacterial Culture Preparation: A standardized inoculum of the test organism (e.g., 106 CFU/mL) is prepared in a suitable broth medium.
-
Antibiotic Exposure: The bacterial culture is exposed to a specific concentration of the antibiotic (e.g., a multiple of the Minimum Inhibitory Concentration - MIC) for a defined period (e.g., 1-2 hours). A control culture with no antibiotic is run in parallel.
-
Antibiotic Removal: The antibiotic is removed from the culture. This can be achieved by a significant dilution of the culture (e.g., 1:1000) or by washing the bacteria via centrifugation and resuspension in fresh, antibiotic-free medium.
-
Monitoring Bacterial Regrowth: The number of viable bacteria in both the test and control cultures is determined at regular intervals (e.g., hourly) by plating serial dilutions and counting the resulting colonies (colony-forming units, CFU).
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where 'T' is the time it takes for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and 'C' is the corresponding time for the control culture.
The following diagram illustrates the typical workflow for a PAE experiment.
The logical relationship for the calculation of the PAE is depicted in the diagram below.
References
- 1. Aminoglycosides: A Practical Review | AAFP [aafp.org]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. Postantibiotic effect of aminoglycosides on gram-negative bacteria evaluated by a new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the antibacterial activity of amikacin and tobramycin during Pseudomonas pulmonary infection in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Amikacin Sulfate: A Guide for Laboratory Professionals
For researchers and scientists handling Amikacin Sulfate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory guidelines.
Core Disposal Principle: Professional Waste Management
The universally recommended method for disposing of this compound is to engage a licensed professional waste disposal service.[1][2][3] This ensures that the chemical is managed in accordance with federal, state, and local environmental regulations.[3] this compound should be treated as a potentially hazardous material, and its disposal should not be undertaken through conventional waste streams.
Key Prohibitions:
-
Do NOT dispose of this compound down the drain or into sewers. [1][2][4][5]
-
Do not mix with other waste unless specified by the disposal company.[6]
Step-by-Step Disposal and Handling Procedures
1. Preparation for Disposal:
-
Surplus and Non-Recyclable Product: Unused or surplus this compound should be prepared for collection by a licensed disposal company.[1][2]
-
Original Containers: Whenever possible, leave the chemical in its original container.[6]
-
Labeling: Ensure containers are clearly and accurately labeled.
2. Recommended Disposal Method:
-
The primary method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2][3] This should be carried out by a licensed waste disposal contractor.[3][7]
-
Some sources suggest dissolving or mixing the material with a combustible solvent before incineration, a step that should be performed by the professional disposal service.[1][2][3]
3. Handling Spills:
-
In the event of a spill, avoid generating dust.[1][2] For dry spills, sweep or shovel the material into a suitable, closed container for disposal.[2] It may be necessary to dampen the material with water to prevent it from becoming airborne.[5]
-
For liquid spills, contain the spillage with a non-combustible, absorbent material such as sand, earth, or vermiculite.[7] Collect the absorbed material and place it in a designated container for disposal.[7]
-
Prevent spilled material from entering drains, waterways, or soil.[1][2][4][6][7][8]
4. Disposal of Contaminated Materials:
-
Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[1][2]
-
Personal Protective Equipment (PPE): Contaminated gloves and clothing should be disposed of in accordance with applicable laws and good laboratory practices.[1][2] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[6][7][8]
-
Absorbent Materials: Contaminated absorbent material from spills poses the same hazard as the spilled product and must be disposed of accordingly.[7]
Safety and Personal Protection
Adherence to proper safety protocols is paramount when handling and preparing this compound for disposal.
| Safety Measure | Protocol | Citations |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including protective gloves, safety goggles or face shield, and a lab coat. For significant dust or aerosol generation, a NIOSH-approved respirator may be necessary. | [1][2][7][8] |
| Handling Precautions | Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area. | [1][2] |
| Hygiene Practices | Wash hands thoroughly after handling, before breaks, and at the end of the workday. | [2][7] |
| Emergency Procedures | In case of skin contact, wash with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[1] If inhaled, move to fresh air.[2] Seek medical attention if irritation or other symptoms occur.[2][8] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. toku-e.com [toku-e.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cdn.accentuate.io [cdn.accentuate.io]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Amikacin Sulfate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Amikacin Sulfate, a potent aminoglycoside antibiotic. Adherence to these procedural steps is critical to minimize exposure risks and ensure proper disposal, fostering a culture of safety and building trust in laboratory operations.
Essential Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is non-negotiable. Engineering controls, such as fume hoods or ventilated enclosures, should be the primary line of defense to minimize inhalation exposure.[1] The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Gloves | Nitrile rubber, minimum 0.11 mm thickness. Inspect before use and use proper removal technique.[2] | Prevents skin contact. This compound can cause skin irritation and may cause an allergic skin reaction.[3][4] |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1-approved safety glasses with side shields or chemical splash goggles.[5] | Protects eyes from dust particles and splashes of solutions. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved Respirator | Required when ventilation is inadequate or when handling large quantities of powder.[3] | Minimizes the inhalation of airborne particles. |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.[6]
-
Use in a well-ventilated area.[8]
-
Do not eat, drink, or smoke in areas where this compound is handled.[7]
Storage:
-
Keep containers tightly closed in a dry and well-ventilated place.[1][2]
-
Recommended storage temperature is typically 2-8°C.[7]
-
Protect from humidity.[6]
Occupational Exposure Limits
While many safety data sheets indicate that there are no established occupational exposure limits for this compound by major regulatory bodies, one source suggests an industrial Time-Weighted Average (TWA) for an 8-hour workday.[2][5][6]
| Substance | Limit | Issuing Body |
| This compound | 0.3 mg/m³ (TWA) | Industrial Use Guideline[1] |
Experimental Protocol: Preparation of a 10 mg/mL this compound Solution
This protocol outlines the steps for preparing a 10 mg/mL stock solution of this compound for research purposes.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Sterile conical tubes (15 mL or 50 mL)
-
Serological pipettes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Preparation: Don all required personal protective equipment as outlined in the table above. Perform all manipulations of the this compound powder within a certified chemical fume hood or other ventilated enclosure.
-
Weighing: Tare a sterile weighing boat on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.
-
Solubilization: Aseptically transfer the weighed powder into a sterile conical tube. Using a sterile serological pipette, add the calculated volume of sterile, deionized water (in this example, 10 mL).
-
Mixing: Cap the conical tube securely and vortex the solution until the this compound is completely dissolved. The solution should be clear and colorless to a pale yellow.[3]
-
Sterilization: To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination from repeated freeze-thaw cycles. Clearly label each aliquot with the name of the compound, concentration, and the date of preparation. Store the aliquots at -20°C for long-term stability.
Emergency Procedures and Waste Disposal
A clear plan for emergencies and waste disposal is critical for a safe laboratory environment.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][4] Remove contaminated clothing and wash it before reuse.[2][9] If skin irritation or a rash occurs, seek medical attention.[3][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Continue rinsing and seek medical attention if irritation persists.[3][4]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if adverse health effects persist or are severe.[4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]
-
Spills: For small spills of the powder, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7] For liquid spills, absorb with an inert material and place in a container for disposal.[3] Ensure adequate ventilation.
Waste Disposal:
-
Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[3][6]
-
This material and its container must be disposed of in a safe way.[3]
-
Do not allow the product to enter drains.[6]
-
Contaminated packaging should be disposed of as unused product.[6][7]
Diagram of Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.accentuate.io [cdn.accentuate.io]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. globalrph.com [globalrph.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. sds.chemtel.net [sds.chemtel.net]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
